Technical Documentation Center

2-(Naphthalen-2-YL)nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Naphthalen-2-YL)nicotinic acid
  • CAS: 1262000-45-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(Naphthalen-2-yl)nicotinic acid

Executive Summary This technical guide details the synthesis of 2-(naphthalen-2-yl)nicotinic acid (CAS: 1262000-45-2), a biaryl carboxylic acid motif critical in medicinal chemistry. Structurally, this compound represent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-(naphthalen-2-yl)nicotinic acid (CAS: 1262000-45-2), a biaryl carboxylic acid motif critical in medicinal chemistry. Structurally, this compound represents a 2-arylpyridine scaffold, a pharmacophore found in various NK1 receptor antagonists (e.g., structural analogs of Netupitant) and metabolic enzyme inhibitors.

The synthesis centers on the construction of the sterically congested C2–C1' biaryl bond. While direct coupling of nicotinic acids is possible, this guide prioritizes a Suzuki-Miyaura Cross-Coupling via a Nicotinic Ester Intermediate . This approach mitigates catalyst poisoning by the free carboxylic acid and prevents protodecarboxylation, ensuring high yields and reproducibility suitable for pharmaceutical development.

Retrosynthetic Analysis

The strategic disconnection relies on the Suzuki-Miyaura coupling, exploiting the distinct electronic properties of the pyridine ring. The C2 position of the pyridine is electron-deficient, making it an excellent electrophile for oxidative addition, while the C3-carboxylate provides necessary directing effects and future solubility handles.

Retrosynthesis Target Target Molecule 2-(Naphthalen-2-yl)nicotinic acid Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis Precursor1 Electrophile 2-Chloronicotinic acid (or Methyl Ester) Disconnection->Precursor1 Precursor2 Nucleophile 2-Naphthylboronic acid Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol: The Ester Route (Recommended)

This two-step protocol (Coupling


 Hydrolysis) is selected for its robustness against "homocoupling" side reactions and ease of purification.
Step 1: Suzuki-Miyaura Coupling

Reaction: Methyl 2-chloronicotinate + 2-Naphthylboronic acid


 Methyl 2-(naphthalen-2-yl)nicotinate

Reagents & Materials:

Reagent Equiv. Role
Methyl 2-chloronicotinate 1.0 Electrophile
2-Naphthylboronic acid 1.2 Nucleophile
Pd(PPh₃)₄ 0.05 Catalyst (Tetrakis)
K₂CO₃ (2M aq.) 3.0 Base

| 1,4-Dioxane | [0.2 M] | Solvent |

Procedure:

  • Inerting: Charge a 3-neck round-bottom flask with Methyl 2-chloronicotinate (1.0 equiv), 2-Naphthylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Inject degassed 1,4-Dioxane via syringe.

  • Activation: Add degassed 2M aqueous

    
     (3.0 equiv). The biphasic mixture allows for efficient base transfer without hydrolyzing the ester prematurely.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

    • Checkpoint: The starting chloride (

      
      ) should disappear, replaced by the fluorescent biaryl product (
      
      
      
      ).
  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc. Partition the filtrate between EtOAc and water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Step 2: Ester Hydrolysis

Reaction: Methyl 2-(naphthalen-2-yl)nicotinate


 2-(Naphthalen-2-yl)nicotinic acid

Procedure:

  • Dissolve the intermediate ester in THF/MeOH (1:1) .

  • Add LiOH·H₂O (2.0 equiv) dissolved in minimal water.

  • Stir at 50°C for 2 hours.

  • Isolation: Concentrate to remove volatiles. Dilute the aqueous residue with water.

  • Acidification: Cool to 0°C and acidify slowly with 1M HCl to pH 3–4. The product will precipitate as a white/off-white solid.

  • Final Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, recrystallize from Ethanol.

Mechanistic Causality & Optimization

Understanding the catalytic cycle is vital for troubleshooting low yields, particularly due to the steric hindrance at the pyridine C3 position.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl PdII_Int Pd(II) Intermediate OxAdd->PdII_Int TransMet Transmetalation (Base Assisted) PdII_Int->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle. Steric bulk at the pyridine C3 position can slow Transmetalation, requiring elevated temperatures.

Critical Optimization Parameters
  • Catalyst Selection:

    • Standard:Pd(PPh₃)₄ works well for iodides/bromides.

    • Expert Recommendation: For the chloride substrate (2-chloronicotinate), oxidative addition is slower. If conversion is low, switch to Pd(dppf)Cl₂ or XPhos Pd G2 . These ligands are electron-rich and bulky, accelerating the oxidative addition into the electron-deficient pyridine ring.

  • Solvent Degassing:

    • Oxygen promotes the homocoupling of boronic acids (forming 2,2'-binaphthalene).[1] Rigorous degassing (sparging with Argon for 15 mins) is non-negotiable.

  • Base Choice:

    • If the boronic acid undergoes protodeboronation (loss of boron group), switch from

      
       to KF  or CsF  in anhydrous conditions. This is rare for naphthyl systems but possible.[2]
      

Analytical Characterization

Confirm the identity of the synthesized material using these expected signals:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Carboxylic Acid: Broad singlet

      
       12.5–13.5 ppm (disappears with 
      
      
      
      shake).
    • Pyridine Ring:

      • H6: Doublet of doublets (

        
         ~8.7 ppm).
        
      • H4: Doublet of doublets (

        
         ~8.2 ppm).
        
      • H5: Doublet of doublets (

        
         ~7.5 ppm).
        
    • Naphthalene Ring: Characteristic multiplet pattern in the aromatic region (

      
       7.5–8.1 ppm). Look for the singlet-like signal of the C1-naphthyl proton if resolution permits.
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      .
      
    • Negative Mode:

      
      .
      

Safety & Hazards

  • 2-Chloronicotinic acid/ester: Irritant to eyes and respiratory system.

  • Palladium Catalysts: Potential sensitizers; handle in a fume hood.

  • Boronic Acids: Generally low toxicity but should be treated as chemical irritants.

  • Waste Disposal: Aqueous streams contain Palladium residues. Segregate heavy metal waste according to EHS protocols.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Guidechem. (n.d.). 2-(Naphthalen-2-yl)nicotinic acid (CAS 1262000-45-2) Product Details. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling with 2-Ethoxy-1-naphthaleneboronic acid (General Protocol Adaptation). Link

  • Sigma-Aldrich. (n.d.). 2-Naphthylboronic acid Product Information & Safety Data Sheet. Link

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Naphthalen-2-YL)nicotinic Acid

Executive Summary 2-(Naphthalen-2-yl)nicotinic acid is a heterocyclic carboxylic acid featuring a naphthalene moiety fused to a nicotinic acid core. As an analogue of known nonsteroidal anti-inflammatory drugs (NSAIDs) l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Naphthalen-2-yl)nicotinic acid is a heterocyclic carboxylic acid featuring a naphthalene moiety fused to a nicotinic acid core. As an analogue of known nonsteroidal anti-inflammatory drugs (NSAIDs) like clonixin, this molecule presents a significant scaffold for investigation in drug discovery and materials science.[1] A comprehensive understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for developing robust formulations. This guide provides a detailed analysis of the core physicochemical attributes of 2-(naphthalen-2-yl)nicotinic acid, including its lipophilicity, acidity, solubility, and solid-state characteristics. We further present validated experimental protocols for its synthesis and characterization, offering a foundational resource for researchers, medicinal chemists, and formulation scientists engaged in its development.

Introduction: Bridging Structure to Function

The journey of a candidate molecule from laboratory synthesis to a viable therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and manufacturing scalability. 2-(Naphthalen-2-yl)nicotinic acid, by virtue of its composite structure, embodies a fascinating interplay of properties derived from its constituent parts: the polar, ionizable nicotinic acid head and the large, lipophilic naphthalene tail.

Nicotinic acid (Vitamin B3) is a well-established therapeutic agent used to manage dyslipidemia.[2][3][4] Its derivatives are widely explored for diverse pharmacological activities.[5][6] The incorporation of a naphthalene ring, a common fragment in medicinal chemistry, drastically alters the molecule's profile, increasing its lipophilicity and potential for π-π stacking interactions, which can influence receptor binding and solid-state packing.[1] This guide dissects these properties, providing both theoretical predictions and practical methodologies for their empirical determination.

Molecular Identity and Structural Features

A precise understanding of the molecule's structure is the cornerstone of all physicochemical analysis.

Table 1: Core Identifiers for 2-(Naphthalen-2-YL)nicotinic Acid

Identifier Value Reference
IUPAC Name 2-(naphthalen-2-yl)pyridine-3-carboxylic acid [7]
CAS Number 1262000-45-2 [7]
Molecular Formula C₁₆H₁₁NO₂ [7]
Molecular Weight 249.27 g/mol [7]
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC=N3)C(=O)O [7]

| InChI Key | AAIUSJJGNGPUSR-UHFFFAOYSA-N |[7] |

The molecule's architecture, comprising three key functional regions, dictates its chemical behavior.

G cluster_molecule 2-(Naphthalen-2-YL)nicotinic Acid cluster_properties Resulting Properties A Naphthalene Moiety B Pyridine Ring A->B C-C σ bond (Lipophilic Anchor) Prop1 High Lipophilicity π-π Interactions A->Prop1 C Carboxylic Acid B->C C-C σ bond (Electronic Influence) Prop2 Aromaticity H-Bond Acceptor B->Prop2 Prop3 Acidity (pKa) H-Bond Donor Anionic Charge C->Prop3

Key functional components of the molecule.

Core Physicochemical Properties: A Predictive Analysis

The following properties are critical for predicting the drug-like behavior of 2-(naphthalen-2-yl)nicotinic acid.

Lipophilicity (logP/logD)

Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a primary determinant of its ability to cross biological membranes. It is expressed as the logarithm of the partition coefficient (logP) for the neutral species. For ionizable molecules, the distribution coefficient (logD) at a specific pH is more relevant.

Analysis:

  • The parent nicotinic acid is polar, with an experimental logP around 0.4.[8]

  • Naphthalene is highly lipophilic, with a logP of approximately 3.3.[9]

  • Computational models predict an XLogP3-AA value of 3.3 for the entire molecule, indicating that the naphthalene moiety dominates this property.[7]

This moderately high lipophilicity suggests good potential for membrane permeation but may also carry a risk of poor aqueous solubility and potential for non-specific binding. The logD will be significantly lower than the logP at physiological pH (~7.4) due to the ionization of the carboxylic acid group.

Acidity (pKa)

Scientific Rationale: The acid dissociation constant (pKa) defines the pH at which a molecule is 50% ionized. This is critical for predicting its charge state, solubility, and absorption across the varying pH environments of the gastrointestinal tract.

Analysis:

  • The pKa of the parent nicotinic acid is approximately 4.85 .[10]

  • The naphthalenyl substituent is attached at the 2-position of the pyridine ring and is not expected to exert a strong electronic withdrawing or donating effect on the distant carboxylic acid at the 3-position.

  • Therefore, the pKa of 2-(naphthalen-2-yl)nicotinic acid is predicted to be very close to that of nicotinic acid, likely in the range of 4.5 - 5.0 .

This means the compound will be predominantly in its neutral, more lipophilic form in the acidic environment of the stomach (pH 1-2) and will transition to its ionized, more soluble anionic form in the intestines (pH 6-7.5).

Expected ionization behavior of the molecule.
Aqueous Solubility

Scientific Rationale: Adequate aqueous solubility is a prerequisite for absorption and for the development of parenteral formulations. It is heavily influenced by both lipophilicity and the solid-state properties of the compound.

Analysis: The molecule presents two opposing structural features: the highly soluble nicotinic acid core (1g dissolves in 60 mL of water) and the very poorly soluble naphthalene moiety (30 mg/L).[9][10] Consequently, the intrinsic solubility of the neutral form of 2-(naphthalen-2-yl)nicotinic acid is expected to be low. However, its acidic nature provides a critical advantage: solubility will increase dramatically at pH values above its pKa due to the formation of the highly polar carboxylate salt. This pH-dependent solubility is a key characteristic to leverage during formulation development.

Solid-State Properties: Polymorphism

Scientific Rationale: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have vastly different physical properties, including melting point, solubility, dissolution rate, and stability. Identifying and controlling polymorphism is a critical regulatory and manufacturing requirement in the pharmaceutical industry.[6]

Analysis: While no direct polymorphic studies of 2-(naphthalen-2-yl)nicotinic acid were found, extensive research on closely related analogues provides compelling evidence for its potential to be polymorphic.

  • Studies on 2-(naphthalen-n-ylamino)-nicotinic acids (isosteres) revealed the existence of multiple polymorphic forms, highlighting the role of substituent size and π–π interactions in driving this phenomenon.[1]

  • Similarly, 2-(phenylamino)nicotinic acid has been shown to exist in at least four different polymorphic forms, which are distinguishable by color and hydrogen-bonding arrangements.[11]

Given the structural rigidity, potential for varied hydrogen bonding (acid-pyridine synthons), and π-π stacking (naphthalene), there is a high probability that 2-(naphthalen-2-yl)nicotinic acid will exhibit polymorphism.

Table 2: Summary of Predicted and Computationally-Derived Physicochemical Properties

Parameter Predicted/Computed Value Significance in Drug Development
XLogP3-AA 3.3 Membrane permeability, potential solubility issues.[7]
pKa ~4.5 - 5.0 pH-dependent absorption and solubility.
Topological Polar Surface Area (TPSA) 50.2 Ų Influences transport properties and cell permeability.[7]
Hydrogen Bond Donors 1 Potential for specific interactions with biological targets.[7]
Hydrogen Bond Acceptors 3 Potential for specific interactions with biological targets.[7]
Rotatable Bonds 2 Low number suggests conformational rigidity, which can be favorable for binding affinity.[7]

| Polymorphism | Highly Likely | Affects stability, solubility, and bioavailability; critical for CMC. |

Experimental Protocols for Synthesis and Characterization

The following protocols provide a framework for the empirical validation of the predicted properties.

Synthesis via Suzuki Coupling

Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction ideal for forming the C-C bond between the pyridine and naphthalene rings. This method offers high yields and functional group tolerance.[5]

G Start Reactants: - 2-chloronicotinic acid - Naphthalen-2-ylboronic acid - Pd(OAc)₂ / PPh₃ (Catalyst) - Na₂CO₃ (Base) Solvent Solvent System: Toluene/Ethanol/Water Start->Solvent Reaction Reflux under Inert Atmosphere (e.g., N₂ or Ar) 12-16 hours Solvent->Reaction Workup Aqueous Workup: 1. Cool and filter 2. Partition between EtOAc and Water Reaction->Workup Purify Purification: Column Chromatography (Silica Gel) Workup->Purify Product Final Product: 2-(Naphthalen-2-YL)nicotinic acid Purify->Product

Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-chloronicotinic acid (1.0 eq), naphthalen-2-ylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 15 minutes.

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure compound.

  • Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Determination of pKa via Potentiometric Titration

Rationale: This classic method directly measures the pH change of a solution of the analyte upon addition of a titrant, allowing for the precise determination of the pKa.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.

  • Titration: Calibrate a pH meter and immerse the electrode in the sample solution. Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition of the base.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Characterization of Solid-State Properties (DSC & PXRD)

Rationale: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, identifying the melting point and potential polymorphic phase transitions. Powder X-Ray Diffraction (PXRD) provides a unique fingerprint for each crystalline form based on its crystal lattice.

Step-by-Step Methodology:

  • Polymorph Screen: Crystallize the compound from a diverse range of solvents (e.g., ethanol, acetone, ethyl acetate, toluene) under various conditions (e.g., slow evaporation, cooling crystallization) to deliberately produce different solid forms.

  • DSC Analysis: For each solid form obtained, place a small amount (2-5 mg) in an aluminum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram will show an endotherm corresponding to the melting point. Different polymorphs will typically have different melting points.

  • PXRD Analysis: Analyze each solid form using a powder X-ray diffractometer. The resulting diffraction pattern (a plot of intensity vs. 2θ angle) is unique to a specific crystal structure. Different polymorphs will yield distinct PXRD patterns.

Conclusion and Implications for Drug Development

2-(Naphthalen-2-yl)nicotinic acid is a molecule with a distinct physicochemical profile characterized by moderate lipophilicity, a well-defined acidic pKa, and a high probability of exhibiting polymorphism. These properties present both opportunities and challenges for drug development.

  • Opportunity: The acidic nature allows for the formation of salts, which can dramatically improve solubility and provide formulation flexibility. Its lipophilicity suggests a good starting point for achieving cell permeability.

  • Challenge: The low intrinsic solubility of the free acid and the likely existence of polymorphs are critical risk factors that must be managed. A thorough solid-state characterization is not merely recommended; it is essential to ensure consistent product performance, stability, and regulatory compliance.

This guide serves as a foundational blueprint for researchers. By applying the predictive insights and robust experimental protocols outlined herein, development teams can proactively address potential liabilities, optimize the molecule's properties, and accelerate its journey through the research and development pipeline.

References

  • CrystEngComm. (2022). Substituent size and isomerization play an important role in the polymorphism of 2-(naphthalen-n- ylamino)-benzoic acids. University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]

  • Solubility of Things. (n.d.). Niacin. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and Characterization of Some Nicotinic Acid Complexes. Retrieved from [Link]

  • MDPI. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Retrieved from [Link]

  • PubChem. (n.d.). 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Naphthalen-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2025). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 131-136. Retrieved from [Link]

  • Long, S., Parkin, S., & Li, T. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3794-3800. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2005). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]

  • Chen, G., et al. (2010). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(8), 1474-1480. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Naphthalene Technical Fact Sheet. Retrieved from [Link]

Sources

Foundational

Structure-Activity Relationship of 2-Aryl Nicotinic Acids

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-aryl nicotinic acids , a class of chemical scaffolds primarily investigated as non-steroidal anti-inflammatory drugs (N...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-aryl nicotinic acids , a class of chemical scaffolds primarily investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with selective Cyclooxygenase-2 (COX-2) inhibitory activity.

A Technical Guide to COX-2 Selective Scaffolds

Executive Summary

The 2-aryl nicotinic acid scaffold represents a rigidified structural analog of the "fenamate" class of NSAIDs (e.g., Niflumic acid, Flunixin). While traditional fenamates possess an amino linker (–NH–) between the pyridine and the aryl ring, 2-aryl nicotinic acids feature a direct carbon-carbon (C–C) bond. This structural modification alters the torsional angle, metabolic stability, and binding affinity toward cyclooxygenase enzymes (COX-1 and COX-2).

This guide dissects the medicinal chemistry of this scaffold, focusing on its optimization for COX-2 selectivity , which offers reduced gastrointestinal (GI) toxicity compared to non-selective NSAIDs.[1]

Chemical Architecture & Physicochemical Properties

The core scaffold consists of a pyridine ring substituted at the C3 position with a carboxylic acid and at the C2 position with an aryl group.

Numbering and Core Structure
  • Position 1 (N): Pyridine nitrogen (essential for hydrogen bond acceptance).

  • Position 2 (C): Attachment point for the aryl ring (The "Tail").

  • Position 3 (C): Attachment point for the carboxylic acid (The "Head").

  • Positions 4, 5, 6: Available for substitution to modulate lipophilicity and metabolic stability.

Key Physicochemical Features:

  • Acidic pKa: ~4.8 (Carboxylic acid). The anion is the active species at physiological pH.

  • Lipophilicity (LogP): Tunable via the 2-aryl substituents.

  • Planarity: The C–C bond at position 2 introduces a biaryl twist (dihedral angle ~40–60°) due to steric repulsion between the C3-carboxyl group and the ortho-hydrogens of the 2-aryl ring. This "kinked" conformation is critical for fitting into the COX-2 hydrophobic channel.

Mechanistic Targets & Signaling Pathways

The primary biological target is the Cyclooxygenase (COX) enzyme system.[2]

  • COX-1 (Constitutive): Housekeeping enzyme; inhibition leads to GI toxicity (ulcers).

  • COX-2 (Inducible): Upregulated during inflammation; inhibition provides analgesia and anti-inflammatory effects.

Mechanism of Action: The 2-aryl nicotinic acid binds to the COX active site. The carboxylate moiety forms an ionic salt bridge with Arg120 (a conserved residue at the entrance of the COX channel). The 2-aryl "tail" extends into the hydrophobic accessory pocket. In COX-2, this pocket is larger (due to the Val523 residue) than in COX-1 (Ile523), allowing for the design of bulky 2-aryl substituents (e.g., sulfonamides) that fit selectively into COX-2.

Visualization: Arachidonic Acid Cascade & Inhibition

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) (Gastroprotection) AA->COX1 COX2 COX-2 (Inducible) (Inflammation/Pain) AA->COX2 Induced by Cytokines PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Prostanoids Prostaglandins (PGE2, PGI2) Thromboxanes PGG2->Prostanoids Inhibitor 2-Aryl Nicotinic Acid (Inhibitor) Inhibitor->COX1 Weak Inhibition (Low Affinity) Inhibitor->COX2 Selective Inhibition (High Affinity)

Caption: The 2-aryl nicotinic acid scaffold preferentially inhibits the COX-2 pathway, blocking the conversion of Arachidonic Acid to inflammatory prostanoids while sparing COX-1 mediated gastroprotection.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this class is driven by the need to balance potency (COX inhibition) with selectivity (COX-2 > COX-1) and physicochemical properties (solubility, permeability).

The Carboxylic Acid (C3 Position)
  • Free Acid: Essential for high potency. It anchors the molecule via electrostatic interaction with Arg120.

  • Bioisosteres: Replacing –COOH with a tetrazole or 1,2,4-oxadiazole ring often maintains potency but improves lipophilicity and membrane permeability.

  • Esters/Amides: Generally inactive in vitro but act as prodrugs in vivo. Masking the acid reduces direct contact irritation of the gastric mucosa, improving the safety profile (e.g., prodrugs of Niflumic acid).

The Pyridine Core
  • Nitrogen Position: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor. Moving the nitrogen (e.g., to form a pyrazine or pyridazine) often reduces potency, suggesting specific electronic requirements for the ring system.

  • C6 Substitution: Introduction of a substituent at C6 (e.g., –Cl, –CF3) can increase metabolic stability by blocking oxidative metabolism, but excessive bulk may hinder binding.

The 2-Aryl Group (The Selectivity Driver)

This is the most critical region for optimization.

Substituent (R) on 2-Aryl RingEffect on ActivityMechanistic Insight
Unsubstituted Phenyl Moderate Potency, Low SelectivityFits both COX-1 and COX-2 pockets.
4-F, 4-Cl (Para-Halogen) Increased Potency Halogens fill the hydrophobic pocket and block metabolic hydroxylation at the para-position.
4-SO₂Me (Methylsulfone) High COX-2 Selectivity The bulky, polar sulfone group interacts with the COX-2 specific "side pocket" (Arg513/His90), which is inaccessible in COX-1.
4-SO₂NH₂ (Sulfonamide) High COX-2 Selectivity Similar to Coxibs (Celecoxib), this anchors the molecule in the COX-2 secondary pocket.
2-Substituents (Ortho) Variable/Reduced PotencySteric bulk at the ortho position forces the aryl ring out of plane. While some twist is good, excessive twisting prevents entry into the active site.
3-CF₃ (Meta-Trifluoromethyl) High Potency (Lipophilic)Increases lipophilicity and membrane permeability; often seen in highly potent analogs (e.g., Niflumic acid analogs).
Linker Modification (C-C vs C-N)
  • C-N (Amino) Linker: Found in Niflumic acid. Flexible, allows the molecule to adopt multiple conformations. The NH can participate in H-bonding but is susceptible to oxidation.

  • C-C (Direct) Linker: Found in 2-aryl nicotinic acids. More rigid. The biaryl bond restricts the conformational space, potentially lowering the entropic cost of binding if the pre-organized conformation matches the active site.

Visualization: SAR Map

SAR_Map Core Pyridine Core (Scaffold) Acid C3: Carboxylic Acid - Essential for Arg120 binding - Prodrugs (Esters) reduce GI toxicity Core->Acid Anchoring Aryl C2: Aryl Group - Hydrophobic Pocket Fit - 4-SO2Me confers COX-2 selectivity - 4-F/Cl improves metabolic stability Core->Aryl Selectivity Sub6 C6 Position - Small lipophilic groups (Cl, Me) - Modulates PK/Metabolism Core->Sub6 Tuning

Caption: Strategic modification points on the 2-aryl nicotinic acid scaffold. The C2-Aryl moiety is the primary determinant of COX isoenzyme selectivity.

Synthesis Strategies

The construction of the 2-aryl nicotinic acid scaffold relies heavily on transition-metal catalyzed cross-coupling reactions.

Method A: Suzuki-Miyaura Cross-Coupling (Preferred)

This is the most versatile route, allowing for the late-stage introduction of diverse aryl groups.

  • Starting Material: 2-Chloronicotinic acid (or its methyl ester).

  • Reagents: Arylboronic acid (Ar-B(OH)₂), Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), Base (Na2CO3 or K3PO4).

  • Conditions: Reflux in Dioxane/Water or Toluene/Ethanol.

  • Yield: Typically High (70-95%).

Method B: Directed Metallation (Regioselective)

Useful for introducing substituents at the C4 position or constructing the ring de novo.

  • Protocol: Lithiation of a nicotinic acid derivative (using LDA) followed by quenching with an electrophile.

Visualization: Synthesis Workflow (Suzuki)

Synthesis SM1 2-Chloronicotinic Acid (Electrophile) Inter Pd-Complex (Oxidative Addition) SM1->Inter SM2 Aryl Boronic Acid (Nucleophile) SM2->Inter Cat Pd(0) Catalyst Base (K2CO3) Cat->Inter Product 2-Aryl Nicotinic Acid (Target) Inter->Product Reductive Elimination (C-C Bond Formation)

Caption: The Suzuki-Miyaura coupling provides a convergent and modular synthetic route, enabling rapid library generation for SAR exploration.

Experimental Protocols

General Procedure for Synthesis (Suzuki Coupling)
  • Step 1: Charge a round-bottom flask with 2-chloronicotinic acid (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Step 2: Add solvent mixture (Dioxane:Water, 4:1) and Na2CO3 (2.5 equiv).

  • Step 3: Degas the mixture with nitrogen for 10 minutes.

  • Step 4: Reflux at 100°C for 12–16 hours under nitrogen atmosphere.

  • Step 5: Cool to room temperature. Acidify with 1N HCl to pH ~3 (to precipitate the free acid).

  • Step 6: Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate.

  • Step 7: Purify via recrystallization (Ethanol) or column chromatography.

In Vitro COX Inhibition Assay

To validate the biological activity:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid (10 µM).

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Principle: COX converts arachidonic acid to PGG2.[2] The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a colored complex (absorbance at 590 nm).

  • Calculation: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100. Calculate IC50 using non-linear regression.

Data Summary (Representative)

The following table summarizes the impact of 2-aryl substitution on COX selectivity (Hypothetical data based on trends from Abouzid et al. and Zarghi et al.):

Compound IDR (2-Aryl Substituent)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Conclusion
Ref (Mefenamic) N/A (Fenamate)0.54.20.12Non-selective (COX-1 bias)
ANA-1 Phenyl (Unsub)12.58.11.5Weak inhibitor
ANA-2 4-Fluoro-phenyl5.20.4511.5Potent, Moderate Selectivity
ANA-3 4-SO₂Me-phenyl >1000.08 >1250 Highly Selective COX-2 Inhibitor
ANA-4 2,4-Difluoro-phenyl15.01.212.5Steric twist affects binding

Note: Data is illustrative of SAR trends.[2][3][4] A Selectivity Index > 50 is typically desired for a "COX-2 Selective" designation to minimize GI side effects.

References

  • Abouzid, K., et al. (2008).[5] "Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity."[5] Bioorganic & Medicinal Chemistry. Link

  • Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link

  • Khalil, N. A., et al. (2024). "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile." BUE Scholar. Link

  • Yarhosseini, et al. (2017). "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal. Link

  • Gund, et al. "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." MDPI. Link

Sources

Exploratory

Biological Targets of Nicotinic Acid Derivatives: A Technical Guide

Executive Summary Nicotinic acid (NA), or niacin, is more than a vitamin; it is a privileged pharmacophore in medicinal chemistry. While historically defined by its lipid-modifying capabilities, the biological targets of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinic acid (NA), or niacin, is more than a vitamin; it is a privileged pharmacophore in medicinal chemistry. While historically defined by its lipid-modifying capabilities, the biological targets of NA derivatives have expanded into oncology (NAD+ metabolism), immunology (macrophage polarization), and infectious disease (mycobacterial cell wall synthesis).

This guide deconstructs the molecular targets of NA derivatives, moving beyond simple supplementation to precise pharmacological intervention. It addresses the "Holy Grail" of separating therapeutic efficacy from cutaneous flushing, explores synthetic lethality in cancer via NAD+ salvage pathways, and details the structural analogs used in tuberculosis therapy.

Section 1: The Canonical Target — GPR109A (HCAR2)

Mechanism of Action

The primary target for the anti-dyslipidemic effects of nicotinic acid is GPR109A (also known as HCAR2), a G protein-coupled receptor highly expressed in adipocytes and immune cells.

  • Signaling Architecture: GPR109A couples to the G_i/o family of G-proteins. Upon activation by NA (or derivatives like Acipimox), the

    
    -subunit inhibits adenylyl cyclase (AC), reducing intracellular cAMP.
    
  • Physiological Outcome: Reduced cAMP lowers Protein Kinase A (PKA) activity, preventing the phosphorylation of Hormone-Sensitive Lipase (HSL). This blocks the hydrolysis of triglycerides into free fatty acids (FFAs), reducing the hepatic substrate load for VLDL synthesis.[1]

The Flushing Dilemma: A Distinct Pathway

A major limitation of NA therapeutics is cutaneous flushing. Crucially, this is mechanism-based but cell-type specific.

  • Adipocytes: Mediate lipid lowering (Anti-lipolytic).[2][3][4][5]

  • Langerhans Cells (Skin): Mediate flushing.[4] Activation of GPR109A here triggers

    
    -arrestin signaling and increases intracellular calcium, activating Cytosolic Phospholipase A2 (cPLA2). This releases arachidonic acid, which COX-1 converts to Prostaglandin D2 (PGD2) , causing vasodilation.
    

Expert Insight: The failure of selective GPR109A agonists (e.g., MK-1903) to reduce cardiovascular events despite lowering FFAs challenges the "FFA Hypothesis."[4] Current consensus suggests NA's clinical benefit may also involve direct effects on ApoA-I half-life or anti-inflammatory actions on macrophages, independent of the GPR109A-lipid axis.

Visualization: GPR109A Divergent Signaling

The following diagram illustrates the bifurcation between therapeutic lipid effects and the flushing side effect.

GPR109A_Signaling cluster_Adipocyte Adipocyte (Therapeutic) cluster_Skin Langerhans Cell (Side Effect) NA Nicotinic Acid (Ligand) GPR109A GPR109A (Receptor) NA->GPR109A Gi Gi Protein GPR109A->Gi G-protein pathway Arrestin Beta-Arrestin GPR109A->Arrestin Arrestin pathway AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decrease) AC->cAMP Lipolysis Inhibited Lipolysis cAMP->Lipolysis PLA2 PLA2 / COX-1 Arrestin->PLA2 PGD2 PGD2 Release PLA2->PGD2 Flush Cutaneous Flushing PGD2->Flush

Caption: Divergent GPR109A signaling pathways in adipocytes (lipid control) vs. Langerhans cells (flushing).

Section 2: Metabolic Targets — NAD+ Biosynthetic Enzymes[6]

Nicotinic acid is a precursor in the Preiss-Handler pathway , while its amide derivative, Nicotinamide (NAM), enters via the Salvage pathway .[6] These pathways contain enzymes that are critical targets for oncology (synthetic lethality) and longevity research.

Key Enzymatic Targets
EnzymePathwayRole as a Target
NAPRT (Nicotinate phosphoribosyltransferase)Preiss-HandlerConverts NA to NaMN. Target: NAPRT-deficient tumors (e.g., glioblastoma) cannot use NA to make NAD+.
NAMPT (Nicotinamide phosphoribosyltransferase)SalvageConverts NAM to NMN.[7][6] Target: Inhibitors (e.g., FK866) starve cancer cells of NAD+.
Sirtuins (SIRT1-7) DownstreamNAD+-dependent deacetylases. Target: Activated by NAD+ boosters (NR, NMN) to promote longevity/metabolic health.
Synthetic Lethality in Oncology

Normal cells can use both NA (via NAPRT) and NAM (via NAMPT) to synthesize NAD+. Many tumors, however, silence NAPRT via promoter methylation.

  • Therapeutic Strategy: Treat patients with a NAMPT inhibitor . Normal cells survive by using dietary NA (via NAPRT), but NAPRT-deficient cancer cells undergo metabolic collapse.

Visualization: NAD+ Biosynthesis Pathways

NAD_Pathways NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NaMN NaMN NMNAT NMNAT NaMN->NMNAT NMN NMN NMN->NMNAT NaAD NaAD NADS NAD Synthase NaAD->NADS NAD NAD+ SIRT Sirtuins/PARPs (Consumption) NAD->SIRT NAPRT->NaMN NAMPT->NMN NMNAT->NaAD NMNAT->NAD NADS->NAD SIRT->NAM Recycling

Caption: The Preiss-Handler (left) and Salvage (right) pathways converging on NAD+ synthesis.

Section 3: Antimicrobial Targets (Mycobacterium tuberculosis)[9]

Nicotinic acid derivatives are foundational in tuberculosis (TB) treatment. The structural similarity between NA and the antitubercular drug Isoniazid (INH) is not coincidental.

The Target: InhA (Enoyl-ACP Reductase)[8][10][11]
  • Mechanism: Isoniazid is a prodrug. It is activated by the mycobacterial catalase-peroxidase KatG to form an isonicotinic acyl radical. This radical reacts with NAD+ to form an INH-NAD adduct .

  • Inhibition: The INH-NAD adduct acts as a potent competitive inhibitor of InhA , an enzyme essential for mycolic acid synthesis (cell wall construction).

  • Resistance: Mutations in KatG prevent prodrug activation, rendering INH ineffective.

Next-Generation Derivatives

To bypass KatG resistance, researchers are developing direct InhA inhibitors (e.g., 4-hydroxy-2-pyridones) that bind the enzyme without requiring activation, or "super-niacin" derivatives that target the FAS-II complex.

Section 4: Experimental Validation Protocols

To validate biological activity against these targets, robust assays are required. Below is a self-validating protocol for the primary target, GPR109A.

Protocol: GPR109A Functional Assay (cAMP HTRF)

Objective: Determine the EC50 of a novel NA derivative by measuring G_i-mediated cAMP inhibition in CHO-K1 cells stably expressing human GPR109A.

Reagents:

  • HTRF cAMP HiRange Kit (Cisbio/PerkinElmer).

  • Forskolin (to stimulate baseline cAMP).

  • IBMX (Phosphodiesterase inhibitor).

Workflow:

  • Cell Seeding: Dispense 2,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition:

    • Add 5 µL of test compound (serial dilution).

    • Add 5 µL of Forskolin (10 µM) + IBMX (500 µM). Note: Forskolin is necessary to raise cAMP levels so the G_i effect (lowering cAMP) can be detected.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection:

    • Add 5 µL cAMP-d2 (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Reading: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the Ratio (665/615).

    • Self-Validation Check: The Forskolin-only control must show a low HTRF ratio (high cAMP competes off the tracer). The NA positive control must show a high HTRF ratio (low cAMP allows tracer binding).

References

  • Wise, A., et al. (2003).[8] Molecular identification of high affinity receptors for nicotinic acid. Journal of Biological Chemistry. Link

  • Benyo, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.[2][5][9] Journal of Clinical Investigation. Link

  • Tunaru, S., et al. (2003).[8] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[2][5][9][10] Nature Medicine. Link

  • Vilchèze, C., & Jacobs, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology. Link

  • Galli, M., et al. (2020). Synthesis and biological evaluation of nicotinic acid derivatives as inhibitors of NAMPT. Scientific Reports. Link

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.[1] Journal of Clinical Investigation. Link

Sources

Foundational

In Silico Elucidation of 2-(Naphthalen-2-yl)nicotinic Acid Binding

A Technical Guide to Structure-Based Drug Design (SBDD)[1] Executive Summary This technical guide details the computational protocol for modeling the binding mechanism of 2-(naphthalen-2-yl)nicotinic acid . This molecule...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Structure-Based Drug Design (SBDD)[1]

Executive Summary

This technical guide details the computational protocol for modeling the binding mechanism of 2-(naphthalen-2-yl)nicotinic acid . This molecule represents a specific chemotype: a biaryl carboxylic acid where a lipophilic aromatic bulk (naphthalene) is ortho-positioned to a polar headgroup (nicotinic acid).[1]

While the nicotinic acid core suggests affinity for the GPR109A (HCAR2) receptor—the primary target for niacin—the bulky naphthalene substituent introduces significant steric constraints. Therefore, this guide focuses on an Induced Fit Docking (IFD) and Molecular Dynamics (MD) workflow designed to resolve the steric clashes and conformational penalties inherent to this scaffold.

Phase 1: Ligand Chemistry & Conformational Analysis

Objective: To determine the bioactive conformation and energetic penalty of the biaryl twist.

The critical structural feature of 2-(naphthalen-2-yl)nicotinic acid is the single bond connecting the pyridine and naphthalene rings.[1] Ortho-substitution creates steric strain, forcing the rings out of planarity. Standard force fields (MMFF94, OPLS3e) often underestimate this barrier; therefore, Quantum Mechanical (QM) parameterization is required.[1]

1.1 Tautomer & Ionization States
  • Protocol: At physiological pH (7.4), the carboxylic acid (pKa ~4.8) exists as a carboxylate anion (COO⁻) .[1] This anionic state is non-negotiable for modeling, as it drives the primary electrostatic anchor (salt bridge) with the target receptor (typically an Arginine residue).

  • Tool: Epik (Schrödinger) or predicted pKa via Jaguar.[1]

1.2 QM Torsion Scan (The "Ortho Effect")

You must calculate the rotational energy barrier around the biaryl bond.

  • Method:

    • Perform a relaxed coordinate scan of the dihedral angle (C3-C2-C1'-C2') in 10° increments.[1]

    • Level of Theory: DFT B3LYP/6-31G** (minimum standard for organic drug-like molecules).[1]

    • Outcome: Identify the global minimum twist angle (likely ~45-60°) and the energy penalty for planarity.

    • Application: Restrain the ligand to this low-energy conformation during the initial docking phase to prevent unrealistic planar poses.

Phase 2: Target Selection & Pocket Preparation

Context: The primary biological context for this scaffold is GPR109A (HCAR2) , a GPCR where Arg111 anchors the carboxylate. However, the naphthalene group requires a large hydrophobic sub-pocket, often necessitating the movement of transmembrane helices (TM3/TM4).

2.1 Receptor Grid Generation
  • Target Structure: Use PDB ID 3D4S (or homology models based on GPR109A consensus if crystal structure is unavailable).

  • Constraint Definition:

    • H-Bond/Salt Bridge Constraint: Define the guanidinium group of Arg111 (in GPR109A) as a mandatory interaction point. The docking algorithm must satisfy this interaction to retain a pose.

    • Excluded Volume: If the crystal structure contains a small ligand (like niacin), the pocket will be too small. You must remove the native ligand and expand the grid box by 5Å in the direction of the hydrophobic cleft (TM2/TM7 interface).

Phase 3: Induced Fit Docking (IFD) Protocol

Scientific Rationale: Rigid receptor docking will fail for this molecule.[1] The naphthalene ring occupies a volume of ~130 ų, which will clash with residues like Trp91 or Phe276 in the closed state of GPR109A. The receptor side chains must "breathe" to accommodate the ligand.

3.1 The IFD Workflow
  • Initial Glide Docking (Soft): Dock the ligand with Van der Waals radii scaled down by 0.5 (soft docking) to allow minor clashes.

  • Prime Side-Chain Prediction: For the top 20 poses, residue side chains within 5Å of the ligand are refined using the Prime loop prediction algorithm.

  • Redocking (Hard): The ligand is redocked into these new flexible receptor conformations using standard (hard) potentials.

  • Scoring: Rank by Glide G-Score combined with Prime Energy (Total Energy = Binding Energy + Strain Energy).

ParameterSettingRationale
VdW Scaling 0.5 (Ligand & Receptor)Allows initial penetration of naphthalene into the pocket.[1]
Side Chain Trim Trp91, Phe276, Tyr284These bulky residues likely rotate to form Pi-stacking interactions.
Salt Bridge Arg111 (Required)Mimics the native niacin binding mode.
Phase 4: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the hydrophobic packing and the persistence of the salt bridge.

4.1 System Setup
  • Force Field: CHARMM36m (best for lipids/GPCRs) or AMBER ff14SB.[1]

  • Membrane Embedding: Since GPR109A is a GPCR, embed the protein-ligand complex in a POPC lipid bilayer .

  • Solvation: TIP3P water box, neutralized with 0.15 M NaCl.

4.2 Simulation Protocol (GROMACS/AMBER)
  • Minimization: 5000 steps steepest descent to remove steric clashes from lipid insertion.

  • Equilibration:

    • NVT (1 ns): Restrain protein/ligand heavy atoms; heat to 310 K.

    • NPT (5 ns): Release lipid restraints to allow membrane packing.[1]

  • Production Run: 100 ns unconstrained simulation.

  • Trajectory Analysis:

    • RMSD: Calculate Ligand RMSD relative to the protein backbone. A value < 2.5Å indicates a stable binding mode.

    • H-Bond Lifetime: Monitor the occupancy of the Carboxylate-Arg111 interaction. It should be present >80% of the simulation time.

Phase 5: Visualization of the Workflow

The following diagram illustrates the logical flow from QM parameterization to MD validation.

SBDD_Workflow cluster_ligand Ligand Preparation cluster_docking Docking & Refinement cluster_md Validation L1 2-(Naphthalen-2-yl)nicotinic Acid (SMILES Input) L2 QM Torsion Scan (B3LYP/6-31G**) L1->L2 L3 Bioactive Conformer (Twisted Biaryl) L2->L3 D2 Induced Fit Docking (IFD) Soft Potentials + Side Chain Rotamers L3->D2 D1 Target: GPR109A (Homology/Crystal) D1->D2 D3 Pose Selection (G-Score + Salt Bridge Filter) D2->D3 M1 MD Simulation (100ns) POPC Membrane + CHARMM36m D3->M1 M2 Analysis: RMSD & H-Bond Occupancy M1->M2

Caption: Integrated workflow for modeling biaryl carboxylic acids, emphasizing QM torsion correction and membrane-embedded MD simulations.

Phase 6: Binding Mode Hypothesis (Interaction Map)

Based on the pharmacophore, the expected binding mode involves:

  • Electrostatic Head: The nicotinic acid carboxylate forms a bidentate salt bridge with Arg111 (TM3).

  • H-Bonding: The pyridine nitrogen accepts an H-bond from Ser178 (ECL2) or a conserved Tyrosine.[1]

  • Hydrophobic Tail: The naphthalene ring twists into a deep hydrophobic pocket formed by Phe276 and Trp91 , displacing active site waters.

Interaction_Map Lig_Head Carboxylate (COO-) Lig_Core Pyridine Ring Lig_Head->Lig_Core covalent Rec_Arg Arg111 (Cationic) Lig_Head->Rec_Arg Salt Bridge Lig_Tail Naphthalene Ring Lig_Core->Lig_Tail Biaryl Twist Rec_Ser Ser178 (Donor) Lig_Core->Rec_Ser H-Bond Rec_Phe Phe276 (Aromatic) Lig_Tail->Rec_Phe Pi-Pi Stacking Rec_Trp Trp91 (Aromatic) Lig_Tail->Rec_Trp Hydrophobic

Caption: Predicted interaction map showing the critical salt bridge anchor and the hydrophobic packing of the naphthalene moiety.

References
  • Tunaru, S., et al. (2005). "Molecular identification of a receptor for the essential nutrient nicotinic acid." Nature Medicine, 11, 1066–1070.

  • Deng, Q., et al. (2008). "Molecular modeling aided design of nicotinic acid receptor GPR109A agonists." Bioorganic & Medicinal Chemistry Letters, 18(18), 4963-4967.[1][2]

  • Sherman, W., et al. (2006).[3] "Novel Method for Modeling Ligand Binding: Induced Fit Docking." Journal of Medicinal Chemistry, 49(2), 534–553.

  • Jorgensen, W. L., et al. (1983). "Comparison of simple potential functions for simulating liquid water." The Journal of Chemical Physics, 79, 926. [1]

  • Abraham, M. J., et al. (2015). "GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers." SoftwareX, 1-2, 19-25.[1]

Sources

Exploratory

2-(Naphthalen-2-YL)nicotinic Acid: A Dual-Target Hypothesis for GPR109A Agonism and COX-2 Inhibition

Executive Summary The rational design of small-molecule therapeutics often relies on the fusion of privileged scaffolds to achieve polypharmacology or to fine-tune pharmacokinetic profiles. 2-(Naphthalen-2-yl)nicotinic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics often relies on the fusion of privileged scaffolds to achieve polypharmacology or to fine-tune pharmacokinetic profiles. 2-(Naphthalen-2-yl)nicotinic acid (CAS No. 1262000-45-2) represents a compelling structural chimera, integrating the metabolic regulatory core of nicotinic acid (niacin) with the lipophilic, bulky aromatic system of a 2-naphthyl group[1]. While its specific clinical applications remain largely undocumented in primary literature, structural pharmacology dictates a highly probable dual-mechanism of action. This whitepaper proposes a rigorous mechanistic speculation: that 2-(Naphthalen-2-yl)nicotinic acid acts concurrently as a biased GPR109A (HCAR2) agonist and a selective Cyclooxygenase-2 (COX-2) inhibitor .

Pharmacophore Deconstruction & Mechanistic Rationale

The biological activity of this compound can be theoretically decoupled into two distinct pharmacophoric domains:

  • The Nicotinic Acid Core: Nicotinic acid is the classical endogenous/exogenous ligand for GPR109A, a Gi-protein coupled receptor highly expressed in adipocytes and immune cells (2)[2].

  • The 2-Naphthyl Substitution: The addition of a bulky aryl group at the 2-position of the pyridine ring radically shifts the molecule's spatial geometry. 2-Aryl nicotinic acid derivatives are well-documented to exhibit potent analgesic and anti-inflammatory properties, structurally mimicking classic non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid or flunixin (3)[3].

Primary Axis: GPR109A (HCAR2) Modulation

Activation of GPR109A by nicotinic acid initiates a Gi-mediated signaling cascade that inhibits adenylate cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. This suppression of cAMP inhibits protein kinase A (PKA) and hormone-sensitive lipase, ultimately halting adipocyte lipolysis and reducing plasma free fatty acids (4)[4]. Furthermore, GPR109A activation stimulates the secretion of the insulin-sensitizing hormone adiponectin (5)[5].

However, classical GPR109A agonists suffer from a severe dose-limiting side effect: cutaneous flushing. This is driven by the activation of GPR109A on dermal macrophages, leading to β-arrestin recruitment, arachidonic acid mobilization, and subsequent prostaglandin (PGD2/PGE2) release (6)[6].

The Speculation: The steric bulk of the 2-naphthyl group likely alters the ligand-receptor binding kinetics. We hypothesize that 2-(Naphthalen-2-yl)nicotinic acid acts as a biased agonist , stabilizing the Gi-protein active conformation while sterically hindering the intracellular loop conformational changes required for β-arrestin recruitment. This would yield the anti-lipolytic benefits of niacin without the flushing side effect.

GPR109A_Signaling Ligand 2-(Naphthalen-2-YL) nicotinic acid Receptor GPR109A (HCAR2) Ligand->Receptor Biased Agonism Gi Gi Protein (αi) Receptor->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduces Lipolysis Inhibition of Lipolysis cAMP->Lipolysis Suppresses PKA

Proposed biased GPR109A (Gi-coupled) signaling pathway modulated by the compound.

Secondary Axis: Cyclooxygenase (COX) Inhibition

The structural homology between 2-(Naphthalen-2-yl)nicotinic acid and anthranilic acid derivatives (fenamates) strongly suggests COX inhibitory activity. The carboxylic acid moiety anchors the molecule via hydrogen bonding to Arg120 and Tyr355 at the entrance of the COX active site. Meanwhile, the highly lipophilic 2-naphthyl ring is perfectly suited to project into the hydrophobic side-pocket of the COX-2 isoenzyme, a pocket that is sterically restricted in COX-1 due to the presence of Ile523 (valine in COX-2). Thus, the compound is hypothesized to act as a selective COX-2 inhibitor, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins (7)[8].

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Biosynthesis Drug 2-(Naphthalen-2-YL) nicotinic acid Drug->COX2 Competitive Inhibition Inflammation Inflammatory Response PGH2->Inflammation Mediates

Speculative competitive inhibition of the COX-2 inflammatory axis.

Experimental Validation Protocols

To validate this dual-target hypothesis, the following self-validating experimental workflows must be executed. Causality is embedded into every step to ensure data integrity.

Protocol A: GPR109A cAMP Accumulation Assay (In Vitro)

Objective: Confirm Gi-coupled receptor agonism and rule out false positives.

  • Cell Culture & Transfection: Plate CHO-K1 cells (chosen for their lack of endogenous GPR109A, ensuring a clean background) and stably transfect with human GPR109A.

  • PDE Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Causality: IBMX inhibits phosphodiesterases. Without it, newly synthesized cAMP is rapidly hydrolyzed, masking the Gi-mediated reduction in cAMP production.

  • Gi-Pathway Validation (Control Group): Pre-treat a subset of cells with 100 ng/mL Pertussis Toxin (PTX) for 18 hours. Causality: PTX catalyzes the ADP-ribosylation of the αi subunit, permanently uncoupling it from the receptor. If the compound's effect is abolished by PTX, it definitively proves the mechanism is Gi-dependent (4)[4].

  • Stimulation: Add 10 µM Forskolin concurrently with varying concentrations of 2-(Naphthalen-2-yl)nicotinic acid (1 nM to 100 µM). Causality: Forskolin directly activates adenylate cyclase, creating a high baseline of cAMP. A Gi-agonist's effect can only be accurately measured as a reduction from this stimulated baseline.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

Protocol B: COX-1/COX-2 Selectivity Fluorometric Assay

Objective: Determine the inhibitory potency and selectivity index for COX isoenzymes.

  • Enzyme Preparation: Prepare recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is required as a cofactor for the peroxidase activity of the COX enzymes.

  • Pre-incubation: Incubate the enzymes with serial dilutions of the compound for 15 minutes at 37°C. Causality: Many selective COX-2 inhibitors exhibit time-dependent inhibition. Pre-incubation allows the bulky naphthyl group to access and bind the hydrophobic channel before the substrate outcompetes it.

  • Reaction Initiation: Add Arachidonic Acid (substrate) and ADHP (10-Acetyl-3,7-dihydroxyphenoxazine). Causality: COX enzymes convert arachidonic acid to PGG2, and then reduce PGG2 to PGH2 via their peroxidase active site. The peroxidase reaction simultaneously oxidizes ADHP into highly fluorescent resorufin, providing a highly sensitive, high-throughput readout.

  • Quantification: Measure fluorescence (Ex/Em = 535/587 nm) to calculate IC50 values.

Quantitative Data Presentation (Predicted Profile)

Based on structural activity relationships (SAR) of analogous 2-aryl nicotinic acids and niacin, the predicted pharmacological profile is summarized below.

CompoundGPR109A EC50 (cAMP Reduction)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Niacin (Reference) ~1.5 µM>100>100N/A
Mefenamic Acid (Reference) >100 µM0.080.051.6
2-(Naphthalen-2-YL)nicotinic acid ~0.8 µM >50 ~0.4 >125

Table 1: Predicted in vitro pharmacological profile. The addition of the naphthyl group is expected to increase GPR109A affinity (lower EC50) due to enhanced lipophilic interactions, while simultaneously conferring potent, selective COX-2 inhibition.

Conclusion

2-(Naphthalen-2-yl)nicotinic acid is a highly promising scaffold that bridges metabolic regulation and inflammatory modulation. By potentially acting as a biased GPR109A agonist and a selective COX-2 inhibitor, this compound could offer a novel therapeutic avenue for treating atherogenic dyslipidemia complicated by systemic inflammation, bypassing the gastrointestinal toxicity of traditional NSAIDs and the flushing side effects of classical niacin therapy.

References

  • Huang Yan; LIU Pei-qing. "Progess in mechanism of nicotinic acid mediated by nicotinic acid receptor GPR109A", Chinese Journal of Pharmacology and Toxicology.[Link][2]

  • Walters, R. W., et al. "Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3", PMC.[Link][4]

  • Plaisance, E. P., et al. "Niacin stimulates adiponectin secretion through the GPR109A receptor", American Journal of Physiology-Endocrinology and Metabolism.[Link][5]

  • Macintyre, C. R., et al. "Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid", JCI. [Link][6]

  • Khalil, N. A., et al. "Nicotinic acid derivatives: Application and uses, review", ResearchGate.[Link][3][8]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(Naphthalen-2-YL)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, playing crucial roles in various me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, playing crucial roles in various metabolic processes.[1][2] Altering the structure of nicotinic acid by introducing aryl substituents can lead to compounds with novel pharmacological properties. The naphthalene moiety is another privileged structure in drug discovery, known to impart beneficial characteristics such as enhanced binding affinity to biological targets.[3] The fusion of these two pharmacophores in 2-(naphthalen-2-YL)nicotinic acid (CAS No. 1262000-45-2) presents a molecule of significant interest for the development of new therapeutic agents.[4]

This document provides a detailed protocol for the synthesis of 2-(naphthalen-2-YL)nicotinic acid, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers a reliable route for the formation of the key carbon-carbon bond between the pyridine and naphthalene rings.[5][6]

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] The generally accepted mechanism involves a catalytic cycle comprising three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-chloronicotinic acid).

  • Transmetalation: The organic group from the organoboron species (naphthalene-2-boronic acid) is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalysis Catalytic System 2-Chloronicotinic Acid 2-Chloronicotinic Acid Product 2-(Naphthalen-2-YL)nicotinic Acid 2-Chloronicotinic Acid->Product Oxidative Addition Naphthalene-2-boronic Acid Naphthalene-2-boronic Acid Naphthalene-2-boronic Acid->Product Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Catalytic Cycle Base Base Base->Product Activation

Figure 1: Conceptual workflow of the Suzuki-Miyaura coupling for the synthesis of 2-(Naphthalen-2-YL)nicotinic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )Supplier Notes
2-Chloronicotinic acidC₆H₄ClNO₂157.55Purity ≥98%
Naphthalene-2-boronic acidC₁₀H₉BO₂171.99Purity ≥97%
Palladium(II) acetatePd(OAc)₂224.50Catalyst precursor
S-PhosC₂₇H₃₁O₂P410.50Ligand
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous
1,4-DioxaneC₄H₈O₂88.11Anhydrous
WaterH₂O18.02Degassed, deionized
Ethyl acetateC₄H₈O₂88.11For extraction
Hydrochloric acid (HCl)HCl36.461 M aqueous solution
Brine--Saturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Detailed Synthesis Protocol

Step 1: Reaction Setup

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), naphthalene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and S-Phos (0.04 eq) to the flask.

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

Step 2: Reaction Execution

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[8][9]

  • For column chromatography, a gradient of ethyl acetate in hexanes is a common mobile phase. The fractions containing the desired product are collected and the solvent is removed under reduced pressure.

  • Dry the purified product under vacuum to obtain 2-(naphthalen-2-YL)nicotinic acid as a solid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling Reagents:

    • 2-Chloronicotinic acid is an irritant. Avoid inhalation and contact with skin and eyes.[6][10][11]

    • Naphthalene-2-boronic acid can cause skin, eye, and respiratory irritation.[5][12]

    • Palladium compounds and phosphine ligands should be handled with care as they can be toxic and are air-sensitive.

  • Reaction Conditions: The reaction should be carried out in a well-ventilated fume hood. The use of an inert atmosphere is crucial for the stability of the catalyst.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Expected Results and Characterization

The final product, 2-(naphthalen-2-YL)nicotinic acid, is expected to be a solid. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₆H₁₁NO₂
Molecular Weight 249.27 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Expect characteristic aromatic proton signals for both the naphthalene and pyridine ring systems. The chemical shifts will be influenced by the substitution pattern.
¹³C NMR Expect distinct signals for the 16 carbon atoms in the molecule, including the carboxylic acid carbon.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Inactive catalystEnsure the use of a fresh palladium source and ligand. Properly degas the solvents and maintain an inert atmosphere.
Insufficient baseUse anhydrous base and ensure it is of good quality.
Low reaction temperatureEnsure the reaction is heated to the specified temperature.
Formation of side products (e.g., homocoupling of boronic acid) Presence of oxygenThoroughly degas the reaction mixture and solvents.
Catalyst decompositionUse a robust ligand like S-Phos to stabilize the palladium catalyst.
Difficult purification Co-elution of impuritiesOptimize the solvent system for column chromatography or try a different purification method like recrystallization.
Residual starting materialEnsure the reaction has gone to completion by TLC or LC-MS before work-up.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 2-(naphthalen-2-YL)nicotinic acid. The protocol outlined in this application note, when followed with appropriate safety precautions, should enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and materials science.

References

  • Jubilant Ingrevia Limited. (n.d.).
  • Fisher Scientific. (2025, December 22).
  • Wikipedia. (2024, February 28). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemicalBook. (n.d.).
  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]

  • Apollo Scientific. (n.d.). 2-Chloronicotinic acid.
  • Fisher Scientific. (2025, December 22).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2022, April 5).
  • Medline. (2016, November 11).
  • ECHEMI. (n.d.).
  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]

  • ChemicalBook. (2026, January 17).
  • International Journal of Pharmaceutical Sciences and Research. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Wikipedia. (2024, February 29). Nicotinic acid. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Fluorometric Screening of 2-Aryl Nicotinic Acids for COX-2 Inhibition

Executive Summary & Scientific Rationale 2-aryl nicotinic acids represent a privileged scaffold in medicinal chemistry, structurally analogous to classic non-steroidal anti-inflammatory drugs (NSAIDs) and precursors to b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2-aryl nicotinic acids represent a privileged scaffold in medicinal chemistry, structurally analogous to classic non-steroidal anti-inflammatory drugs (NSAIDs) and precursors to bioactive acridones. While historically associated with lipid modulation (via GPR109A), recent structure-activity relationship (SAR) studies highlight their potential as selective Cyclooxygenase-2 (COX-2) inhibitors.

This Application Note provides a validated, high-throughput screening (HTS) protocol to identify COX-2 inhibitors within 2-aryl nicotinic acid libraries. Unlike traditional colorimetric assays (e.g., TMPD), this protocol utilizes a fluorometric peroxidase-coupled assay (Amplex Red/ADHP). This method offers superior sensitivity and dynamic range (Z' > 0.7), making it critical for distinguishing subtle potency differences in extensive Suzuki-coupled libraries.

Chemical Context: Library Generation

To understand the screening hits, one must understand the input. The 2-aryl nicotinic acid libraries are typically generated via Suzuki-Miyaura cross-coupling , connecting a 2-chloronicotinic acid/ester core with diverse aryl boronic acids.

  • Core Scaffold: 2-Chloronicotinic acid (or ethyl ester).

  • Diversity Elements: Aryl/Heteroaryl boronic acids.[1]

  • Catalytic System: Pd(dppf)Cl₂ or PXPd2 (for sterically hindered substrates).

Note: Residual palladium from synthesis can act as a false positive in redox assays. This protocol includes specific "Interference Checks" to mitigate this risk.

Assay Principle: Fluorometric Peroxidase Coupling

The assay exploits the dual catalytic activity of COX-2:

  • Cyclooxygenase Activity: Converts Arachidonic Acid (AA) to Prostaglandin G2 (PGG2).[2][3]

  • Peroxidase Activity: Reduces PGG2 to PGH2.

We couple the peroxidase step to a fluorogenic probe, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (commercially known as Amplex Red). In the presence of HRP or the intrinsic peroxidase activity of COX-2, ADHP reacts with the hydroperoxide intermediate to form Resorufin , a highly fluorescent compound (


 nm, 

nm).
Mechanism of Action Diagram

COX2_Assay_Mechanism AA Arachidonic Acid PGG2 PGG2 (Hydroperoxide) AA->PGG2 COX-2 (Cyclooxygenase Site) PGH2 PGH2 PGG2->PGH2 COX-2 (Peroxidase Site) Resorufin Resorufin (Fluorescent) PGG2->Resorufin Coupled Redox ADHP ADHP (Non-Fluorescent) ADHP->Resorufin Oxidation Inhibitor 2-Aryl Nicotinic Acid (Inhibitor) Inhibitor->AA Blocks Entry

Caption: Kinetic pathway of the COX-2 fluorometric assay. The inhibitor blocks the conversion of AA to PGG2, preventing the downstream generation of fluorescent Resorufin.

High-Throughput Screening Protocol

Format: 384-well black, low-binding microplates. Final Assay Volume: 50 µL.

Reagents & Preparation[1][2][3][4]
ReagentStock Conc.Working Conc. (2X)Final Assay Conc.Notes
hCOX-2 Enzyme Lot Specific~20-40 nM10-20 nMKeep on ice. Do not vortex.
Heme Cofactor 1 mM (DMSO)2 µM1 µMRequired for enzyme activity.
Arachidonic Acid 10 mM (EtOH)100 µM50 µMSubstrate. Prepare fresh.
ADHP (Probe) 10 mM (DMSO)100 µM50 µMLight sensitive.
Assay Buffer 10X1X1X100mM Tris-HCl, pH 8.0.
Step-by-Step Workflow
  • Library Preparation (Acoustic Dispensing):

    • Dispense 50 nL of library compounds (10 mM in DMSO) into the 384-well plate.

    • Final Compound Concentration: 10 µM.

    • Controls:

      • High Control (HC): DMSO only (0% Inhibition).

      • Low Control (LC): 10 µM Celecoxib or DuP-697 (100% Inhibition).

  • Enzyme Addition (25 µL):

    • Prepare 2X Enzyme Solution : Dilute hCOX-2 and Heme in 1X Assay Buffer.

    • Dispense 25 µL of 2X Enzyme Solution into all wells.

    • Pre-incubation: Incubate for 10 minutes at 25°C. This allows the 2-aryl nicotinic acids to bind the active site before competition with the substrate begins.

  • Substrate Initiation (25 µL):

    • Prepare 2X Substrate Mixture : 100 µM Arachidonic Acid + 100 µM ADHP in 1X Assay Buffer.

    • Dispense 25 µL of 2X Substrate Mixture to initiate the reaction.

  • Detection:

    • Immediately transfer to a fluorescence plate reader.

    • Excitation: 535 nm | Emission: 590 nm.[4]

    • Mode: Kinetic read (measure every 1 min for 10 mins) OR Endpoint read at 10 mins. Kinetic is preferred to rule out false positives from autofluorescence.

HTS Logic Flow Diagram

HTS_Workflow Start Library Source (Suzuki Coupled Plates) Dispense Acoustic Dispensing (50 nL Compound) Start->Dispense Enzyme Add Enzyme + Heme (Pre-incubation 10 min) Dispense->Enzyme Substrate Add AA + ADHP (Initiate Reaction) Enzyme->Substrate Read Fluorescence Read (Ex 535 / Em 590) Substrate->Read Filter Primary Hit Cutoff (>50% Inhibition) Read->Filter Counter Counter Screen (H2O2 + ADHP w/o Enzyme) Filter->Counter Hits Counter->Start False Positive (Discard) Valid Validated Hit (IC50 Determination) Counter->Valid No Redox Interference

Caption: Decision tree for screening 2-aryl nicotinic acids. Note the critical counter-screen for redox interference.

Data Analysis & Validation

Z-Factor Calculation

To ensure the assay is robust enough for HTS, calculate the Z' factor using the controls on each plate (Zhang et al., 1999).[5]



  • Target: Z' > 0.5 is required.

  • Typical Performance: This fluorometric assay typically yields Z' between 0.7 and 0.8.

Hit Calling
  • Calculate % Inhibition for each well:

    
    
    
  • Threshold: Compounds exhibiting >50% inhibition at 10 µM are flagged as Primary Hits.

The "Redox False Positive" Check (Critical)

2-aryl nicotinic acids, particularly those with electron-rich aryl groups, can sometimes act as redox cyclers or quenchers of Resorufin.

  • Counter Screen Protocol: Run the assay without COX-2 and Arachidonic Acid. Instead, add a fixed concentration of Hydrogen Peroxide (10 µM) + ADHP + Compound.

  • Result: If the compound inhibits the signal here, it is interfering with the ADHP-Resorufin chemistry, not the COX-2 enzyme. Discard these hits.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric) Protocol.
  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids.[6] Journal of the American Chemical Society.[6] (Context for Library Synthesis).

Sources

Method

Application Note: Cell-Based Assays for Evaluating 2-(Naphthalen-2-YL)nicotinic Acid Activity

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Pharmacological Context & Assay Rationale The compound 2-(Naphthalen-2-yl)nicotinic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Pharmacological Context & Assay Rationale

The compound 2-(Naphthalen-2-yl)nicotinic acid represents a highly versatile pharmacophore in medicinal chemistry. Structurally, it combines a polar, acidic nicotinic acid headgroup with a bulky, lipophilic naphthyl tail. In biological systems, this specific structural motif is known to engage in two primary therapeutic pathways:

  • Anti-Inflammatory Modulation: Nicotinic acid derivatives frequently exhibit potent anti-inflammatory properties by suppressing NF-κB activation and downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models[1].

  • Nuclear Receptor Agonism (RXR): The combination of a lipophilic aromatic system (naphthyl) linked to an acidic domain (nicotinic acid) perfectly mimics the pharmacophore of Retinoid X Receptor (RXR) agonists (rexinoids). Such compounds are critical in metabolic disease and oncology research[2].

To rigorously evaluate the biological activity of 2-(Naphthalen-2-yl)nicotinic acid, this guide details two orthogonal, self-validating cell-based assays: a Macrophage Anti-Inflammatory Profiling Assay and an RXR Transactivation Reporter Assay .

Protocol I: Macrophage-Based Anti-Inflammatory Profiling

Causality & Assay Design

To ensure that any observed anti-inflammatory activity is a genuine pharmacological effect rather than an artifact of cytotoxicity, this protocol employs a self-validating dual-readout system . We utilize the murine macrophage cell line RAW 264.7 stimulated with Lipopolysaccharide (LPS).

  • Primary Readout (Efficacy): The Griess assay measures nitrite (

    
    ), a stable breakdown product of nitric oxide (NO), serving as a direct proxy for iNOS activity[3].
    
  • Secondary Readout (Viability): An MTT assay is run in parallel on the exact same cell population. If NO levels drop but cell viability remains >95%, the compound is a true anti-inflammatory agent. If viability drops concurrently, the NO reduction is merely a toxic artifact.

G LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS iNOS / COX-2 Expression NFkB->iNOS NO NO & Cytokine Release iNOS->NO Compound 2-(Naphthalen-2-yl)nicotinic acid Compound->NFkB Inhibits

Fig 1. Mechanistic pathway of LPS-induced inflammation and targeted inhibition by nicotinic acids.

Step-by-Step Methodology

Phase 1: Cell Seeding and Treatment

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in 5%

    
    .
    
  • Seed cells into a clear, flat-bottom 96-well plate at a density of

    
     cells/well in 100 µL of media. Incubate for 24 hours to allow adherence.
    
  • Prepare a 10 mM stock of 2-(Naphthalen-2-yl)nicotinic acid in 100% DMSO. Perform serial dilutions in serum-free DMEM to achieve final assay concentrations (e.g., 1, 10, 25, 50, 100 µM). Crucial: Keep final DMSO concentration

    
     0.5% to prevent solvent-induced toxicity.
    
  • Pre-treat cells with the compound for 1 hour.

  • Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells (except the negative control). Incubate for 24 hours.

Phase 2: Griess Assay (NO Quantification)

  • Transfer 50 µL of the cell culture supernatant from each well into a new 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). A magenta color will develop immediately.

  • Measure absorbance at 540 nm using a microplate reader. Quantify against a standard curve generated with sodium nitrite (

    
    ).
    

Phase 3: MTT Viability Counter-Screen

  • To the remaining media and cells in the original plate, add 10 µL of MTT solution (5 mg/mL in PBS).

  • Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Aspirate the media carefully and dissolve the crystals in 100 µL of DMSO.

  • Read absorbance at 570 nm.

Representative Data Structure
Treatment GroupLPS (1 µg/mL)Nitrite Concentration (µM)Cell Viability (% of Control)Interpretation
Negative Control -1.2 ± 0.3100.0 ± 2.1Basal state
Positive Control +45.6 ± 3.498.5 ± 3.0Maximum inflammation
Dexamethasone (10 µM) +8.4 ± 1.196.2 ± 2.5Validated assay control
Compound (10 µM) +32.1 ± 2.899.1 ± 1.8Weak anti-inflammatory effect
Compound (50 µM) +14.5 ± 1.597.4 ± 2.2Strong true inhibition
Compound (100 µM) +4.2 ± 0.862.3 ± 5.4Cytotoxic artifact (Discard NO data)

Protocol II: RXR Transactivation Reporter Assay

Causality & Assay Design

Nicotinic acid derivatives containing bulky hydrophobic groups (like the naphthyl ring) are highly privileged scaffolds for Retinoid X Receptors[4]. To prove that 2-(Naphthalen-2-yl)nicotinic acid acts as an RXR agonist, we utilize a Dual-Luciferase Reporter system in HEK293T cells.

  • Self-Validation Mechanism: We co-transfect a Firefly luciferase plasmid driven by a Retinoic Acid Response Element (RARE) and a Renilla luciferase plasmid driven by a constitutive CMV promoter. The Firefly signal measures receptor activation, while the Renilla signal normalizes for well-to-well variations in transfection efficiency and cell number.

G Compound 2-(Naphthalen-2-yl)nicotinic acid RXR RXR Binding Domain Compound->RXR Agonist Binding Dimer Receptor Homodimerization RXR->Dimer RARE RARE Promoter Activation Dimer->RARE Luc Firefly Luciferase Expression RARE->Luc Signal Luminescence Readout Luc->Signal

Fig 2. RXR transactivation reporter assay workflow utilizing a luciferase readout system.

Step-by-Step Methodology

Phase 1: Transient Transfection

  • Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.

  • Prepare the transfection complex using a lipid-based reagent (e.g., Lipofectamine 3000):

    • Receptor Plasmid: 2 µg of pSG5-RXR

      
       (expressing the human RXR
      
      
      
      receptor).
    • Reporter Plasmid: 2 µg of pGL3-RARE-Luc (Firefly luciferase).

    • Control Plasmid: 0.2 µg of pRL-CMV (Renilla luciferase).

  • Incubate the cells with the transfection complex for 6 hours, then trypsinize and re-seed into a white, opaque-bottom 96-well plate at

    
     cells/well.
    
  • Allow cells to recover overnight in DMEM containing 5% charcoal-stripped FBS (critical to remove endogenous lipidic receptor agonists).

Phase 2: Compound Treatment & Readout

  • Treat the transfected cells with varying concentrations of 2-(Naphthalen-2-yl)nicotinic acid (0.1 nM to 10 µM) or Bexarotene (positive control RXR agonist). Incubate for 24 hours.

  • Lyse the cells using 20 µL/well of Passive Lysis Buffer (PLB) with gentle shaking for 15 minutes at room temperature.

  • Firefly Readout: Inject 50 µL of Luciferase Assay Reagent II (LAR II) into each well. Immediately read luminescence (Integration time: 10 seconds).

  • Renilla Readout: Inject 50 µL of Stop & Glo Reagent (quenches Firefly and initiates Renilla). Read luminescence.

  • Data Processing: Calculate the Relative Light Units (RLU) ratio = (Firefly Luminescence) / (Renilla Luminescence). Calculate Fold Activation relative to the DMSO vehicle control.

Representative Data Structure
Compound / ConcentrationNormalized RLU RatioFold Activation vs. VehicleRXR Agonism Status
Vehicle (0.1% DMSO) 0.45 ± 0.051.0xBaseline
Bexarotene (1 µM) 6.75 ± 0.4015.0xStrong Positive Control
Compound (10 nM) 0.50 ± 0.061.1xInactive
Compound (1 µM) 2.25 ± 0.155.0xModerate Agonist
Compound (10 µM) 5.40 ± 0.3512.0xPotent Agonist

References

  • In vitro anti-inflammatory activity of ethyl acetate extract and nicotinic acid from Cordyceps neovolkiana DL0004 in RAW 264.7 macrophages. Taylor & Francis Online. Available at:[Link][3]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. BUE Scholar. Available at:[Link][1]

  • The first potent subtype-selective retinoid X receptor (RXR) agonist possessing a 3-isopropoxy-4-isopropylphenylamino moiety. PubMed / ChemMedChem. Available at:[Link][2]

  • Retinoid X Receptor Antagonists. MDPI International Journal of Molecular Sciences. Available at:[Link][4]

Sources

Application

Animal models for evaluating the efficacy of nicotinic acid derivatives

Application Note: Preclinical Evaluation of Nicotinic Acid Derivatives in Murine Models Introduction: The Renaissance of Nicotinic Acid Derivatives Nicotinic acid (Niacin) and its modern derivatives—such as Nicotinamide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of Nicotinic Acid Derivatives in Murine Models

Introduction: The Renaissance of Nicotinic Acid Derivatives

Nicotinic acid (Niacin) and its modern derivatives—such as Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN)—represent a highly active area of metabolic, cardiovascular, and anti-aging drug development[1][2]. While traditionally recognized for their lipid-altering capabilities, recent mechanistic insights reveal that these compounds operate through distinct, highly specific pathways.

Niacin primarily activates the G-protein coupled receptor GPR109A (HCA2) on immune cells and adipocytes to exert anti-lipolytic and anti-inflammatory effects[2][3]. Conversely, NR and NMN act as precursors that bypass rate-limiting steps in the NAD+ salvage pathway. By elevating intracellular NAD+, they activate SIRT1 and PARP, thereby enhancing mitochondrial function, improving metabolic health, and even reducing homeostatic sleep needs[1][4]. Designing robust preclinical efficacy studies requires a deep understanding of these distinct mechanisms to select the appropriate animal models and dosing paradigms.

Mechanistic Pathways of Action

Pathway Niacin Nicotinic Acid (Niacin) GPR109A GPR109A (HCA2) Receptor Niacin->GPR109A Macrophage Immune Cells (Macrophages) GPR109A->Macrophage Activation Adipocyte Adipose Tissue GPR109A->Adipocyte Activation AntiInflam Reduced Atherosclerosis Macrophage->AntiInflam AntiLipol Inhibition of Lipolysis Adipocyte->AntiLipol NR_NMN NR / NMN Precursors NAD NAD+ Biosynthesis NR_NMN->NAD Salvage Pathway SIRT1 SIRT1 / PARP Activation NAD->SIRT1 Mito Mitochondrial Function SIRT1->Mito Metabolic Increased Energy Expenditure Mito->Metabolic

Mechanistic pathways of nicotinic acid and NAD+ precursors (NR/NMN) in metabolic regulation.

Animal Model Selection Matrix

Wild-type mice are highly resistant to atherosclerosis due to rapid cholesterol clearance, maintaining plasma levels around 75-110 mg/dL even when fed high-fat diets[5]. Therefore, specific genetic knockouts or diet-induced models must be utilized based on the therapeutic target.

Animal ModelPrimary ApplicationMechanism / PhenotypeKey Considerations & Causality
ApoE-/- Mice Atherosclerosis & DyslipidemiaImpaired remnant clearance leads to spontaneous hypercholesterolemia (400-600 mg/dL)[5].Gold standard for Niacin. Caution: High doses of NR/NMN may paradoxically promote atherosclerosis via CD38[6].
DIO C57BL/6J Mice Metabolic Syndrome & Obesity60% High-Fat Diet (HFD) induces visceral adiposity and insulin resistance[7][8].Ideal for NR/NMN efficacy. Niacin may exacerbate beta-cell lipotoxicity here unless paired with incretins[8].
Aged Mice (18-24 mo) Anti-Aging & NAD+ DeclineNatural decline in tissue NAD+ levels, sarcopenia, and cognitive decline[4].Best for evaluating the pharmacokinetic superiority of NR over standard nicotinic acid[1].

Protocol 1: Evaluating Lipid-Lowering & Anti-Atherosclerotic Efficacy

Target Compound: Niacin or Acipimox Model: ApoE-/- Mice (Male, 8 weeks old)

Rationale & Causality: Niacin's anti-atherosclerotic efficacy is largely mediated by GPR109A receptors on macrophages, which blunt adventitial inflammatory infiltration independent of lipid profile changes[3]. ApoE-/- mice are strictly required because wild-type mice lack Cholesteryl Ester Transfer Protein (CETP) and clear lipids too efficiently to form plaques[5].

Step-by-Step Methodology:

  • Acclimation (Week 0): House ApoE-/- mice in a temperature-controlled environment (22±2°C) on a 12-h light/dark cycle.

  • Dietary Induction (Weeks 1-12): Transition mice to a Western Diet (WD) containing 21% fat and 0.25% cholesterol to accelerate plaque formation.

  • Dosing Paradigm: Administer Niacin via drinking water (e.g., 0.75% concentration yielding ~1400 mg/kg/day based on consumption)[9]. Self-Validating Step: Monitor water intake daily; high doses of nicotinic acid can cause taste aversion, leading to dehydration and skewed weight-loss data.

  • In Vivo Monitoring: Collect fasting blood via the submandibular vein at weeks 4, 8, and 12 to measure Total Cholesterol (TC), LDL-C, and HDL-C.

  • Endpoint Analysis (Week 12): Euthanize mice. Perfuse the aorta with PBS and 4% paraformaldehyde. Perform Oil Red O staining on the aortic root to quantify atherosclerotic lesion area. Assess macrophage infiltration via CD68 immunofluorescence to validate GPR109A-mediated anti-inflammatory action[3].

Protocol 2: Assessing Metabolic Rescue in Diet-Induced Obesity (DIO)

Target Compound: NAD+ Precursors (NR or NMN) Model: C57BL/6J DIO Mice (Male, 6 weeks old)

Rationale & Causality: HFD induces mitochondrial dysfunction and depletes NAD+. NR and NMN bypass the rate-limiting NAMPT enzyme to restore NAD+, thereby deflecting HFD-induced weight gain by increasing energy expenditure and altering the gut microbiome[1][7].

Step-by-Step Methodology:

  • Dietary Induction (Weeks 1-16): Feed C57BL/6J mice a 60% HFD.

  • Dosing Paradigm: Administer NMN (100-300 mg/kg/day) or NR (230 mg/kg/day) via drinking water[6]. Causality Note: Continuous administration via drinking water is superior to once-daily oral gavage due to the rapid degradation and short half-life of NR, ensuring steady-state NAD+ elevation[1][4].

  • Metabolic Profiling (Week 14): House mice in Comprehensive Lab Animal Monitoring System (CLAMS) metabolic cages for 48 hours to measure O2 consumption, CO2 production, and energy expenditure[7][8].

  • Glucose Homeostasis (Week 15): Perform an Intraperitoneal Glucose Tolerance Test (IPGTT). Fast mice for 6 hours, inject 2 g/kg glucose, and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

  • Endpoint Analysis (Week 16): Harvest liver and epididymal white adipose tissue (eWAT). Perform H&E staining to assess hepatic steatosis and adipocyte hypertrophy.

Experimental Workflow Visualization

Workflow Acclimation Acclimation (1 Week) Diet HFD / Western Diet (12-16 Weeks) Acclimation->Diet Dosing Test Article Admin (Water/Gavage) Diet->Dosing Concurrent Metabolic In Vivo Assays (GTT/ITT, CLAMS) Dosing->Metabolic Endpoint Endpoint Analysis (Histology, Lipids) Metabolic->Endpoint

Standardized in vivo workflow for evaluating nicotinic acid derivatives in rodent models.

Quantitative Data Benchmarks

To ensure assay validity, compare experimental results against these established baseline and treatment benchmarks:

MetricModel & ConditionExpected Baseline (Vehicle)Expected Efficacy (Treated)
Plasma Cholesterol ApoE-/- (Normal Diet)400 - 600 mg/dL[5]~25-30% reduction (Niacin)
Plasma Cholesterol Wild-Type (Normal Diet)75 - 110 mg/dL[5]Minimal change
Body Weight Gain DIO Mice (60% HFD, 16 wks)+113% increase from baseline[7]Deflected to +97% (NR treated)[7]
NREM Sleep Time Wild-Type (NR Diet)~8.0 hours / dayReduced by 17% (~6.6 hours)[4]

Best Practices & Troubleshooting (E-E-A-T Guidelines)

  • Paradoxical Atherosclerosis with NAD+ Precursors: While NMN and NR effectively improve fatty liver and dyslipidemia, high doses (e.g., NMN 300 mg/kg, NR 230 mg/kg) have been reported to paradoxically promote atherosclerosis in ApoE-/- mice by decreasing SIRT1 and increasing CD38 expression[6]. Always include dose-titration cohorts (e.g., 100 mg/kg vs 300 mg/kg) to identify the optimal therapeutic window.

  • Beta-Cell Lipotoxicity: In DIO models, Niacin can upregulate GPR109A and PPARγ2 in the presence of free fatty acids, inadvertently exacerbating beta-cell lipotoxicity and impairing glucose tolerance[8]. If evaluating Niacin for metabolic syndrome, consider co-administering a DPP-4 inhibitor (e.g., sitagliptin) or GLP-1 agonist to protect islet morphology[8].

  • Microbiome Confounding: The efficacy of NR in deflecting weight gain is heavily tied to the gut microbiome (e.g., enrichment of butyrate-producing Firmicutes)[7]. Ensure mice are not treated with broad-spectrum antibiotics prior to or during the study, as this will abrogate the metabolic benefits of NR supplementation.

References

  • Use of the Dietary Supplements NR and NMN to Increase Nicotinamide Adenine Dinucleotide, Impact Mitochondrial Function, and Improve Metabolic Health - MDPI - 1

  • US6750234B2 - Methods for increasing leptin levels using nicotinic acid compounds - Google Patents - 9

  • Nicotinamide Mononucleotide and Nicotinamide Riboside Improve Dyslipidemia and Fatty Liver but Promote Atherosclerosis in Apolipoprotein E Knockout Mice - PMC - 6

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - American Heart Association Journals - 3

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - ResearchGate -2

  • Nicotinamide Riboside-Conditioned Microbiota Deflects High-Fat Diet-Induced Weight Gain in Mice - ASM Journals - 7

  • Chronic dietary supplementation with nicotinamide riboside reduces sleep need in the laboratory mouse - Oxford Academic - 4

  • Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs - Frontiers - 8

  • Preclinical models of atherosclerosis: An overview - PMC - 5

Sources

Method

Application Note: Analytical Methods for the Quantification of 2-(Naphthalen-2-YL)nicotinic acid

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and Pharmaceutical Formulations Techniques: UHPLC-UV and LC-ESI-MS/MS Introduction & Che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and Pharmaceutical Formulations Techniques: UHPLC-UV and LC-ESI-MS/MS

Introduction & Chemical Context

The compound 2-(naphthalen-2-yl)nicotinic acid (CAS: 1262000-45-2) is a structurally complex derivative of nicotinic acid (Vitamin B3). While endogenous nicotinic acid is highly polar and often requires specialized hydrophilic interaction liquid chromatography (HILIC) or cyano columns for adequate retention [1], the addition of the bulky 2-naphthyl moiety at the C2 position of the pyridine ring fundamentally alters the molecule's physicochemical profile.

As a Senior Application Scientist, it is critical to approach method development not by trial and error, but by analyzing the molecule's intrinsic properties. This compound is amphoteric: it features a basic pyridine nitrogen and an acidic carboxylic acid group. However, the highly lipophilic naphthyl group significantly increases its partition coefficient (estimated LogP ~3.3) compared to standard nicotinic acid derivatives [2]. This structural dichotomy dictates our analytical strategy: we must utilize reversed-phase chromatography (RP-HPLC) with strict pH control to manage ionization, coupled with tandem mass spectrometry (LC-MS/MS) for high-sensitivity biological quantification.

G Molecule 2-(Naphthalen-2-YL) nicotinic acid Naphthyl Naphthyl Moiety (High Lipophilicity) Molecule->Naphthyl Carboxyl Carboxylic Acid (Ionizable Anion) Molecule->Carboxyl Pyridine Pyridine Ring (UV Chromophore) Molecule->Pyridine RP_HPLC Reversed-Phase C18 (Organic Gradient) Naphthyl->RP_HPLC Dictates Retention pH_Control Acidic Mobile Phase (0.1% Formic Acid) Carboxyl->pH_Control Requires Ion Suppression Detection Negative ESI-MS/MS & UV 254nm Pyridine->Detection Enables Detection

Fig 1: Logical relationship between molecular structure and analytical method selection.

Analytical Strategy & Causality

Mode of Detection: Why Negative ESI?

While the pyridine ring can accept a proton in positive electrospray ionization (ESI+), nicotinic acid derivatives historically exhibit superior signal-to-noise ratios and lower matrix interference in negative ionization mode (ESI-) [1]. The carboxylic acid readily deprotonates to form a stable


 precursor ion. For 2-(naphthalen-2-yl)nicotinic acid (MW: 249.27  g/mol ), the primary precursor is targeted at m/z 248.1. The dominant collision-induced dissociation (CID) pathway is the neutral loss of carbon dioxide (

, -44 Da), yielding a stable product ion at m/z 204.1.
Chromatographic Separation: Column and Mobile Phase

Standard nicotinic acid suffers from poor retention on C18 columns[3]. However, the naphthyl group in our target analyte provides massive hydrophobic surface area. Therefore, a standard end-capped sub-2 µm C18 column is ideal.

  • Causality of pH: To prevent peak tailing and secondary interactions with residual silanols, the mobile phase must be kept acidic (pH ~2.7 using 0.1% Formic Acid). This suppresses the ionization of the carboxylic acid, keeping the molecule in a predictable, less polar state during chromatographic partitioning [4].

Sample Preparation: Protein Precipitation

For biological matrices (plasma/serum), protein precipitation (PPT) using acetonitrile (1:3 v/v ratio) is selected over liquid-liquid extraction (LLE). PPT provides a self-validating, high-throughput workflow that quantitatively recovers amphoteric compounds without the pH-dependent partitioning losses often seen in LLE [3].

Experimental Protocols

The following protocol is designed as a self-validating system . It includes built-in system suitability tests (SST) and matrix effect evaluations to ensure data integrity.

Reagents & Materials
  • Analyte: 2-(Naphthalen-2-YL)nicotinic acid reference standard (>99% purity).

  • Internal Standard (IS): Niflumic acid or stable isotope-labeled nicotinic acid derivative.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).
    
  • Modifiers: LC-MS grade Formic Acid (FA).

  • Matrix: Blank human or rat plasma (K2EDTA).

Step-by-Step Sample Preparation (Plasma)
  • Spiking: Transfer 50 µL of plasma sample (or calibration standard) into a 1.5 mL low-bind Eppendorf tube. Add 10 µL of IS working solution (500 ng/mL). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% FA) to crash the plasma proteins.

    • Expert Insight: The addition of FA to the crash solvent disrupts protein-analyte binding, ensuring total recovery of the highly lipophilic naphthyl derivative.

  • Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Expert Insight: Diluting the high-organic supernatant with water prevents "solvent effects" (peak broadening or splitting) upon injection into the highly aqueous initial mobile phase.

Workflow Sample Plasma Sample (50 µL) Spike Add IS (10 µL) Sample->Spike PPT Protein Precipitation (150 µL cold ACN) Spike->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge Dilute Supernatant Dilution (1:1 with H2O) Centrifuge->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS

Fig 2: High-throughput sample preparation workflow for biological matrices.

UHPLC-MS/MS Conditions

Table 1: Mass Spectrometry Parameters (Negative ESI)

ParameterSetting / ValueJustification
Ionization Mode ESI Negative (-)Exploits the acidic carboxylic acid moiety.
Precursor Ion (

)
m/z 248.1Deprotonated molecular ion.
Product Ion (Quantifier) m/z 204.1Loss of

(-44 Da); highly stable and specific.
Product Ion (Qualifier) m/z 176.1Secondary fragmentation for peak confirmation.
Collision Energy (CE) -22 eVOptimized for maximum transmission of m/z 204.1.
Capillary Voltage 3.0 kVStandard for negative mode ionization.
Desolvation Temp 450 °CEnsures complete droplet evaporation for lipophilic compounds.

Table 2: UHPLC Gradient Program

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A:

    
     + 0.1% Formic Acid
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min | Column Temp: 40 °C | Injection Vol: 2 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
0.509010Isocratic hold (desalting)
3.001090Linear Gradient (elution)
4.001090Wash (clears lipophilic matrix)
4.109010Re-equilibration
5.509010End

Method Validation & Quantitative Data Presentation

To ensure the protocol is self-validating, a full validation batch must be run according to FDA/EMA bioanalytical guidelines. The expected quantitative performance metrics for 2-(naphthalen-2-yl)nicotinic acid using this method are summarized below.

Table 3: Expected Method Validation Summary

Validation ParameterTarget SpecificationCausality / Note
Linear Dynamic Range 1.0 – 5,000 ng/mLCovers sub-therapeutic to toxicokinetic ranges.
Limit of Detection (LOD) 0.3 ng/mLAchieved via low background noise in ESI-.
Lower Limit of Quant (LLOQ) 1.0 ng/mLSignal-to-noise ratio

10.
Intra-day Precision (CV%)

8.5%
Ensured by the use of a structural analog IS.
Inter-day Accuracy 92% – 108%Verified through tri-level Quality Control (QC) samples.
Matrix Effect 90% – 110%Evaluated via post-column infusion; minimized by the 1:1 aqueous dilution step prior to injection.
Carryover

20% of LLOQ
Verified by injecting a blank matrix immediately following the Upper Limit of Quantification (ULOQ) standard.

References

  • Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry and its application to a bioequivalence study Source: RSC Advances URL:[Link]

  • Validation of an RPHPTLC-Densitometric Method Using Silica Gel 60 RP18WF254 for Simultaneous Determination of Nicotinamide in Selected Pharmaceutical Formulations Source: PubMed Central (PMC) URL:[Link]

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers Source: PubMed Central (PMC) URL:[Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) Source: Journal of Chromatography B URL:[Link]

Application

Application Note: 2-(Naphthalen-2-yl)nicotinic Acid as a Novel Anti-Inflammatory Research Probe

Abstract & Introduction 2-(Naphthalen-2-yl)nicotinic acid (referred to herein as 2-NNA ) is a synthetic 2-aryl nicotinic acid derivative emerging as a potent chemical probe for inflammation research. Structurally distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-(Naphthalen-2-yl)nicotinic acid (referred to herein as 2-NNA ) is a synthetic 2-aryl nicotinic acid derivative emerging as a potent chemical probe for inflammation research. Structurally distinct from nicotinic acid (Vitamin B3), the incorporation of a lipophilic naphthalene moiety at the C-2 position confers specific inhibitory activity against inflammatory mediators, distinguishing it from GPR109A agonists.

This compound belongs to a class of molecules structurally related to niflumic acid , known to exhibit dual activity:

  • Inhibition of Cyclooxygenase (COX) enzymes , thereby blocking prostaglandin synthesis.[1][2]

  • Suppression of pro-inflammatory cytokines , specifically TNF-

    
     and IL-6.[3][4][5]
    

This guide details the protocols for utilizing 2-NNA in drug discovery workflows, focusing on solubility optimization, in vitro enzymatic assays, and cell-based anti-inflammatory validation.

Mechanism of Action (MOA)

The primary anti-inflammatory mechanism of 2-NNA is the competitive inhibition of cyclooxygenase (COX) enzymes. Unlike simple nicotinic acid, the bulky 2-naphthyl group occupies the hydrophobic channel of the COX active site, preventing the entry of arachidonic acid.

Pathway Visualization

The following diagram illustrates the intervention point of 2-NNA within the arachidonic acid cascade.

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX Cyclooxygenase (COX-1/2) AA->COX Substrate Binding PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation NNA 2-(Naphthalen-2-yl)nicotinic acid (Inhibitor) NNA->COX Competitive Inhibition PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Cytokines Inflammatory Cytokines (TNF-α, IL-6) PGE2->Cytokines Signaling Cascade Inflammation Inflammation & Pain Cytokines->Inflammation

Figure 1: Mechanism of Action. 2-NNA competitively inhibits COX enzymes, blocking the conversion of Arachidonic Acid to Prostaglandins and downstream cytokine release.

Material Preparation & Stability

2-NNA is a lipophilic weak acid. Proper solubilization is critical for assay reproducibility, as precipitation in aqueous media leads to false negatives.

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 249.27 g/mol
Solubility (Water) < 0.1 mg/mLInsoluble at neutral pH
Solubility (DMSO) > 25 mg/mLPreferred stock solvent
pKa (Calculated) ~4.5 - 5.0Carboxylic acid group
Stock Solution Protocol
  • Weighing: Weigh 5 mg of 2-NNA powder into a sterile amber glass vial.

  • Dissolution: Add 200.6

    
    L of anhydrous DMSO to yield a 100 mM  stock solution. Vortex for 30 seconds until clear.
    
  • Storage: Aliquot into 20

    
    L volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
    
Working Solution (Cell Culture)
  • Dilution: Dilute the 100 mM stock 1:1000 in culture media to achieve a 100

    
    M working concentration (0.1% DMSO final).
    
  • Precipitation Check: Visually inspect for crystal formation. If crystals appear, sonicate at 37°C for 5 minutes.

Protocol A: In Vitro COX Inhibition Assay

This assay quantifies the potency (


) of 2-NNA against purified COX-1 and COX-2 enzymes using a colorimetric TMPD oxidation method.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2.

  • Arachidonic Acid (Substrate).[3][4][5]

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Heme (Cofactor).

Workflow Diagram:

COX_Assay Step1 1. Enzyme Prep Incubate COX-1/2 with Heme Step2 2. Inhibitor Addition Add 2-NNA (0.1 - 100 µM) Step1->Step2 Step3 3. Pre-Incubation 5 mins @ 25°C Step2->Step3 Step4 4. Reaction Start Add Arachidonic Acid + TMPD Step3->Step4 Step5 5. Measurement Absorbance @ 590 nm Step4->Step5

Figure 2: COX Inhibition Assay Workflow. Colorimetric detection of peroxidase activity.

Step-by-Step Procedure:

  • Buffer Prep: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Inhibitor Series: Prepare serial dilutions of 2-NNA in Assay Buffer (range: 0.01

    
    M to 100 
    
    
    
    M). Keep DMSO constant at 1%.
  • Enzyme Mix: Add 150

    
    L of Assay Buffer, 10 
    
    
    
    L of Heme, and 10
    
    
    L of COX Enzyme to a 96-well plate.
  • Inhibitor Addition: Add 20

    
    L of 2-NNA dilutions to respective wells.
    
  • Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Substrate Addition: Add 20

    
    L of Arachidonic Acid/TMPD mixture to initiate the reaction.
    
  • Read: Measure Absorbance at 590 nm immediately.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)

This protocol evaluates the ability of 2-NNA to suppress Nitric Oxide (NO) and TNF-


 release in LPS-stimulated macrophages.

Cell Line: RAW 264.7 (Murine Macrophages). Stimulant: Lipopolysaccharide (LPS) from E. coli.

Procedure:

  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Pre-treatment: Aspirate media. Add fresh DMEM containing 2-NNA (1, 10, 50

    
    M) for 1 hour  prior to stimulation. Include a Vehicle Control (0.1% DMSO).
    
  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to all wells except the Negative Control.
    
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Supernatant Collection:

    • Transfer 100

      
      L of supernatant to a new plate for Griess Assay  (NO detection).
      
    • Store remaining supernatant at -80°C for ELISA (TNF-

      
      , IL-6).
      
  • Griess Assay: Mix 100

    
    L supernatant with 100 
    
    
    
    L Griess Reagent. Incubate 10 mins. Read Absorbance at 540 nm.

Expected Results:

  • NO Production: Dose-dependent reduction. Significant inhibition expected at >10

    
    M.
    
  • Cytotoxicity: Verify cell viability using MTT/CCK-8 assay to ensure reduction in NO is not due to cell death.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityLimit final concentration to 100

M. Ensure DMSO < 0.5%. Warm media to 37°C before adding compound.
No Inhibition (In Vitro) Insufficient pre-incubationExtend pre-incubation of Enzyme + Inhibitor to 15 minutes to allow slow-binding kinetics.
High Cell Toxicity Off-target effectsPerform a dose-response MTT assay. 2-Aryl nicotinic acids can be cytotoxic at >200

M.
Variable IC50 Heme degradationPrepare fresh Heme solution daily. Keep on ice and protected from light.

References

  • Synthesis and Anti-inflammatory Evaluation of Nicotinic Acid Derivatives. Source: J-Stage / Chem. Pharm. Bull. Context: Describes the synthesis and biological screening of 2-substituted phenyl nicotinic acids, establishing the structural class as potent anti-inflammatory agents comparable to mefenamic acid.

  • Nicotinic Acid Derivatives: Application and Uses Review. Source: ResearchGate Context: Comprehensive review of 2-aryl nicotinic acid derivatives, detailing their analgesic and anti-inflammatory profiles and structure-activity relationships (SAR).

  • Anti-inflammatory effects of Nicotinic Acid via GPR109A. Source: NIH / PubMed Context: Provides the baseline mechanism for the parent compound (Nicotinic Acid) for contrast. Highlights that modifications at the 2-position (like in 2-NNA) alter the target from GPR109A to COX/Prostaglandin pathways.

  • 2-(Naphthalen-2-yl)nicotinic acid Chemical Data. Source: GuideChem Context: Physicochemical data and CAS registry information (CAS 1262000-45-2) for the specific probe molecule.

Sources

Method

Investigating the Antimicrobial Properties of 2-(Naphthalen-2-YL)nicotinic acid: Application Notes and Protocols

Abstract The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2][3] Nicotinic acid derivatives have emerged as a promising class...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2][3] Nicotinic acid derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[4][5][6] The incorporation of a naphthalene moiety, a lipophilic group known to enhance membrane permeability, into the nicotinic acid backbone presents an intriguing strategy for developing potent antimicrobial agents.[7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antimicrobial properties of a novel compound, 2-(Naphthalen-2-YL)nicotinic acid. Detailed, step-by-step protocols for determining its minimum inhibitory and bactericidal concentrations, evaluating synergistic interactions with existing antibiotics, and elucidating its potential mechanism of action are provided.

Introduction: The Rationale for Investigating 2-(Naphthalen-2-YL)nicotinic acid

The confluence of the established antimicrobial potential of nicotinic acid derivatives and the membrane-penetrating properties of the naphthalene ring forms the scientific basis for investigating 2-(Naphthalen-2-YL)nicotinic acid as a potential antimicrobial agent.[4][7] Nicotinic acid and its analogues have demonstrated activity against a variety of pathogens, including bacteria and fungi.[4][10][11][12] Their mechanisms of action are thought to be diverse, potentially involving the disruption of cell wall synthesis, alteration of redox balance, and inhibition of key metabolic pathways.[10][13]

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a feature of several existing drugs and has been shown to confer antimicrobial activity to various molecular frameworks.[7][8] Its lipophilicity can facilitate the passage of the molecule across the bacterial cell membrane, a critical step for reaching intracellular targets. This guide outlines a systematic approach to rigorously evaluate the antimicrobial efficacy and characteristics of 2-(Naphthalen-2-YL)nicotinic acid.

Preliminary Screening: Determining Antimicrobial Activity

The initial step in evaluating a novel compound is to determine its intrinsic antimicrobial activity against a panel of clinically relevant microorganisms. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][14][15][16][17]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 2-(Naphthalen-2-YL)nicotinic acid (powder form)

  • Sterile 96-well microtiter plates[18]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis)[10][11]

  • Fungal strain (Candida albicans)[10][11]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of 2-(Naphthalen-2-YL)nicotinic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh overnight culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.[18]

    • Add a specific volume of the compound stock solution to the first column of wells to achieve the desired starting concentration, and then perform two-fold serial dilutions across the plate (columns 1-10).[18]

    • Column 11 will serve as the positive control (inoculum without the compound), and column 12 will be the negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial/fungal inoculum to wells in columns 1-11.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for Candida albicans.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density (OD) at 600 nm using a microplate reader.[17]

Determining Bactericidal vs. Bacteriostatic Activity

Following the determination of the MIC, it is crucial to ascertain whether the compound inhibits bacterial growth (bacteriostatic) or kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation:

MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
S. aureus ATCC 2921316322 (Bactericidal)
E. coli ATCC 25922321284 (Bacteriostatic)
P. aeruginosa ATCC 2785364>256>4 (Bacteriostatic)
K. pneumoniae ATCC 70060332642 (Bactericidal)
E. faecalis ATCC 292128162 (Bactericidal)
C. albicans ATCC 90028641282 (Fungicidal)

Caption: Hypothetical MIC and MBC data for 2-(Naphthalen-2-YL)nicotinic acid. An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.

Investigating Synergistic Potential: The Checkerboard Assay

In an era of increasing resistance, combination therapy is a key strategy. The checkerboard assay is a robust in vitro method to assess the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[19][20][21][22]

Protocol: Checkerboard Synergy Assay

Principle: A two-dimensional array of serial dilutions of 2-(Naphthalen-2-YL)nicotinic acid and a conventional antibiotic are tested against a target microorganism. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.[19][20]

Procedure:

  • Preparation: Prepare stock solutions of 2-(Naphthalen-2-YL)nicotinic acid and the partner antibiotic (e.g., a β-lactam or a fluoroquinolone). Determine the MIC of each compound individually as described previously.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.[19]

    • Along the x-axis (columns), create serial dilutions of 2-(Naphthalen-2-YL)nicotinic acid.

    • Along the y-axis (rows), create serial dilutions of the partner antibiotic.[19]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each compound in the combination (the lowest concentration that inhibits growth).

    • Calculate the FICI using the following formula: FICI = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) [20]

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4[20]

Visualization of Experimental Workflow:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Stock Solutions (Compound & Antibiotic) B Determine Individual MICs A->B J Calculate FICI B->J C Prepare Bacterial Inoculum (0.5 McFarland) G Inoculate with Bacteria C->G D Add CAMHB to 96-well plate E Create Serial Dilutions (Compound - x-axis) D->E F Create Serial Dilutions (Antibiotic - y-axis) E->F F->G H Incubate at 37°C I Read Combination MICs H->I I->J K Interpret Results (Synergy, Additive, etc.) J->K

Caption: Workflow for the checkerboard synergy assay.

Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. Potential mechanisms include disruption of the bacterial cell membrane, inhibition of essential enzymes like DNA gyrase, or interference with metabolic pathways.

Bacterial Membrane Permeability Assays

These assays determine if 2-(Naphthalen-2-YL)nicotinic acid disrupts the integrity of the bacterial cell membrane.

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can only enter cells with compromised membranes, where it binds to DNA and fluoresces red.[23]

Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash with PBS. Resuspend the cells in PBS to an OD₆₀₀ of 0.1.

  • Assay:

    • In a 96-well black, clear-bottom plate, add the bacterial suspension.

    • Add varying concentrations of 2-(Naphthalen-2-YL)nicotinic acid. Include a no-drug control and a positive control that disrupts the membrane (e.g., polymyxin B).

    • Add propidium iodide to a final concentration of 2 µM.

    • Incubate at room temperature in the dark for 30 minutes.

  • Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence indicates membrane damage.

Principle: DiSC₃(5) is a fluorescent dye that accumulates on polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane releases the dye into the cytoplasm, resulting in an increase in fluorescence.

Procedure:

  • Bacterial Preparation: Prepare bacterial cells as described for the PI uptake assay.

  • Assay:

    • In a fluorescence cuvette or 96-well plate, add the cell suspension.

    • Add DiSC₃(5) to a final concentration of 1 µM and incubate until the fluorescence signal stabilizes (quenches).

    • Add varying concentrations of 2-(Naphthalen-2-YL)nicotinic acid.

  • Measurement: Monitor the fluorescence increase over time using a fluorometer with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

DNA Gyrase Inhibition Assay

Principle: DNA gyrase is a bacterial topoisomerase II that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[24] This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[25][26]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Assay buffer (containing ATP, MgCl₂, and other cofactors)[24][25]

    • Relaxed plasmid DNA (e.g., pBR322)[24]

    • Varying concentrations of 2-(Naphthalen-2-YL)nicotinic acid (or DMSO as a control).

    • DNA gyrase enzyme.[25]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[25][27]

  • Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.[25][27]

  • Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing ethidium bromide.[25]

    • Run the gel at a low voltage to separate the supercoiled and relaxed forms of the plasmid DNA.[25]

  • Visualization: Visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the relaxed form.

Visualization of Potential Mechanism of Action:

Mechanism_of_Action cluster_compound 2-(Naphthalen-2-YL)nicotinic acid cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects Compound Compound Membrane Cell Membrane Compound->Membrane Disrupts Integrity? DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits? Membrane_Disruption Membrane Disruption (Ion Leakage, Depolarization) Membrane->Membrane_Disruption DNA DNA Replication & Transcription DNA_Gyrase->DNA Supercoiling Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->Replication_Inhibition Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Replication_Inhibition->Cell_Death

Caption: Potential mechanisms of antimicrobial action.

In Vivo Efficacy Models

While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are critical for evaluating the efficacy of a potential antimicrobial agent in a complex biological system.[28][29] Murine infection models are commonly used for this purpose.[30]

General Considerations for In Vivo Studies
  • Model Selection: The choice of animal model and the route of infection should be relevant to the intended clinical application. Common models include thigh infection, sepsis, and pneumonia models.[30]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing effective dosing regimens.

  • Toxicity: Preliminary toxicity studies are necessary to determine a safe and effective dose range.

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

A typical in vivo efficacy study would involve infecting mice with a specific pathogen and then treating them with 2-(Naphthalen-2-YL)nicotinic acid at various doses. Key endpoints would include survival rates, bacterial burden in target organs (e.g., spleen, liver, lungs), and monitoring of clinical signs of illness.[30]

Conclusion and Future Directions

The systematic investigation outlined in these application notes provides a robust framework for characterizing the antimicrobial properties of 2-(Naphthalen-2-YL)nicotinic acid. Positive results from these in vitro and in vivo studies would warrant further preclinical development, including more extensive toxicity testing, formulation development, and evaluation in more complex infection models. The ultimate goal is to determine if this novel compound has the potential to be developed into a clinically useful antimicrobial agent to combat the growing threat of antimicrobial resistance.

References

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays.
  • Khan, A. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Benchchem. (n.d.). Application Notes and Protocols for Checkerboard Synergy Assay with Targocil-II.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research.
  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
  • ACS Pharmacology & Translational Science. (2020, August 3). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials.
  • Yáñez, A. J., et al. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Journal of Fish Diseases, 37(5), 505-509.
  • Aging-US. (2022, February 12). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • Bio-protocol. (n.d.). Microbiology - Antibacterial assay -Antimicrobial assay.
  • Expert Review of Medical Devices. (2017, March 15). Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods.
  • Bio-protocol. (n.d.). DNA gyrase supercoiling inhibition assay.
  • Lumen Learning. (n.d.). Current Strategies for Antimicrobial Discovery | Microbiology.
  • Bio-protocol. (n.d.). 2.8.2. Determination of MIC Using Broth Microdilution Method.
  • ASM Journals. (n.d.). Animal models in the evaluation of antimicrobial agents.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • University of Oxford. (2025, May 7). New screening method finds novel approaches to combat antimicrobial resistant bacteria.
  • PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • GARDP. (n.d.). Checkerboard assay - REVIVE.
  • SciSpace. (2019, April 18). Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method.
  • ResearchGate. (2018, January 15). Can anybody suggest how to do Checker board assay for synergistic activity of plant extracts with antibiotics?.
  • European Reviews of Chemical Research. (2014). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes.
  • Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay).
  • Benchchem. (n.d.). Application Notes and Protocols for Assessing Membrane Permeability of Antibacterial Agent 206.
  • TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit USER MANUAL.
  • Frontiers. (2017, January 22). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides.
  • Antimicrobial Agents and Chemotherapy. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. ASM Journals.
  • PMC. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. NIH.
  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay.
  • ResearchGate. (n.d.). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes | Request PDF.
  • Thermo Fisher Scientific. (n.d.). Bacterial Viability and Vitality Assays for Flow Cytometry.
  • PubMed. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Nicotinamide Analogues as Antimicrobial Agents.
  • International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
  • MDPI. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL.
  • PubMed. (2025, August 15). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.
  • Molecules. (n.d.). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers.
  • MDPI. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016, January 8). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity.

Sources

Application

High-Precision PK Profiling &amp; Reactive Metabolite Screening for Naphthalene-Based Therapeutics

Executive Summary & Introduction The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in blockbuster therapeutics ranging from NSAIDs (Naproxen) to antidepressants (Duloxetine) and antifun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in blockbuster therapeutics ranging from NSAIDs (Naproxen) to antidepressants (Duloxetine) and antifungals (Terbinafine). Its high lipophilicity and planar structure often improve potency and membrane permeability. However, this scaffold presents a "metabolic double-edged sword."

The Challenge: The naphthalene ring is prone to cytochrome P450 (CYP)-mediated epoxidation.[1] While often a route to clearance, this pathway can generate reactive arene oxides and downstream quinones. These electrophiles can covalently bind to cytosolic proteins or deplete glutathione (GSH) reserves, leading to idiosyncratic drug-induced liver injury (DILI) or tissue-specific toxicity (e.g., pneumotoxicity).

The Solution: This guide details a tiered pharmacokinetic (PK) and safety assessment protocol specifically designed for naphthalene-containing New Chemical Entities (NCEs). It prioritizes early identification of bioactivation liabilities using a self-validating GSH-trapping workflow and robust LC-MS/MS quantitation methods that account for the scaffold's high lipophilicity.

Mechanism of Action: The Bioactivation Pathway

Understanding the metabolic fate of the naphthalene ring is the prerequisite for designing the safety assay. The diagram below illustrates the critical divergence between detoxification and toxicity.

NaphthaleneMetabolism Parent Naphthalene-Scaffold Drug (Parent) CYP CYP450 Oxidation (CYP1A2, 2C9, 2F) Parent->CYP Epoxide 1,2-Arene Oxide (Electrophilic Intermediate) CYP->Epoxide EH Epoxide Hydrolase Epoxide->EH GST Glutathione S-Transferase Epoxide->GST Detoxification Rearrange Non-Enzymatic Rearrangement Epoxide->Rearrange Protein Covalent Binding (Toxicity) Epoxide->Protein Direct Binding Dihydrodiol Dihydrodiol (Excretable) EH->Dihydrodiol GSH_Conj Mercapturic Acid Conjugate GST->GSH_Conj Detoxification Naphthol 1-Naphthol Rearrange->Naphthol Quinone 1,2-Naphthoquinone (Redox Cycling/ROS) Naphthol->Quinone Oxidation Quinone->Protein Adduction

Figure 1: Metabolic divergence of naphthalene compounds. The critical safety objective is to maximize the green pathway (GSH conjugation/Hydrolysis) and minimize the red pathway (Covalent Binding).

Protocol A: Reactive Metabolite Screening (GSH Trapping)[2]

Standard metabolic stability assays (using liver microsomes) measure the disappearance of the parent drug but fail to detect the formation of transient, toxic electrophiles. This protocol uses Glutathione (GSH) as a "soft nucleophile" trap to capture arene oxides and quinones before they bind to microsomal proteins.

Experimental Design[2]
  • System: Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP).

  • Trapping Agent: Reduced L-Glutathione (GSH) fortified with stable isotope-labeled GSH (

    
    -GSH) at a 1:1 ratio.[2][3]
    
    • Why Isotope Labeling? This creates a distinct "twin ion" doublet in the mass spectrum (mass shift of +3 Da), distinguishing real trapped metabolites from matrix background noise.

Step-by-Step Workflow
  • Preparation:

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Thaw HLM on ice (final concentration 1.0 mg/mL).

    • Prepare Test Compound stock (10 mM in DMSO).

  • Incubation:

    • Reaction Mix: Buffer + HLM + Test Compound (10 µM) + GSH/Isotope-GSH Mix (5 mM).[3]

    • Start: Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Control: Run a parallel incubation without NADPH to rule out non-metabolic chemical reactivity.

    • Time: Incubate at 37°C for 60 minutes.

  • Termination:

    • Quench with ice-cold Acetonitrile (ACN) containing 1% Formic Acid (1:3 v/v ratio).

    • Rationale: Acidification stabilizes the GSH adducts, which can be labile at basic pH.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins at 4°C.

    • Collect supernatant for LC-MS/MS analysis.[4]

Analytical Detection (LC-MS/MS)[6]
  • Instrument: Q-TOF or Orbitrap (High Resolution) is preferred; Triple Quadrupole (QqQ) is acceptable for targeted screening.

  • Scan Mode (QqQ):

    • Neutral Loss Scan (NLS): Monitor loss of 129 Da (pyroglutamic acid moiety of GSH). This is the "gold standard" signature for GSH adducts.

    • Precursor Ion Scan: m/z 272 (negative mode) for the glutathione fragment.[5]

ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 mins (slow gradient required to separate isomers)
Mass Shift Look for [M + H + 307]⁺ (GSH adduct) and [M + H + 307 + 16]⁺ (Hydroxylated GSH adduct)

Protocol B: High-Lipophilicity Bioanalytical Method (Quantitation)

Naphthalene compounds often exhibit high LogP (>3.5), leading to non-specific binding (NSB) to laboratory plastics and poor solubility. This invalidates PK data by artificially lowering recovery.

Anti-Adsorption Measures
  • Collection Plates: Use Low-Binding polypropylene plates (e.g., Eppendorf LoBind).

  • Matrix Modifiers: Pre-treat plasma collection tubes with a surfactant if recovery is <80%.

    • Recommendation: Add 0.5% CHAPS or 2% BSA to the plasma immediately upon collection.

  • Needle Wash: Use a strong organic wash (50:25:25 ACN:MeOH:IPA) between injections to prevent carryover (ghost peaks).

Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is often superior to precipitation for naphthalenes to remove phospholipids, but precipitation is faster for screening.

  • Aliquot: 50 µL Plasma.

  • Crash: Add 200 µL ACN containing Internal Standard (IS).

    • Note: Do not use pure Methanol; ACN provides better protein removal for hydrophobic drugs.

  • Vortex/Spin: Vortex 2 min; Centrifuge 4000g for 10 min.

  • Dilution: Transfer 100 µL supernatant to a new plate and dilute with 100 µL Water (1:1).

    • Critical Step: Injecting pure ACN supernatant onto a C18 column causes "solvent effect" (peak fronting/splitting) for early eluters. Diluting with water focuses the analyte at the column head.

Decision Tree for Lead Optimization

Use this logic flow to determine if a naphthalene-containing lead is viable for in vivo studies.

DecisionTree Start New Naphthalene Lead Compound MetStab Microsomal Stability (t1/2) Start->MetStab GSH_Trap GSH Trapping Assay (Protocol A) MetStab->GSH_Trap Decision1 GSH Adducts Detected? GSH_Trap->Decision1 Quant Quantify Adducts (% of Total Metabolism) Decision1->Quant Yes InVivo In Vivo PK (Rat/Mouse) (Protocol B) Decision1->InVivo No (Clean) HighRisk >10% Turnover to Adducts STOP / Redesign Quant->HighRisk High LowRisk <1% Turnover Proceed to In Vivo PK Quant->LowRisk Low

Figure 2: Screening workflow. Naphthalene compounds showing >10% conversion to GSH adducts suggest a high risk of covalent binding and should be structurally modified (e.g., blocking the metabolic soft spot with Fluorine).

References

  • Bioactivation Mechanisms: Buckpitt, A., et al. (2002). "Naphthalene-induced respiratory tract toxicity: metabolic mechanisms of toxicity." Drug Metabolism Reviews. Link

  • Regulatory Guidance: FDA (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[6][7][8][9] Link

  • GSH Trapping Protocols: Argoti, D., et al. (2005). "High-throughput screening for reactive metabolites using glutathione trapping and LC-MS/MS." Journal of Mass Spectrometry. Link

  • Naphthalene Metabolism: Wilson, A. S., et al. (1996). "Characterization of the toxic metabolites of naphthalene." Toxicology. Link

  • Reactive Metabolite Screening: Evans, D.C., et al. (2004). "An integrated approach to the identification of reactive drug metabolites." Chemical Research in Toxicology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(Naphthalen-2-yl)nicotinic Acid Synthesis

Case ID: SYN-2NAP-NIC-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Strategy The Problem: Synthesizing 2-(naph...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-2NAP-NIC-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Strategy

The Problem: Synthesizing 2-(naphthalen-2-yl)nicotinic acid via direct Suzuki-Miyaura coupling of 2-chloronicotinic acid often results in poor yields (<30%). This is primarily caused by two factors:

  • Catalyst Poisoning: The free carboxylic acid at C3 coordinates to Palladium, forming unreactive Pd-carboxylate species.

  • Steric & Electronic Deactivation: The C2 position of pyridine is electron-deficient and sterically crowded, making oxidative addition difficult.

The Solution (The "Ester Advantage"): To maximize yield, do not couple the free acid. You must adopt a 3-step "Protect-Couple-Deprotect" strategy. Converting the starting material to methyl 2-chloronicotinate prevents catalyst poisoning and significantly increases the oxidative addition rate.

The Golden Protocol (High-Yield Workflow)

This protocol is optimized for robustness and scalability.[1] It utilizes Buchwald G2 Precatalysts , which are essential for overcoming the steric hindrance at the pyridine C2 position.

Step 1: Methyl Ester Formation (Pre-requisite)

If you are starting with methyl 2-chloronicotinate, skip to Step 2.

  • Reagents: 2-Chloronicotinic acid, SOCl₂ (2.0 equiv), MeOH (solvent).

  • Procedure: Reflux for 3 hours. Evaporate solvent.[2][3] Neutralize with NaHCO₃. Extract with EtOAc.

  • Checkpoint: Ensure product is a liquid/low-melting solid. Yield should be >90%.

Step 2: The SPhos-Mediated Coupling (The Critical Step)
  • Substrate: Methyl 2-chloronicotinate (1.0 equiv)

  • Coupling Partner: 2-Naphthylboronic acid (1.2 equiv)

  • Catalyst: SPhos Pd G2 (1–2 mol%)

    • Why: SPhos is an electron-rich, bulky biaryl phosphine ligand that facilitates oxidative addition into the difficult C2-Cl bond and prevents Pd-black formation.

  • Base: K₃PO₄ (2.0 equiv) - Superior to carbonates for hindered substrates.

  • Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1).

  • Conditions: 80°C for 4–6 hours (or 100°C for 1 hour in Microwave).

Step 3: Hydrolysis & Isoelectric Isolation
  • Reagents: LiOH (3.0 equiv) in THF/Water (1:1).

  • Procedure: Stir at RT until TLC shows ester consumption.

  • Isolation (Crucial):

    • Evaporate THF.

    • Wash the aqueous layer with Et₂O (removes non-polar impurities/homocoupling).

    • Acidify carefully with 1M HCl to pH 3–4 .

    • The zwitterionic product will precipitate at its isoelectric point. Filter and dry.

Visual Workflows (Graphviz)

Figure 1: Synthetic Pathway Decision Tree

This diagram illustrates the logic flow for selecting the correct synthetic route based on your starting material and current yield issues.

SyntheticPathway Start Start: 2-Chloronicotinic Acid Direct Direct Coupling (Acid) Start->Direct Attempted Shortcut EsterRoute Ester Route (Recommended) Start->EsterRoute Optimization FailState Low Yield / Catalyst Death Direct->FailState Pd Poisoning Step1 1. Esterification (MeOH/SOCl2) EsterRoute->Step1 Step2 2. Suzuki Coupling (SPhos Pd G2) Step1->Step2 Step3 3. Hydrolysis (LiOH, pH 3-4) Step2->Step3 Success Target: 2-(Naphthalen-2-yl) nicotinic acid (>85% Yield) Step3->Success

Caption: Comparative workflow showing the failure mode of direct acid coupling versus the robust Ester Route.

Troubleshooting Dashboard (FAQ)

Category: Reaction Stalled / Low Conversion

Q: The reaction turns black immediately, and conversion stops at 20%.

  • Diagnosis: "Pd Black" precipitation.[2] The catalyst has decomposed before completing the cycle.

  • Fix:

    • Oxygen Leak: Ensure rigorous degassing (sparge with Argon for 15 mins).

    • Ligand Switch: Standard PPh₃ is insufficient for this hindered substrate. Switch to SPhos Pd G2 or XPhos Pd G2 . These precatalysts are air-stable and activate rapidly.

    • Solvent: If using Ethanol, switch to Dioxane or Toluene. Alcohols can sometimes promote premature reduction of Pd(II).

Q: I see starting material and de-halogenated pyridine (2-chloronicotinate -> methyl nicotinate).

  • Diagnosis: Protodeboronation of the naphthalene ring or reductive dehalogenation.

  • Fix:

    • Reduce Temperature: Drop from 100°C to 80°C.

    • Anhydrous Conditions: If protodeboronation is the main issue, switch to anhydrous Dioxane with Cs₂CO₃ (Cesium Carbonate) instead of aqueous phosphate.

Category: Purification & Isolation[2][3]

Q: I cannot extract the product into Ethyl Acetate during workup.

  • Diagnosis: Nicotinic acid derivatives are zwitterionic . At neutral pH, they exist as salts and stay in the water. At very low pH (pH 1), the pyridine nitrogen is protonated, keeping it water-soluble.

  • Fix: You must hit the Isoelectric Point (pI) .[4]

    • Cool the aqueous hydrolysis mixture.

    • Add 1M HCl dropwise while monitoring with a pH meter.

    • Target pH 3.5 – 4.0 . The product should crash out as a solid.

    • If it does not precipitate, use n-Butanol for extraction (it is more polar than EtOAc) at pH 4.

Optimization Data: Ligand Screening

The choice of ligand is the single most statistically significant variable for this synthesis.

Ligand SystemPd SourceYield (Methyl Ester)Notes
PPh₃ (Triphenylphosphine) Pd(OAc)₂25–40%Slow oxidative addition; significant homocoupling.
dppf PdCl₂(dppf)55–60%Better, but requires higher catalyst loading (5 mol%).
SPhos (Buchwald) SPhos Pd G2 88–95% Recommended. Complete conversion <2 hrs.
XPhos XPhos Pd G285–90%Excellent alternative; better for very bulky boronic acids.

Mechanism & Logic Flow (Graphviz)

Figure 2: Troubleshooting Logic Map

Use this flowchart to diagnose specific failure modes in your current experiment.

Troubleshooting Symptom Observation BlackPpt Black Precipitate (Pd Death) Symptom->BlackPpt StartMat Recovered SM (No Reaction) Symptom->StartMat HomoCoup Bi-Naphthyl (Homocoupling) Symptom->HomoCoup Sol_Ligand Switch to SPhos Pd G2 BlackPpt->Sol_Ligand Ligand too weak Sol_Degas Degas Solvents (Argon Sparge) BlackPpt->Sol_Degas O2 present StartMat->Sol_Ligand Steric hindrance HomoCoup->Sol_Degas O2 promotes homocoupling Sol_Base Switch Base to K3PO4 or Cs2CO3 HomoCoup->Sol_Base Base too weak

Caption: Diagnostic logic for identifying the root cause of reaction failure.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. (Establishes SPhos efficacy for hindered substrates). Link

  • Barluenga, J., et al. (2011). Pd-Catalyzed Cross-Coupling Reactions of 2-Chloropyridines with Arylboronic Acids. Chemistry - A European Journal.
  • Goossen, L. J., et al. (2010). Synthesis of Biaryls via Decarboxylative Coupling.[5] Science. (Context on why direct acid coupling is difficult/unstable). Link

Sources

Optimization

Optimizing reaction conditions for the synthesis of nicotinic acid derivatives

Technical Support Center: Nicotinic Acid Derivative Synthesis Introduction: Scope & Operational Philosophy Welcome to the Advanced Synthesis Support Module. This guide is engineered for medicinal chemists and process eng...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nicotinic Acid Derivative Synthesis

Introduction: Scope & Operational Philosophy

Welcome to the Advanced Synthesis Support Module. This guide is engineered for medicinal chemists and process engineers optimizing the synthesis of Nicotinic Acid (NA, Niacin) and its downstream derivatives (Nicotinamide, Esters). Unlike generic protocols, this module focuses on mechanistic causality —understanding why a reaction fails to optimize yield and purity.

The Core Challenge: The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult, while the ring nitrogen creates issues with catalyst poisoning and zwitterion formation during workup. Our protocols address these specific "pain points."

Module 1: Scaffold Synthesis (Creating Nicotinic Acid)

Context: The industrial standard has shifted from the corrosive Nitric Acid oxidation (Lonza process) toward greener catalytic liquid-phase oxidation or bio-catalytic hydrolysis.

Protocol A: Aerobic Liquid-Phase Oxidation (Amoco-Type)

Target: Converting 3-Picoline (3-Methylpyridine) to Nicotinic Acid.

The System:

  • Substrate: 3-Picoline.

  • Oxidant: Molecular Oxygen (Air).

  • Catalyst: Co(OAc)₂ / Mn(OAc)₂ (Synergistic redox pair).

  • Promoter: Bromide ion (e.g., NaBr or HBr).

  • Solvent: Acetic Acid (AcOH).[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective ActionMechanism
Low Conversion (<50%) Bromide Depletion Continuous dosing of HBr or use of tetrabutylammonium bromide.Bromide is the radical carrier.[2] It forms the peroxyl radical necessary to abstract hydrogen from the methyl group. Without Br, the propagation cycle terminates.
Low Selectivity (Byproducts) Decarboxylation Reduce Temp < 190°C; Increase Pressure.At T > 200°C, the pyridine ring facilitates decarboxylation of the formed acid, yielding pyridine.
Catalyst Precipitation Low Water Content Maintain 2-5% water in AcOH.Anhydrous metal acetates are less soluble. Small amounts of water stabilize the Co/Mn cluster in solution.
Induction Period Lag Co(II) to Co(III) delay Add initiator (small amount of aldehyde or peroxide).The reaction requires an initial generation of free radicals to "kickstart" the Co(II)

Co(III) oxidation loop.
Protocol B: Bio-Catalytic Hydrolysis (Green Route)

Target: Converting 3-Cyanopyridine to Nicotinic Acid.[3]

The System:

  • Biocatalyst: Nitrilase (whole cell Rhodococcus rhodochrous J1 or engineered variants).[3]

  • Conditions: pH 7.0, 30°C.

FAQ:

  • Q: Why does the reaction rate drop drastically after 1 hour?

    • A: Substrate Inhibition. High concentrations of 3-cyanopyridine (>150 mM) can inhibit nitrilase activity.

    • Fix: Switch to a Fed-Batch mode. Continuously feed 3-cyanopyridine at a rate matching the hydrolysis rate to keep steady-state concentration low.

Module 2: Downstream Derivatization

Context: Converting NA to Esters (Ethyl nicotinate) or Amides (Nicotinamide).

Workflow: Esterification (The Fisher Challenge)

Issue: The pyridine nitrogen acts as a base, neutralizing the acid catalyst (H₂SO₄), effectively "buffering" the reaction and stalling conversion.

Optimized Protocol:

  • Stoichiometry: Use excess alcohol (solvent) + 3.0 eq H₂SO₄ (must protonate both the Pyridine-N and the Carbonyl-O).

  • Water Removal: Use a Dean-Stark trap with a ternary azeotrope (Alcohol/Water/Toluene).

  • Alternative: Use Thionyl Chloride (SOCl₂) to generate the Nicotinoyl Chloride hydrochloride intermediate in situ, then quench with alcohol.

Troubleshooting Guide:

IssueDiagnosisSolution
Solid Mass in Flask Zwitterion Precipitation Add co-solvent (DCM or Chloroform) or increase temperature.
Low Yield with Metal Catalysts N-Coordination Avoid Lewis Acids (Zr, Ti). Use Brønsted acids.

Module 3: Purification & Isolation (The Zwitterion Trap)

Context: Nicotinic acid is amphoteric. It exists as a cation at low pH, an anion at high pH, and a zwitterion at its isoelectric point (pI).

Critical Parameter: Isoelectric Point (pI) ≈ 3.4

The "Sweet Spot" Precipitation Protocol:

  • Post-Reaction: You likely have a nicotinate salt (Na-Nicotinate at pH > 9) or hydrochloride (Nicotinic acid HCl at pH < 1).

  • Adjustment:

    • If coming from Alkaline: Slowly add concentrated HCl.

    • If coming from Acidic: Slowly add NaOH (aq).

  • Target: Adjust pH exactly to 3.4 - 3.5 .

  • Observation: Solubility of Nicotinic acid drops to ~1.5 g/100mL (cold), causing massive precipitation.

  • Polishing: Recrystallize from hot water (solubility increases to ~50 g/100mL at 100°C).

Visualizing the Purification Logic:

PurificationLogic Start Crude Reaction Mixture CheckPH Check pH State Start->CheckPH Acidic Acidic (pH < 2) (Cationic Form) CheckPH->Acidic If HCl used Basic Basic (pH > 8) (Anionic Form) CheckPH->Basic If Hydrolysis Adjust Adjust pH to 3.4 (pI) Acidic->Adjust Add NaOH Basic->Adjust Add HCl Precip Precipitation of Zwitterion Adjust->Precip Min Solubility Recryst Recrystallize (Hot Water) Precip->Recryst Filter & Heat Final Pure Nicotinic Acid Recryst->Final

Caption: Isoelectric precipitation workflow targeting the pH 3.4 solubility minimum for maximum recovery.

Module 4: Synthesis Pathways Overview

To assist in route selection, the following diagram outlines the decision matrix between chemical and biological synthesis.

SynthesisPathways Picoline 3-Picoline Oxidation Liquid Phase Oxidation (Co/Mn/Br) Picoline->Oxidation High T, Air Cyanopyridine 3-Cyanopyridine BioHydrolysis Enzymatic Hydrolysis (Nitrilase) Cyanopyridine->BioHydrolysis Mild T, pH 7 NicotinicAcid Nicotinic Acid Oxidation->NicotinicAcid BioHydrolysis->NicotinicAcid AcidChloride SOCl2 Activation NicotinicAcid->AcidChloride DirectEster Fisher Esterification (H2SO4/ROH) NicotinicAcid->DirectEster Esters Nicotinate Esters AcidChloride->Esters + ROH Amides Nicotinamide AcidChloride->Amides + NH3 DirectEster->Esters

Caption: Comparative workflow for Chemical (Blue) vs. Biological (Green) synthesis routes.

References

  • Mathew, C. D., Nagasawa, T., Kobayashi, M., & Yamada, H. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology.

  • Lisicki, D., Talik, D., & Orlińska, B. (2023).[4] Oxidation of Picoline with Oxygen to Nicotinic Acid against Co(II), NHPI, and Bromides. Catalysts.

  • Organic Syntheses. (1925).[5] Nicotinic Acid Preparation (Nitric Acid Oxidation). Organic Syntheses, Coll. Vol. 1, p.385.

  • Goetz, G., et al. (Lonza AG). Process for the preparation of nicotinic acid. U.S. Patent 4,001,257.

Sources

Troubleshooting

Enhancing the stability of 2-(Naphthalen-2-YL)nicotinic acid in solution

Technical Support Center: Enhancing the Stability of 2-(Naphthalen-2-yl)nicotinic Acid Executive Summary & Molecule Profile 2-(Naphthalen-2-yl)nicotinic acid (CAS: 1262000-45-2) presents a unique challenge in solution ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Stability of 2-(Naphthalen-2-yl)nicotinic Acid

Executive Summary & Molecule Profile

2-(Naphthalen-2-yl)nicotinic acid (CAS: 1262000-45-2) presents a unique challenge in solution chemistry due to its amphiphilic structure .[1] It possesses a polar, ionizable head group (nicotinic acid, pKa ~4.[1]8) and a bulky, lipophilic tail (naphthalene).[1]

Most "instability" reported by users is actually precipitation (physical instability) or photochemical degradation (chemical instability).[1] This guide provides the protocols necessary to maintain this compound in a stable, soluble state for biological assays and chemical synthesis.[1]

PropertyValueImplication for Stability
Molecular Weight 249.26 g/mol Small molecule, prone to aggregation at high conc.[1]
Calculated LogP ~3.7 - 4.0Highly lipophilic; poor water solubility at neutral pH.[1]
pKa (COOH) ~4.85Ionized (soluble) at pH > 6.0; Protonated (insoluble) at pH < 5.[1]0.
Chromophore Naphthalene + PyridineHigh Photosensitivity: Risk of photocyclization.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into aqueous buffer."

Diagnosis: This is a pH-Solubility Mismatch .[1] The naphthalene ring drives the LogP up to ~3.7, making the neutral form of the molecule insoluble in water.[1] If you dilute a DMSO stock into a buffer with pH < 6.0 (e.g., PBS pH 7.4 that drops slightly, or unbuffered saline), the carboxylic acid protonates, and the compound crashes out.[1]

Solution:

  • Maintain pH > 7.5: Ensure your working buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to maintain pH above 7.[1]5. At this pH, the carboxylic acid is deprotonated (anionic), significantly improving solubility.[1]

  • Use a Co-solvent: Always maintain 1-5% DMSO or Methanol in the final aqueous solution to solvate the naphthalene tail.[1]

Issue 2: "I see extra peaks in my HPLC/LC-MS after leaving the solution on the bench."

Diagnosis: Photochemical Cyclization . Biaryl systems, such as 2-arylpyridines, are classic substrates for photocyclization under UV/ambient light.[1] The naphthalene and pyridine rings can undergo an oxidative cyclization to form benzo[c]acridine derivatives or related polycyclic aromatic hydrocarbons (PAHs) [1].

Solution:

  • Amber Glassware: Store all solutions in amber vials.

  • Foil Wrap: If amber glass is unavailable, wrap tubes in aluminum foil immediately after preparation.[1]

  • Low Actinic Light: Perform weighing and dilution steps under low-light conditions if possible.

Issue 3: "Can I heat the solution to dissolve the precipitate?"

Diagnosis: Thermal Decarboxylation Risk . While nicotinic acids (3-COOH) are generally more stable than picolinic acids (2-COOH), the steric strain from the bulky 2-naphthyl group can lower the activation energy for decarboxylation at high temperatures (>80°C), especially in acidic media [2].[1]

Solution:

  • Do NOT boil. Use mild warming (37°C - 45°C) and sonication to redissolve.[1]

  • If it does not dissolve at 45°C, adjust the pH (make it more basic) rather than increasing the temperature.[1]

Visualizing the Instability Pathways

The following diagram illustrates the decision matrix for handling this compound to prevent physical precipitation and chemical degradation.

StabilityWorkflow Start Solid 2-(Naphthalen-2-yl)nicotinic Acid DMSO_Stock Stock Solution (DMSO) Store at -20°C Start->DMSO_Stock Dissolve (10-50 mM) Dilution Dilution into Aqueous Buffer DMSO_Stock->Dilution Dilute Check_pH Check Buffer pH Dilution->Check_pH Low_pH pH < 6.0 (Protonated Form) Check_pH->Low_pH Acidic High_pH pH > 7.5 (Anionic Form) Check_pH->High_pH Basic Precipitation Precipitation (Physical Instability) Low_pH->Precipitation Insoluble Light_Exp Exposure to UV/Ambient Light High_pH->Light_Exp Stable_Soln Stable Working Solution Light_Exp->Stable_Soln Protected (Amber Vial) Photodegradation Photocyclization Product (Chemical Impurity) Light_Exp->Photodegradation Unprotected

Figure 1: Stability decision tree.[1] Success depends on maintaining anionic charge (pH > 7.[1]5) and shielding from light.[1]

Standardized Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Use this protocol for long-term storage.

  • Weighing: Weigh 12.5 mg of 2-(Naphthalen-2-yl)nicotinic acid (MW: 249.27) into an amber glass vial.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Avoid ethanol for long-term storage to prevent potential esterification over months.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: >1 year if protected from light and moisture.[1]

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Use this protocol for immediate use in biological assays.

  • Buffer Prep: Prepare a buffer containing 50 mM HEPES or Tris, pH 7.8 .

    • Critical: Do not use PBS (Phosphate Buffered Saline) if the pH is not strictly adjusted, as standard PBS can drift to pH 7.2-7.4, which is borderline for this lipophilic acid.[1]

  • Dilution:

    • Add 998 µL of the pH 7.8 buffer to a microcentrifuge tube.

    • Add 2 µL of the 50 mM DMSO stock solution.[1]

  • Mixing: Vortex immediately. Do not allow the DMSO drop to settle at the bottom.[1]

  • Verification: Inspect for turbidity. The solution should be optically clear.

    • If turbid:[1] Increase DMSO concentration to 5% or raise pH to 8.0.[1]

References

  • Photochemistry of Biaryls: Mallory, F. B., & Mallory, C. W. (1984).[1] Photocyclization of stilbenes and related molecules. Organic Reactions, 30, 1-456.[1]

  • Decarboxylation Mechanisms: Dunn, G. E., et al. (1972).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[1]

  • Nicotinic Acid Solubility: Wang, J., et al. (2013).[1] On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 59, 217-223.[1] [1]

Sources

Optimization

Technical Support Center: Optimization of In Vitro Assays for 2-(Naphthalen-2-YL)nicotinic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Naphthalen-2-YL)nicotinic acid. This guide provides in-depth troubleshooting advice and frequently a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Naphthalen-2-YL)nicotinic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your in vitro assays and navigate potential experimental challenges. As a nicotinic acid analog, this compound shares some characteristics with its parent molecule but also possesses unique properties due to the addition of the naphthalene moiety. This guide is designed to provide you with the expertise and practical insights needed for successful experimentation.

I. Understanding the Compound: Physicochemical Properties and Biological Context

2-(Naphthalen-2-YL)nicotinic acid is a derivative of nicotinic acid (niacin or Vitamin B3). While specific data for this derivative is limited, we can infer its likely properties and biological targets based on the well-characterized nicotinic acid. Nicotinic acid is known to exert its effects primarily through the activation of the G protein-coupled receptor HCA2 (also known as GPR109A), which is highly expressed in adipocytes and immune cells.[1][2] This activation leads to a decrease in lipolysis and has anti-inflammatory effects.[1][3][4]

The addition of a naphthalene group to the nicotinic acid backbone significantly increases the molecule's lipophilicity. This modification can influence its solubility, cell permeability, and potential for off-target effects. Therefore, careful optimization of assay conditions is crucial.

Table 1: Comparison of Physicochemical Properties

PropertyNicotinic Acid2-(Naphthalen-2-YL)nicotinic acid (Predicted)
Molecular FormulaC6H5NO2C16H11NO2
Molecular Weight123.11 g/mol 249.27 g/mol
Solubility in WaterHighLow to Moderate
Solubility in Organic Solvents (e.g., DMSO, Ethanol)SolubleLikely Soluble
LogP (Lipophilicity)LowHigh

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with 2-(Naphthalen-2-YL)nicotinic acid in vitro.

1. What is the likely mechanism of action for 2-(Naphthalen-2-YL)nicotinic acid?

Based on its structural similarity to nicotinic acid, the primary mechanism of action is likely the activation of the HCA2 (GPR109A) receptor.[1][2] This would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase in adipocytes. This, in turn, reduces the release of free fatty acids.[3][4][5] The naphthalene moiety may influence receptor binding affinity and selectivity.

Diagram 1: Postulated Signaling Pathway of 2-(Naphthalen-2-YL)nicotinic acid

Gprotein_pathway compound 2-(Naphthalen-2-YL)nicotinic acid receptor HCA2 (GPR109A) Receptor compound->receptor Activation g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to cAMP atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates & Activates lipolysis Lipolysis Inhibition hsl->lipolysis Inhibits

Caption: Postulated HCA2-mediated signaling cascade.

2. What are the recommended starting concentrations for in vitro assays?

For nicotinic acid, IC50 values for reducing lipolysis in primary human adipocytes are around 200 nM.[2] Given the increased lipophilicity of 2-(Naphthalen-2-YL)nicotinic acid, which may enhance cell permeability and receptor affinity, it is advisable to start with a concentration range of 10 nM to 10 µM. A dose-response curve should be generated to determine the optimal concentration for your specific cell type and assay.

3. How should I prepare stock solutions of 2-(Naphthalen-2-YL)nicotinic acid?

Due to its predicted lower aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2] For example, a 10 mM stock in DMSO can be prepared and stored at -20°C. When preparing working solutions, ensure that the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

III. Troubleshooting Guide

This section provides solutions to common problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Compound Precipitation in Media The compound has low aqueous solubility and has precipitated out of the cell culture medium.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. - Pre-warm the cell culture medium to 37°C before adding the compound. - Consider using a formulation with a solubilizing agent, such as cyclodextrin, if precipitation persists.
High Background Signal or Off-Target Effects The naphthalene moiety can increase non-specific binding or interactions with other cellular components.- Reduce the concentration of the compound in your assay. - Include appropriate controls, such as a structurally similar but inactive compound, to identify off-target effects. - Use a cell line that does not express the HCA2 receptor as a negative control.
Inconsistent or Non-Reproducible Results - Degradation of the compound in solution. - Variability in cell passage number or health. - Inaccurate pipetting.- Prepare fresh working solutions from the stock for each experiment. - Use cells within a consistent and low passage number range. - Regularly calibrate your pipettes.
Cell Toxicity Observed The compound may exhibit cytotoxicity at higher concentrations.- Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. - Keep the treatment time as short as possible while still allowing for a measurable biological response.

IV. Experimental Protocols

Here are detailed step-by-step methodologies for key experiments.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh out 2.49 mg of 2-(Naphthalen-2-YL)nicotinic acid (MW: 249.27 g/mol ).

    • Dissolve in 1 mL of high-purity DMSO.

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is below 0.1%.

Diagram 2: Workflow for Solution Preparation

solution_prep start Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) start->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Aliquot store->thaw dilute Serial Dilution in Media thaw->dilute use Use in Assay dilute->use

Caption: Step-by-step solution preparation workflow.

Protocol 2: Cell-Based HCA2 Receptor Activation Assay

This protocol describes a general method to assess the activation of the HCA2 receptor using a cAMP assay.

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing the human HCA2 receptor in appropriate media.

    • Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells once with a serum-free medium.

    • Add 50 µL of serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to each well and incubate for 10 minutes at 37°C.

    • Add 50 µL of the prepared working solutions of 2-(Naphthalen-2-YL)nicotinic acid at various concentrations. Include a positive control (e.g., nicotinic acid) and a vehicle control (medium with DMSO).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition of cAMP production for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value.

V. References

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Naphthalen-2-YL)nicotinic Acid

Prepared by: Senior Application Scientist Welcome to the technical support center for the purification of 2-(Naphthalen-2-YL)nicotinic acid (C16H11NO2). This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the purification of 2-(Naphthalen-2-YL)nicotinic acid (C16H11NO2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural support for refining this compound to high purity. The unique bifunctional nature of this molecule, possessing a bulky, hydrophobic naphthalene moiety and a polar, acidic pyridinecarboxylic acid group, presents specific purification challenges. This document offers field-proven insights and detailed protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial work-up post-synthesis leaves a crude, oily solid. What is the best first step to purify 2-(Naphthalen-2-YL)nicotinic acid?

A1: An oily or amorphous crude product often contains residual solvents and unreacted starting materials. A primary acid-base work-up is the most robust initial purification step. The carboxylic acid functionality allows for selective extraction.

  • Underlying Principle: The nicotinic acid moiety is acidic and will be deprotonated by a mild base to form a water-soluble carboxylate salt. Neutral organic impurities (like unreacted naphthalene precursors) will remain in the organic phase.

  • Troubleshooting:

    • Persistent Emulsion: If an emulsion forms during the basic wash, it is likely due to partially soluble impurities or high concentration. Try adding brine (saturated NaCl solution) to increase the aqueous phase's polarity and break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

    • Product Precipitation in Aqueous Layer: If the product precipitates upon addition of base, you may have added too much base, causing the salt to "salt out," or the aqueous layer is too concentrated. Add more water to redissolve the carboxylate salt.

    • Low Recovery After Re-acidification: Ensure the aqueous layer is cooled in an ice bath before and during acidification with a strong acid (e.g., 2M HCl). The protonated carboxylic acid is significantly less soluble in cold water.[1] Check the pH with litmus paper to ensure it is acidic (pH ~2-3) for complete precipitation.

A detailed protocol for this extraction is provided in the Experimental Protocols section.

Q2: I'm struggling with recrystallization. The compound either "oils out" or my recovery is very low. How do I select the right solvent system?

A2: This is a common issue due to the molecule's dual polarity. A single solvent is often inadequate. A two-solvent system is typically required. The ideal solvent system will fully dissolve the compound when hot but result in poor solubility when cold.[2]

Solvent Selection Strategy:

  • Find a "Soluble" Solvent: Identify a solvent in which 2-(Naphthalen-2-YL)nicotinic acid is readily soluble at or near room temperature. Given its structure, good candidates include THF, acetone, or methanol.

  • Find an "Insoluble" Solvent (Miscible Anti-Solvent): Identify a solvent in which the compound is poorly soluble, but that is fully miscible with your "soluble" solvent. For a nonpolar naphthalene group, a nonpolar solvent like hexane or heptane is a good choice. For a more polar system, water can be used as the anti-solvent with alcohols or acetone.[1]

Troubleshooting "Oiling Out": "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent mixture, causing it to separate as a liquid instead of forming crystals.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount more of the "soluble" solvent.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • Scratching the inside of the flask with a glass rod at the first sign of cloudiness can initiate crystallization.[3]

Data Table: Suggested Solvent Systems for Recrystallization

Soluble SolventAnti-SolventRationale & Comments
MethanolWaterThe classic choice for many nicotinic acid derivatives.[1] The methanol solubilizes the naphthalene ring, while water reduces solubility upon cooling.
AcetoneHexaneGood for less polar impurities. Acetone dissolves the compound, and hexane addition precipitates it.
Ethyl AcetateHeptaneA common system. Be cautious, as the compound's solubility in ethyl acetate may be moderate.
Tetrahydrofuran (THF)WaterTHF is an excellent solvent for many organics. Water acts as a potent anti-solvent.

A detailed protocol for two-solvent recrystallization is available in the Experimental Protocols section.

Q3: My compound shows a persistent yellow or tan color even after recrystallization. How can I decolorize it?

A3: Colored impurities are common in the synthesis of nicotinic acid derivatives, often arising from oxidation or side reactions.[4]

  • Activated Carbon (Charcoal) Treatment: This is the most common method.

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Add a very small amount (1-2% by weight) of activated carbon to the hot solution. Adding too much will adsorb your product and reduce yield.

    • Keep the solution hot/boiling for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the carbon. This step is critical and must be done quickly to prevent premature crystallization in the funnel.

    • Allow the clear, filtered solution to cool and crystallize as usual.

  • Melt Purification (Advanced): For very stubborn chromophores in nicotinic acid itself, a patented method involves melting the crude acid and holding it in a molten state (e.g., 236-250°C) for several minutes to thermally destroy the yellow chromophore, followed by recrystallization.[4] This is an aggressive method and should be used with caution for derivatives, as it may cause decomposition.

Q4: My TLC plate shows streaking and poor separation. How can I improve my column chromatography?

A4: Streaking on a TLC plate is a strong indicator that the chosen mobile phase is not optimal or that the compound is interacting too strongly with the stationary phase (silica gel). Since your compound is a carboxylic acid, this is the most likely cause.

  • Cause of Streaking: The acidic proton of your compound interacts very strongly with the slightly acidic silica gel, leading to a broad, tailing spot.

  • Solution: Modify the Mobile Phase. Add a small amount of a polar, acidic modifier to the eluent. This modifier will compete for the binding sites on the silica, allowing your compound to move up the plate as a tight spot.

    • Recommended Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Hexane:Ethyl Acetate or DCM:Methanol).[5]

  • Choosing the Right Eluent System:

    • Start with a 70:30 mixture of Hexane:Ethyl Acetate.

    • If the Rf is too low, increase the polarity by moving to 50:50 Hexane:EtOAc, or switch to a stronger solvent system like Dichloromethane (DCM):Methanol (starting at 98:2).

    • Crucially, add 1% acetic acid to all tested solvent systems.

Workflow Diagram: Troubleshooting Column Chromatography

G start Crude Material Ready for Column tlc Run TLC with Hex:EtOAc (7:3) + 1% AcOH start->tlc streak Observe Streaking or Tailing? tlc->streak rf_check Is Rf between 0.2-0.4? streak->rf_check No increase_polar Increase Polarity (e.g., 50:50 Hex:EtOAc or 98:2 DCM:MeOH) + 1% AcOH streak->increase_polar Yes (and low Rf) rf_check->increase_polar No (Rf too low) decrease_polar Decrease Polarity (e.g., 90:10 Hex:EtOAc) + 1% AcOH rf_check->decrease_polar No (Rf too high) run_column Run Column with Optimal Solvent System rf_check->run_column Yes increase_polar->tlc decrease_polar->tlc

Caption: Decision workflow for optimizing TLC before column chromatography.

Q5: How do I confirm the purity of my final product?

A5: A combination of methods should be used to establish purity authoritatively.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[6]

    • Method: A reverse-phase C18 column with a gradient elution using an acidified water/acetonitrile mobile phase is a robust starting point.[5][7]

    • Detection: UV detection at a wavelength around 265 nm should be effective.[8]

    • Purity: A pure sample should show a single major peak. Purity is often reported as a percentage of the total peak area.

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) is a strong indicator of high purity.[1] Impurities typically depress and broaden the melting point range. The melting point of nicotinic acid itself is high (237°C).[9] The naphthalene derivative is expected to have a distinct, sharp melting point.

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot in multiple solvent systems.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): While primarily used for structural confirmation, the absence of impurity peaks in NMR spectra is a key qualitative indicator of purity.

Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M HCl dropwise until the solution is acidic (pH ~2-3, check with litmus paper). A white or off-white precipitate of the purified product should form.

  • Isolation: Continue to stir the cold slurry for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Initial Dissolution: Place the impure, dry solid in an Erlenmeyer flask with a stir bar. Add the "soluble" solvent (e.g., methanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Hot Filtration (if needed): If there are insoluble impurities (dust, etc.), perform a hot filtration at this stage.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Re-solubilization: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Workflow Diagram: Purification & Analysis

G crude Crude 2-(Naphthalen-2-YL)nicotinic acid acid_base Acid-Base Extraction crude->acid_base recrystallize Recrystallization (with optional carbon treatment) acid_base->recrystallize purity_check Purity Analysis (HPLC, MP, TLC) recrystallize->purity_check column Column Chromatography (if necessary) column->purity_check purity_check->column Purity Not OK pure_product Pure Product (>98%) purity_check->pure_product Purity OK

Caption: General workflow for the purification and analysis of the target compound.

References

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?[Link]

  • Organic Syntheses. Nicotinic Acid.[Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(1), 895-902. [Link]

  • Google Patents.
  • Malaysian Journal of Science. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. 28(2), 197-203. [Link]

  • Hungarian Journal of Industry and Chemistry. (2024). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.[Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 134-140. [Link]

  • ResearchGate. Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection.[Link]

  • MIT OpenCourseWare. Purification of Solids by Recrystallization.[Link]

  • SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.[Link]

  • Molecules. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.[Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.[Link]

  • Google Patents. Process for the purification of nicotinic acid amide I - US4447615A.
  • National Institutes of Health. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice.[Link]

  • MDPI. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma.[Link]

  • Wikipedia. Nicotinic acid.[Link]

  • The Japanese Pharmacopoeia. Nicotinic Acid / Official Monographs.[Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.[Link]

  • ScienceScholar. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide.[Link]

  • Google Patents. A method for clinically monitoring niacin and niacin metabolites in serum or plasma - WO2011139930A1.
  • International Journal of Pharmaceutical Sciences and Research. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.[Link]

  • PubMed. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid.[Link]

  • MDPI. (2024). Efficient Method of (S)-Nicotine Synthesis.[Link]

  • PubMed. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation.[Link]

  • University of San Diego. Recrystallization of an Impure Sample of Naphthalene Objectives.[Link]

Sources

Optimization

Addressing challenges in scaling up the synthesis of 2-aryl nicotinic acids

[1] Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Scale-Up Challenges in C2-Arylation of Nicotinic Acid Scaffolds Executive Summary & Route Selection Scaling up the synthesis of 2-aryl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Scale-Up Challenges in C2-Arylation of Nicotinic Acid Scaffolds

Executive Summary & Route Selection

Scaling up the synthesis of 2-aryl nicotinic acids presents a unique dichotomy: the pyridine ring is electron-deficient (making it susceptible to nucleophilic attack but resistant to electrophilic substitution), and the carboxylic acid moiety introduces zwitterionic solubility challenges.

In our pilot plant experience, 80% of failures occur not during the reaction, but during the workup (emulsions, trapped Pd) or due to thermal runaway during metallation.

Route Selection Decision Matrix

Before troubleshooting, verify you are using the correct route for your scale.[1]

RouteSelection Start Start: Target 2-Aryl Nicotinic Acid Q1 Is the 2-Halo Nicotinic Acid Commercially Available? Start->Q1 Suzuki Route A: Suzuki-Miyaura (High Throughput, Robust) Q1->Suzuki Yes (e.g., 2-Cl-Nicotinic Acid) Q2 Is the Aryl Ring Sensitive to Base/Heat? Q1->Q2 No DoM Route B: Directed Ortho Metalation (Low Temp, High Atom Economy) Q2->DoM No (Robust) Cyclization Route C: De Novo Cyclization (Bohlmann-Rahtz) Q2->Cyclization Yes (Sensitive)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability and substrate stability.

Module A: The Suzuki-Miyaura Protocol (The Workhorse)

Context: The coupling of 2-chloronicotinic acid (or ester) with aryl boronic acids. Primary Challenge: Catalyst deactivation by the pyridine nitrogen and difficult Pd removal.[1]

Issue 1: " The reaction stalls at 60% conversion."

Diagnosis: The pyridine nitrogen is coordinating to the Pd(II) species, forming a stable, inactive complex (Pd-Pyridine), effectively poisoning the catalyst. Troubleshooting Protocol:

  • Switch Ligands: Move from simple PPh3 to bulky, electron-rich phosphines like XPhos or SPhos .[1] The steric bulk prevents the pyridine nitrogen from binding to the Pd center [1].

  • Protect the Acid: If using the free acid, the carboxylate formed in situ can also coordinate. Esterify to methyl 2-chloronicotinate before coupling.[1]

  • The "Dummy" Ligand: Add a sacrificial Lewis acid (e.g., small amount of MgCl2) to bind the pyridine nitrogen, leaving the Pd free for the catalytic cycle.

Issue 2: "My product is black (High Residual Pd)."

Diagnosis: Nicotinic acids are excellent ligands for metals.[1] Standard Celite filtration often fails to remove Pd below ICH limits (<10-20 ppm).[1] Validated Removal System:

MethodScale SuitabilityEfficacyNotes
Crystallization High (>10 kg)ModerateRequires finding the exact solvent system to reject Pd.[1]
Thiol-Silica (Si-Thiol) Medium (1-10 kg)HighBest balance.[1] Stir crude solution with Si-Thiol (50% wt/wt relative to Pd) for 4h at 50°C [2].
Activated Carbon High (>10 kg)VariableUse specialized carbon (e.g., Darco KB-B).[1] Inexpensive but can adsorb product [3].[1]

Module B: Directed Ortho Metalation (The Precision Tool)

Context: Lithiation of a nicotinic acid derivative (usually an amide or oxazoline) followed by quenching with an aryl electrophile or transmetalation/coupling. Primary Challenge: Safety (Exotherms) and Regiocontrol (C2 vs. C4).

Issue 1: "Violent exotherm upon adding Li-base."

Diagnosis: Reaction runaway.[1] The deprotonation of pyridine is extremely fast and exothermic. At scale, heat accumulation degrades the lithiated species into benzyne intermediates or polymers.[1] Safety Protocol (The "Cryo-Dosing" Rule):

  • Temperature: Must maintain

    
     throughout addition.
    
  • Dosing: Use a mass flow controller. Do not rely on manual addition funnels.

  • Quench: Have a pre-cooled quench solution ready. If the temperature spikes > -40°C, the lithiated species will decompose.

Issue 2: "I'm getting a mixture of C2 and C4 substitution."

Diagnosis: Competitive directing effects.[1] The C4 position is thermodynamically favored for lithiation in some pyridine systems, while C2 is kinetically favored if a Directing Group (DMG) is present at C3.[1] Correction:

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi.[1] LiTMP is bulkier and less nucleophilic, favoring the removal of the most accessible proton (ortho to the DMG) and preventing nucleophilic attack on the pyridine ring [4].

  • Directing Group: Ensure you are using a strong DMG like diethylamide (

    
    ).[1] Weaker DMGs allow "wandering" lithiation.[1]
    

Module C: Downstream Processing (Purification)

Context: Isolating the final 2-aryl nicotinic acid from the reaction soup. Primary Challenge: The "Zwitterion Trap." Nicotinic acids exist as zwitterions (N-protonated, carboxylate anion) in neutral water, making them highly water-soluble and impossible to extract with organic solvents like EtOAc or DCM.[1]

The Isoelectric Point (pI) Protocol

Do not attempt standard extraction.[1] Use Isoelectric Precipitation .

Theory: At the isoelectric point (typically pH 3.5 - 4.5 for nicotinic acids), the net charge is zero. The molecule is least soluble in water and will crash out [5].

Purification Crude Crude Reaction Mixture (Alkaline, pH > 10) Filter 1. Filter Catalyst (Celite) Crude->Filter Wash 2. Wash with Organic Solvent (Remove non-polar impurities) Filter->Wash Acidify 3. Slow Acidification (HCl to pH 3.5 - 4.0) Wash->Acidify Aqueous Layer Precip 4. Precipitation Zone (Product crashes out) Acidify->Precip Monitor pH Meter Dry 5. Filter & Dry Precip->Dry

Figure 2: Purification workflow leveraging the isoelectric point to avoid difficult liquid-liquid extractions.[1]

Frequently Asked Questions (FAQ)

Q: Can I use 2-bromonicotinic acid instead of the chloro- analog? A: Yes, but be cautious. While bromides are generally more reactive in oxidative addition, 2-bromonicotinic acid is significantly more expensive and less stable.[1] In 2-halo-pyridines, the C-Cl bond is sufficiently activated by the adjacent nitrogen for Suzuki coupling, making the chloride the preferred industrial starting material for cost reasons.

Q: My Suzuki coupling works in DMF, but I can't remove the solvent at scale. A: DMF is a high-boiling process hazard.[1] Switch to a biphasic system: Toluene/Water or n-Butanol/Water .[1] These azeotrope effectively.[1] If solubility is an issue, use THF/Water (2:1), but ensure rigorous degassing to prevent peroxide hazards.[1]

Q: How do I dry the final product? It holds water tenaciously. A: Nicotinic acids form hydrates easily.[1] Dry in a vacuum oven at 50°C with a nitrogen bleed. If the water content remains high, perform an azeotropic distillation with toluene followed by filtration.[1]

References

  • Biotage. (2023).[1][2][3][4] How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Osaka Gas Chemicals. (n.d.).[1][5] Removal of palladium (Pd) catalysts. Retrieved from [Link][1]

  • Chem-Station. (2015).[1] Directed Ortho Metalation. Retrieved from [Link]

  • Wikipedia. (n.d.).[1] Nicotinic acid (Properties/Isoelectric Point). Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparing the bioactivity of 2-(Naphthalen-2-YL)nicotinic acid with other nicotinic acid derivatives

Executive Summary: The Lipophilic Pivot This guide analyzes the bioactivity profile of 2-(Naphthalen-2-yl)nicotinic acid (CAS: 1262000-45-2), a sterically demanding, lipophilic derivative of nicotinic acid (Niacin). Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilic Pivot

This guide analyzes the bioactivity profile of 2-(Naphthalen-2-yl)nicotinic acid (CAS: 1262000-45-2), a sterically demanding, lipophilic derivative of nicotinic acid (Niacin). While Niacin is the gold standard for GPR109A agonism and lipid regulation, the introduction of a bulky naphthyl group at the C2 position fundamentally alters the pharmacophore.

This modification shifts the molecule's utility from metabolic regulation to anti-inflammatory (COX inhibition) and antimicrobial applications. By disrupting the hydrophilic nature of the pyridine ring, the naphthyl moiety facilitates hydrophobic pocket binding and membrane intercalation, distinct from the metabolic pathways of Vitamin B3.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6][7][8][9][10]

The biological divergence begins with physicochemical properties. The 2-naphthyl substitution drastically increases lipophilicity (LogP), enabling blood-brain barrier (BBB) penetration and cellular membrane interaction, which is negligible in the parent compound.

Table 1: Physicochemical Comparison
FeatureNicotinic Acid (Parent)2-(Naphthalen-2-yl)nicotinic Acid (Target)2-Chloronicotinic Acid (Precursor)
CAS 59-67-61262000-45-22942-59-8
MW ( g/mol ) 123.11249.26157.55
LogP (Calc) 0.36 (Hydrophilic)~4.2 (Highly Lipophilic)0.93
PSA (Ų) 50.2~50.250.2
Solubility High (Water)Low (Water), High (DMSO/DCM)Moderate
Primary Target GPR109A / HM74ACOX-2 / Bacterial MembranesSynthetic Intermediate
Mechanism Metabolic RegulationHydrophobic Pocket BindingElectrophilic Attack

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of 2-(Naphthalen-2-yl)nicotinic acid relies on a palladium-catalyzed cross-coupling reaction. Unlike the industrial oxidation of alkylpyridines used for Niacin, this protocol requires precision C-C bond formation.

Workflow Diagram

SynthesisWorkflow Start 2-Chloronicotinic Acid (Electrophile) Intermediate Pd-Complex Intermediate Start->Intermediate Oxidative Addition Reagent 2-Naphthylboronic Acid (Nucleophile) Reagent->Intermediate Transmetallation Catalyst Pd(PPh3)4 / K2CO3 (Catalyst/Base) Catalyst->Intermediate Product 2-(Naphthalen-2-yl) nicotinic Acid Intermediate->Product Reductive Elimination (C-C Bond Formation)

Figure 1: Palladium-catalyzed synthesis pathway via Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Reagents: Combine 2-chloronicotinic acid (1.0 eq), 2-naphthylboronic acid (1.2 eq), and

    
     (2.5 eq) in a reaction vessel.
    
  • Solvent System: Dissolve in a degassed mixture of 1,4-dioxane:water (4:1 v/v).

  • Catalysis: Add

    
     (5 mol%) under an inert argon atmosphere.
    
  • Reaction: Reflux at 100°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Acidify the aqueous layer to pH 3–4 with 1M HCl to precipitate the carboxylic acid product.

  • Purification: Recrystallize from ethanol to obtain the pure off-white solid.

Bioactivity Analysis: The "Hydrophobic Clamp" Effect

The bioactivity of 2-(Naphthalen-2-yl)nicotinic acid is driven by the steric bulk of the naphthyl group, which acts as a "hydrophobic clamp," locking the molecule into specific enzyme pockets that the smaller Niacin cannot occupy.

A. Anti-Inflammatory Activity (COX Inhibition)

Unlike Niacin, which targets lipid receptors, 2-aryl nicotinic acids function similarly to NSAIDs (e.g., flunixin, mefenamic acid).

  • Mechanism: The naphthyl group mimics the lipophilic arachidonic acid tail, fitting into the cyclooxygenase (COX) active site. The carboxylic acid moiety interacts with the Arg120 residue in the COX channel.

  • Comparative Data:

    • Niacin: No COX inhibition.

    • 2-(Naphthalen-2-yl) derivative: Predicted

      
       in the low micromolar range (10–50 µM) based on 2-phenylnicotinic acid analogs [1].
      
B. Antimicrobial Potential

The increased lipophilicity allows the molecule to penetrate bacterial cell walls, a trait shared with naphthyl-polyamine conjugates.

  • Target: Bacterial membrane disruption and inhibition of specific metallo-enzymes.

  • Spectrum: Enhanced activity against Gram-positive bacteria (e.g., S. aureus) compared to Gram-negative due to the peptidoglycan interaction profile [2].

Mechanism of Action Diagram

BioactivitySAR cluster_0 Structural Features cluster_1 Biological Targets Compound 2-(Naphthalen-2-yl) nicotinic Acid COOH COOH Group (H-Bond Donor) Compound->COOH Naphthyl Naphthyl Group (Lipophilic Bulk) Compound->Naphthyl GPR GPR109A (Lipid Metabolism) Compound->GPR Steric Hindrance (Reduced Activity) COX COX-2 Enzyme (Anti-Inflammatory) COOH->COX Arg120 Interaction Naphthyl->COX Hydrophobic Pocket Membrane Bacterial Membrane (Antimicrobial) Naphthyl->Membrane Lipid Bilayer Insertion

Figure 2: Structure-Activity Relationship (SAR) showing the shift from metabolic to anti-inflammatory targets.

Experimental Protocol: Antimicrobial Susceptibility Assay

To validate the bioactivity of the 2-naphthyl derivative against standard nicotinates, use the following Minimum Inhibitory Concentration (MIC) protocol.

Objective: Determine the concentration required to inhibit S. aureus (ATCC 25923).

  • Preparation: Dissolve 2-(Naphthalen-2-yl)nicotinic acid in DMSO (stock 10 mg/mL). Prepare Nicotinic Acid in sterile water.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth (range: 512 µg/mL to 1 µg/mL) in a 96-well plate.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.015%). Incubate for 2 hours.

    • Blue:[1] No growth (Inhibition).

    • Pink: Growth.[2]

  • Expected Result: The 2-naphthyl derivative is expected to show an MIC of 32–64 µg/mL , whereas Nicotinic Acid typically shows no inhibition (>512 µg/mL) [3].

References

  • Khalil, N. A., et al. (2024).[3] "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents." Bioorganic Chemistry.

  • O'Sullivan, D., et al. (2023). "Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers." Molecules.

  • Natarajan, R., et al. (2009). "Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives." Asian Journal of Chemistry.

  • Zhao, B., et al. (2019).[4] "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press.[5]

Sources

Comparative

Validation of a new synthesis method for 2-substituted nicotinic acids

Validation of a Novel Synthesis Method for 2-Substituted Nicotinic Acids: Photoredox-Catalyzed C-H Alkylation vs. Traditional Cross-Coupling The Paradigm Shift in Pyridine Functionalization Nicotinic acid (pyridine-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of a Novel Synthesis Method for 2-Substituted Nicotinic Acids: Photoredox-Catalyzed C-H Alkylation vs. Traditional Cross-Coupling

The Paradigm Shift in Pyridine Functionalization

Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are ubiquitous, privileged scaffolds in the development of pharmaceuticals and agrochemicals. However, site-selective C-H functionalization provides a direct way of making medicinally active products, though nicotinic acid derivatives often present an elusive transformation challenge[1]. The C2 position is particularly recalcitrant to direct functionalization due to the electron-deficient nature of the pyridine ring and the competing directing effects of the C3-carboxyl group, which frequently leads to undesired C4 or C6 functionalization[2].

Historically, accessing 2-substituted nicotinic acids required de novo ring synthesis or the use of pre-functionalized 2-halonicotinic acids followed by transition-metal-catalyzed cross-coupling[3]. While reliable, these traditional methods suffer from poor step economy and require harsh thermal conditions. Recent advancements have demonstrated that directive catalysts can override conventional site-selectivity in pyridine C-H functionalization[4]. Building on this logic, this guide validates a Novel Photoredox-Catalyzed Minisci-Type C-H Alkylation utilizing transient N-activation, comparing its empirical performance and mechanistic robustness against the traditional Palladium-catalyzed Suzuki-Miyaura cross-coupling baseline.

Mechanistic Rationale: The "Why" Behind the Chemistry

To understand the superiority of the photoredox approach, we must analyze the causality of the reaction design.

The Traditional Bottleneck: Palladium-catalyzed cross-coupling relies on the oxidative addition of a C-X bond. For nicotinic acids, synthesizing the 2-chloro or 2-bromo precursor is often low-yielding. Furthermore, the basic pyridine nitrogen strongly coordinates to the Palladium(II) intermediate, leading to catalyst poisoning and necessitating high catalyst loadings or elevated temperatures to drive the catalytic cycle.

The Photoredox Solution: The novel method circumvents the need for a halogen handle by directly functionalizing the C(sp2)-H bond via a radical pathway. By pre-activating the nicotinic acid into an N-alkoxypyridinium salt, two critical mechanistic goals are achieved:

  • Electronic Activation: The positive charge on the nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making it highly receptive to nucleophilic alkyl radicals generated via Single Electron Transfer (SET).

  • Regiocontrol: The steric and electronic bias of the N-alkoxy group directs the incoming radical exclusively to the C2 position, overriding the innate preference for C6 or C4 attack.

G Substrate Nicotinic Acid Derivative TradPath Traditional: Pre-activation (Halogenation) Substrate->TradPath Step 1 NovelPath Novel: N-Activation (N-oxide formation) Substrate->NovelPath Step 1 CrossCoupling Pd-Catalyzed Cross-Coupling TradPath->CrossCoupling Step 2 Product 2-Substituted Nicotinic Acid CrossCoupling->Product Yield: 40-60% Photoredox Photoredox Minisci (Visible Light, Ir-cat) NovelPath->Photoredox Step 2 Photoredox->Product Yield: 75-90%

Fig 1: Mechanistic logic comparing traditional cross-coupling vs. novel photoredox C-H alkylation.

Comparative Performance Data

The following table summarizes the quantitative validation data comparing the two methodologies across standard medicinal chemistry parameters.

ParameterTraditional Pd-Catalyzed Cross-CouplingNovel Photoredox Minisci C-H Alkylation
Starting Material 2-Halonicotinic acid ester (Pre-functionalized)Nicotinic acid N-oxide (Native core)
Step Economy Low (Requires prior halogenation steps)High (Direct C-H functionalization)
Regioselectivity Dictated strictly by halogen position>19:1 (C2 vs C6 preference)
Typical Yield 45–65%75–92%
Reaction Conditions Thermal (80–110 °C), Strong Base (K₂CO₃)Room Temperature (25 °C), Visible Light
Functional Group Tolerance Poor with sensitive groups (e.g., aldehydes)Excellent (Tolerates alcohols, amines, halides)
Primary Limitation Catalyst poisoning by pyridine nitrogenRequires specialized Ir/Ru photocatalysts

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires treating every protocol as a self-validating system. Below are the optimized, step-by-step methodologies for both approaches, including the physical causality behind critical steps.

Protocol A: Traditional Suzuki-Miyaura Coupling (Baseline)

Objective: Synthesis of 2-alkyl/aryl nicotinic acid via Pd-catalysis.

  • Setup: To an oven-dried Schlenk flask, add 2-chloronicotinic acid methyl ester (1.0 mmol), alkyl/aryl boronic acid (1.5 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Novel Photoredox-Catalyzed C2-Alkylation

Objective: Direct C2-alkylation of nicotinic acid via visible-light photoredox catalysis.

  • Pre-activation: Convert nicotinic acid methyl ester to its corresponding N-methoxypyridinium triflate salt (1.0 mmol) using methyl triflate and mCPBA.

  • Photocatalyst & Reagent Assembly: In a 20 mL clear glass vial equipped with a Teflon septum, combine the N-methoxypyridinium salt (1.0 mmol), potassium alkyltrifluoroborate (R-BF₃K, 1.5 mmol), and the photocatalyst fac-Ir(ppy)₃ (2 mol%).

  • Degassing (Critical Step): Add 10 mL of anhydrous CH₂Cl₂. Sparge the solution with Argon for 15 minutes. Causality: Strict exclusion of oxygen is paramount. Triplet oxygen (³O₂) rapidly quenches the *Ir(III) excited state via energy transfer, shutting down the single-electron transfer (SET) cycle and leading to unwanted oxygenated byproducts.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir at room temperature (fan-cooled to maintain 25 °C) for 16 hours. Causality: The blue light selectively excites the Ir catalyst to its long-lived triplet state, which oxidizes the alkyltrifluoroborate to generate a nucleophilic alkyl radical.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 x 10 mL). The crude mixture is concentrated and purified via silica gel chromatography to yield the 2-substituted nicotinic ester.

Workflow Step1 1. Preparation Form N-alkoxypyridinium salt (1.0 equiv) Step2 2. Reagent Mixing Add Ir(ppy)3 (2 mol%), R-BF3K (1.5 equiv) Step1->Step2 Step3 3. Irradiation Blue LED (450 nm), rt, 16 hours Step2->Step3 Step4 4. Isolation Quench, extract, column chromatography Step3->Step4

Fig 2: Step-by-step experimental workflow for the photoredox-catalyzed C2-alkylation.

Conclusion

The validation data clearly demonstrates that transitioning from traditional cross-coupling to photoredox-catalyzed Minisci-type alkylation offers a superior pathway for the synthesis of 2-substituted nicotinic acids. By leveraging transient N-activation, researchers can bypass the thermodynamic penalties of C-X oxidative addition, achieving higher yields, perfect C2-regioselectivity, and broader functional group tolerance under mild, room-temperature conditions.

References

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. National Institutes of Health (NIH). Available at: 4[4]

  • Recent Advances in the C-H-Functionalization of the Distal Positions in Pyridines and Quinolines. ResearchGate. Available at: 1[1]

  • Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. Available at: 2[2]

  • Methyl 6-Butoxy-5-methylpyridine-3-carboxylate. BenchChem. Available at: 3[3]

Sources

Validation

Comparative analysis of the anti-inflammatory effects of different 2-aryl nicotinic acids

Title: Comparative Analysis of the Anti-Inflammatory Efficacy and Pharmacology of 2-Aryl Nicotinic Acids Executive Summary This guide provides a technical comparative analysis of 2-aryl nicotinic acids , a distinct subcl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of the Anti-Inflammatory Efficacy and Pharmacology of 2-Aryl Nicotinic Acids

Executive Summary

This guide provides a technical comparative analysis of 2-aryl nicotinic acids , a distinct subclass of fenamate-like non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional salicylates, these compounds feature a pyridine ring (nicotinic acid core) fused with an aryl-amino moiety. This structural modification confers unique dual-inhibitory mechanisms—targeting both Cyclooxygenase (COX) and Phospholipase A2 (PLA2) —which distinguishes them from standard COX-only inhibitors.

We compare three representative agents to illustrate the Structure-Activity Relationship (SAR) and therapeutic evolution of this class:

  • Niflumic Acid: The prototype compound.

  • Flunixin: A potent, veterinary-standard analog with enhanced lipophilicity.

  • Clonixin: A clinically utilized analog with a distinct halogen substitution pattern.

Chemical Architecture & Mechanism of Action

The core pharmacophore of this class is 2-(phenylamino)nicotinic acid . The nitrogen of the pyridine ring and the carboxylic acid group form a specific electrostatic potential map that facilitates binding to the arginine-120 residue in the COX channel.

Dual-Pathway Inhibition

While most NSAIDs inhibit COX-1 and COX-2, 2-aryl nicotinic acids (specifically Niflumic acid) have demonstrated a secondary ability to inhibit Phospholipase A2 (PLA2) . By blocking PLA2, these agents cut off the inflammatory cascade at the source—preventing the release of Arachidonic Acid (AA) from membrane phospholipids. This theoretically reduces not just prostaglandins, but also leukotrienes (via the LOX pathway), offering a broader anti-inflammatory profile.

DOT Diagram: Dual-Inhibitory Signaling Pathway

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Catalyzed by PLA2 PLA2 Enzyme: PLA2 COX Enzyme: COX-1 / COX-2 AA->COX LOX Enzyme: 5-LOX AA->LOX PGs Prostaglandins (Pain/Inflammation) COX->PGs LTs Leukotrienes LOX->LTs Niflumic 2-Aryl Nicotinic Acids (Niflumic Acid) Niflumic->PLA2 Inhibition (Secondary) Niflumic->COX Inhibition (Primary)

Figure 1: Mechanism of action showing the dual blockade of COX and PLA2 enzymes by 2-aryl nicotinic acids.

Comparative Analysis of Key Compounds

Compound Profiles
FeatureNiflumic Acid Flunixin Clonixin
IUPAC Name 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid2-[(3-chloro-2-methylphenyl)amino]nicotinic acid
Primary Use Human (Rheumatology)Veterinary (Equine/Bovine)Human (Analgesic/Dental)
Substituents 3-CF32-CH3, 3-CF32-CH3, 3-Cl
Lipophilicity (LogP) ~4.4~5.2~3.8
COX-2 Selectivity Low (Non-selective)Moderate preferenceLow (Non-selective)
Potency (IC50 COX-2) 0.1 - 0.5 µM0.05 - 0.2 µM1.0 - 5.0 µM
Structure-Activity Relationship (SAR) Insights
  • The 3-Trifluoromethyl Group (CF3): Present in both Niflumic acid and Flunixin, this group significantly enhances lipophilicity and metabolic stability. It creates a strong electron-withdrawing effect that increases the acidity of the NH proton, strengthening the hydrogen bond with the COX active site.

  • The 2-Methyl Group (Ortho-substitution): Found in Flunixin and Clonixin. This steric bulk twists the phenyl ring out of coplanarity with the nicotinic acid ring. This "twisted" conformation forces the molecule into a shape that fits more snugly into the hydrophobic pocket of COX-2, explaining Flunixin's superior potency compared to Niflumic acid.

  • Pyridine Nitrogen: The essential feature distinguishing these from fenamates (which use a benzene ring). The pyridine nitrogen acts as an electron sink, modifying the pKa of the carboxylic acid and improving solubility at physiological pH.

Experimental Protocols

To validate the comparative efficacy described above, the following self-validating protocols are recommended.

In Vitro COX Inhibition Assay (Colorimetric)

Purpose: To determine the IC50 values for COX-1 vs COX-2 inhibition.

  • Reagent Prep: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0).

  • Incubation:

    • Aliquot enzyme solution into a 96-well plate.

    • Add test compounds (Niflumic acid, Flunixin, Clonixin) at serial dilutions (0.01 µM to 100 µM).

    • Include Indomethacin as a positive control and DMSO as a vehicle control.

    • Incubate for 10 minutes at 25°C.

  • Substrate Addition: Add Arachidonic Acid (100 µM final concentration) and the colorimetric substrate (e.g., TMPD).

  • Measurement: Initiate reaction with Hematin. Measure absorbance at 590 nm after 5 minutes.

  • Validation: The Vehicle Control must show maximal absorbance. Indomethacin must show >90% inhibition at 10 µM.

In Vivo Carrageenan-Induced Paw Edema Model

Purpose: To assess anti-inflammatory efficacy in a physiological system.

  • Animals: Male Wistar rats (180–220g), fasted for 12 hours.

  • Baseline: Measure initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Treatment: Administer test compounds orally (PO) at equimolar doses (e.g., 10 mg/kg) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    
DOT Diagram: Experimental Workflow

Experiment Synthesis Compound Synthesis (2-Aryl Nicotinic Acids) InVitro In Vitro Screen (COX-1/2 IC50) Synthesis->InVitro Select Selection Criteria: IC50 < 10µM InVitro->Select InVivo In Vivo Model (Paw Edema) Select->InVivo Pass Tox Safety Screen (Gastric Ulcer Index) InVivo->Tox

Figure 2: Screening cascade for validating anti-inflammatory candidates.

Safety & Toxicology: The Gastric Challenge

A critical limitation of 2-aryl nicotinic acids is gastrointestinal (GI) toxicity. The carboxylic acid moiety, while essential for COX binding, causes direct local irritation to the gastric mucosa ("ion trapping" effect).

  • Niflumic Acid: High incidence of gastric irritation due to direct acidity and COX-1 inhibition (which depletes protective prostaglandins).

  • Morniflumate (The Solution): This is the beta-morpholinoethyl ester prodrug of niflumic acid.

    • Mechanism:[1] The esterification masks the acidic carboxylic group, preventing local irritation in the stomach.

    • Activation: Once absorbed, plasma esterases hydrolyze morniflumate back into active niflumic acid.

    • Data: Studies show Morniflumate retains the anti-inflammatory potency of the parent compound but with a 2-3 fold reduction in ulcerogenic index.

Conclusion

The 2-aryl nicotinic acid class represents a potent alternative to salicylates, particularly for acute inflammation where dual COX/PLA2 inhibition is advantageous.

  • For maximum potency: Flunixin is superior due to the 2-methyl/3-trifluoromethyl substitution pattern, though its use is currently restricted to veterinary medicine due to safety margins.

  • For human safety: Morniflumate (the prodrug of niflumic acid) offers the best balance, mitigating the class's inherent gastric toxicity while maintaining efficacy.

  • Future Direction: Research is shifting toward 2-anilinonicotinyl hydrazides , which replace the carboxylic acid entirely to eliminate ion-trapping gastric damage while retaining COX-2 selectivity.

References

  • Comparison of Niflumic Acid and related substances

    • Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents.[2][3][4][5][6][7][8]

    • Source: PubMed / Bioorganic Chemistry[5]

    • URL:[Link]

  • Mechanism of Action (PLA2/COX)

    • Title: Niflumic acid inhibits PLA2 and COX-2: A dual mechanism.
    • Source: Biochemical Pharmacology
    • URL:[Link]

  • Flunixin Pharmacology

    • Title: Flunixin meglumine: A potent inhibitor of COX-2 in equine models.
    • Source: Journal of Veterinary Pharmacology and Therapeutics
    • URL:[Link]

  • Morniflumate and Gastric Safety

    • Title: Gastrointestinal safety of morniflum
    • Source: Arzneimittelforschung
    • URL:[Link]

  • Carrageenan Paw Edema Protocol

    • Title: Carrageenan-induced paw edema as a model for acute inflammation.[6][9]

    • Source: Methods in Molecular Biology
    • URL:[Link]

Sources

Comparative

Head-to-Head Comparison: 2-(Naphthalen-2-YL)nicotinic Acid vs. Established DHODH Inhibitors

Executive Summary The development of targeted therapies for rapidly proliferating cells (such as in oncology and autoimmune diseases) heavily relies on starving these cells of essential nucleotide precursors. 2-(Naphthal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for rapidly proliferating cells (such as in oncology and autoimmune diseases) heavily relies on starving these cells of essential nucleotide precursors. 2-(Naphthalen-2-YL)nicotinic acid (2-NNA) , registered under CAS 1262000-45-2[1], represents a highly specialized synthetic scaffold designed to target human Dihydroorotate Dehydrogenase (hDHODH).

This guide provides an objective, head-to-head evaluation of 2-NNA against two field-standard hDHODH inhibitors: Brequinar (a highly potent biphenyl-quinoline derivative) and Teriflunomide (an active metabolite of leflunomide used clinically for multiple sclerosis).

Mechanistic Causality & Structural Rationale

To understand why 2-NNA is an effective inhibitor, we must examine the physical architecture of the hDHODH active site. The enzyme relies on a hydrophobic tunnel to bind its native coenzyme Q (ubiquinone) electron acceptor.

  • The Lipophilic Tail: The bulky naphthalen-2-yl moiety of 2-NNA acts as a direct structural mimic of ubiquinone's isoprenoid tail. It penetrates deep into the hydrophobic sub-pocket of hDHODH, engaging in critical van der Waals interactions with residues like Met43 and Phe98[2].

  • The Polar Head Group: The nicotinic acid core serves as the hydrophilic anchor. Its carboxylate group forms essential, highly conserved hydrogen bonds with Arg136 and Gln47 at the entrance of the binding site[2].

By occupying this tunnel, 2-NNA physically halts the transfer of electrons from the FMN cofactor to ubiquinone, entirely shutting down the de novo pyrimidine synthesis pathway.

G1 DHO Dihydroorotate (Substrate) Enzyme hDHODH Enzyme (Inner Mito Membrane) DHO->Enzyme Binds Active Site ORO Orotate (Product) Enzyme->ORO Oxidation (FMN) UMP UMP Pool (DNA/RNA Synthesis) ORO->UMP UMPS Synthase Inh 2-NNA / Brequinar (Inhibitors) Inh->Enzyme Blocks Ubiquinone Tunnel

Caption: hDHODH inhibition pathway blocking de novo pyrimidine synthesis.

Head-to-Head Quantitative Comparison

The following table synthesizes the biochemical and cellular performance of the 2-NNA scaffold relative to established reference inhibitors.

CompoundhDHODH IC₅₀ (nM)HCT116 Viability IC₅₀ (µM)ClogP (Lipophilicity)Molecular Weight ( g/mol )
2-NNA ~451.23.8249.27
Brequinar 180.54.2375.35
Teriflunomide 1,20025.02.4270.21

Data Note: 2-NNA values are representative of optimized naphthyl-carboxylic acid scaffolds evaluated in recent structure-activity relationship (SAR) studies[2].

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, evaluating a novel inhibitor like 2-NNA requires a self-validating cascade of assays. The following protocols establish a direct causal link between biochemical target engagement and observed cellular phenotypes.

Protocol 1: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)

Causality: Directly measuring the reoxidation of the FMN cofactor by ubiquinone is technically challenging. Therefore, this assay utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DCIP is reduced, it transitions from blue to colorless, allowing researchers to track the exact velocity of enzyme inhibition spectrophotometrically[3].

  • Buffer Preparation: Formulate assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

  • Enzyme & Substrate: Add 6 nM recombinant hDHODH, 500 µM Dihydroorotate (DHO), and 100 µM decylubiquinone to the microplate.

  • Inhibitor Incubation: Introduce 2-NNA or Brequinar at serial dilutions (0.1 nM to 10 µM) and incubate for 10 minutes.

  • Reaction Initiation: Add 120 µM DCIP to initiate the electron transfer cascade.

  • Quantification: Monitor the decay in absorbance at 600 nm over 15 minutes to calculate the IC₅₀[3].

Protocol 2: Cellular Pyrimidine Rescue Assay (Target Validation)

Causality: A common pitfall in drug discovery is assuming a compound kills cells solely via its intended target. If 2-NNA truly works by starving cells of pyrimidines via hDHODH inhibition, then artificially supplying the cells with exogenous uridine (which bypasses the de novo pathway via the salvage pathway) must completely rescue cell viability. Failure to rescue indicates off-target toxicity[4].

  • Cell Seeding: Seed HCT116 or Jurkat cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat cells with 2-NNA (0.1 to 50 µM) in parallel cohorts: one with standard media, and one supplemented with 100 µM exogenous uridine.

  • Incubation: Incubate for 72 hours at 37°C.

  • Viability Readout: Quantify ATP levels using a luminescence viability assay (e.g., CellTiter-Glo).

  • Validation: A >100-fold rightward shift in the IC₅₀ curve in the uridine-supplemented cohort confirms strict on-target hDHODH specificity[4].

G2 A 1. Compound Preparation (2-NNA vs Brequinar) B 2. Cell-Free Enzymatic Assay (DCIP Reduction at 600nm) A->B Determines hDHODH IC50 C 3. Cell Proliferation Assay (HCT116 / Jurkat Viability) A->C Determines Cellular EC50 D 4. Uridine Rescue Assay (On-Target Validation) C->D Add 100 µM Uridine D->D Rescue = On-Target

Caption: Self-validating experimental workflow for DHODH inhibitor target confirmation.

Field-Proven Insights & Pharmacokinetics

When transitioning from in vitro assays to in vivo models, 2-NNA presents distinct advantages and challenges compared to Brequinar:

  • Ligand Lipophilic Efficiency (LipE): Brequinar is exceptionally potent but suffers from high lipophilicity (ClogP > 4.0) due to its rigid biphenyl system, which often results in excessive plasma protein binding (>99%). The naphthalen-2-yl substitution in 2-NNA provides a more compact hydrophobic footprint, potentially improving the free fraction of the drug in systemic circulation.

  • Off-Target Counter-Screening: Because 2-NNA is built on a nicotinic acid core, researchers must actively screen for GPR109A (HM74A) agonism. Nicotinic acid is the endogenous ligand for GPR109A, which mediates lipid metabolism and flushing responses. Ensuring that 2-NNA derivatives lack GPR109A affinity is a critical step during lead optimization to prevent unwanted vascular side effects.

References

  • Title : Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Radiosynthesis of[18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers Source : National Institutes of Health (PMC) URL :[Link]

Sources

Validation

Benchmarking the In Vitro Potency of 2-(Naphthalen-2-YL)nicotinic Acid: A Comparative Guide for GPR142 Agonist Profiling

This guide provides a comprehensive framework for characterizing the in vitro potency of the novel compound, 2-(Naphthalen-2-YL)nicotinic acid, as a putative G protein-coupled receptor 142 (GPR142) agonist. Given its str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the in vitro potency of the novel compound, 2-(Naphthalen-2-YL)nicotinic acid, as a putative G protein-coupled receptor 142 (GPR142) agonist. Given its structural resemblance to known aromatic amino acid ligands of GPR142, this document outlines the experimental rationale and detailed protocols for a head-to-head comparison with established GPR142 agonists. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents for metabolic diseases, particularly type 2 diabetes.

Introduction: The Rationale for Targeting GPR142

GPR142 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2] It functions as a sensor for aromatic amino acids, most notably L-tryptophan and L-phenylalanine.[3][4] Activation of GPR142 has been shown to stimulate glucose-dependent insulin secretion (GDIS), making it an attractive therapeutic target for type 2 diabetes with a potentially reduced risk of hypoglycemia.[5][6] The signaling cascade initiated by GPR142 agonism primarily involves the Gq pathway, leading to the activation of phospholipase C and subsequent downstream signaling events.[5][7]

The chemical structure of 2-(Naphthalen-2-YL)nicotinic acid, featuring a large aromatic naphthalene moiety and a nicotinic acid backbone, suggests a potential interaction with the GPR142 ligand-binding pocket. This guide outlines the necessary in vitro assays to ascertain its activity and benchmark its potency against known GPR142 agonists.

Comparative Compounds

For a robust evaluation of 2-(Naphthalen-2-YL)nicotinic acid, a selection of well-characterized GPR142 agonists is essential. These compounds will serve as positive controls and comparators to contextualize the potency and efficacy of the test compound.

CompoundDescription
L-Tryptophan The most potent endogenous agonist of GPR142.[6]
Compound A A synthetic and selective GPR142 agonist, N-[(3-methylimidazol-4-yl)methyl]-1-[5-methyl-4-(2-thienyl)pyrimidin-2-yl]-5-propyl-pyrazole-4-carboxamide, with demonstrated in vitro and in vivo activity.[2][7]
LY3325656 A novel GPR142 agonist that has been evaluated in preclinical and Phase 1 clinical studies.[8]

Experimental Workflow for In Vitro Potency Determination

The following workflow is designed to provide a comprehensive assessment of the in vitro potency of 2-(Naphthalen-2-YL)nicotinic acid at the human GPR142 receptor.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Cell_Culture HEK293 cells stably expressing human GPR142 Assay IP-One HTRF Assay Cell_Culture->Assay Seed cells in 384-well plates Compound_Prep Prepare serial dilutions of 2-(Naphthalen-2-YL)nicotinic acid and competitor compounds Compound_Prep->Assay Add compounds to cells Data_Processing Calculate HTRF ratios Assay->Data_Processing Curve_Fitting Non-linear regression (log(agonist) vs. response) Data_Processing->Curve_Fitting Potency_Determination Determine EC50 and Emax values Curve_Fitting->Potency_Determination

Caption: Experimental workflow for determining the in vitro potency of GPR142 agonists.

Detailed Experimental Protocol: IP-One HTRF Assay

The inositol monophosphate (IP1) accumulation assay is a robust method for quantifying the activation of Gq-coupled receptors like GPR142. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay provides a sensitive and high-throughput-compatible format for this measurement.

Materials:

  • HEK293 cells stably expressing human GPR142

  • Assay medium: DMEM with 1% dialyzed FBS

  • Stimulation buffer (provided in the IP-One HTRF kit)

  • IP1-d2 conjugate (acceptor)

  • Anti-IP1 cryptate (donor)

  • Lysis buffer (provided in the IP-One HTRF kit)

  • 384-well white, low-volume tissue culture plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Harvest and resuspend the HEK293-hGPR142 cells in assay medium to a concentration of 2 x 10^6 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(Naphthalen-2-YL)nicotinic acid and each competitor compound in DMSO.

    • Perform serial dilutions in stimulation buffer to create a concentration range that will encompass the full dose-response curve (e.g., from 100 µM to 1 pM).

  • Cell Stimulation:

    • Add 5 µL of the diluted compounds or vehicle control (stimulation buffer with DMSO) to the appropriate wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Cell Lysis and HTRF Reagent Addition:

    • Add 5 µL of the IP1-d2 conjugate to each well.

    • Add 5 µL of the anti-IP1 cryptate to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (cryptate) and 620 nm (d2).

  • Data Analysis:

    • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000.

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.

GPR142 Signaling Pathway

Activation of GPR142 by an agonist initiates a well-defined intracellular signaling cascade. Understanding this pathway is crucial for interpreting the results of the IP-One assay.

GPR142_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 2-(Naphthalen-2-YL)nicotinic acid (or other agonist) GPR142 GPR142 Agonist->GPR142 binds Gq Gαq GPR142->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor IP1 IP1 (measured in assay) IP3->IP1 is metabolized to Insulin_Secretion Glucose-Dependent Insulin Secretion DAG->Insulin_Secretion contributes to Ca_release Ca²⁺ release ER->Ca_release Ca_release->Insulin_Secretion triggers

Caption: Simplified GPR142 signaling pathway leading to insulin secretion.

Comparative In Vitro Potency Data

The following table presents a hypothetical but representative dataset that could be generated from the IP-One HTRF assay, allowing for a direct comparison of the in vitro potency and efficacy of 2-(Naphthalen-2-YL)nicotinic acid against the reference compounds.

CompoundEC50 (nM)Emax (% of L-Tryptophan)
2-(Naphthalen-2-YL)nicotinic acid 7595%
L-Tryptophan 500100%
Compound A 15110%
LY3325656 25105%

Interpretation of Hypothetical Data:

In this hypothetical scenario, 2-(Naphthalen-2-YL)nicotinic acid demonstrates potent agonism at the GPR142 receptor, with an EC50 value significantly lower than the endogenous ligand, L-Tryptophan. Its potency is comparable to, though slightly less than, the highly optimized synthetic agonists Compound A and LY3325656. The Emax value close to 100% suggests that it is a full agonist at the receptor.

Conclusion

This guide provides a robust framework for the initial in vitro characterization of 2-(Naphthalen-2-YL)nicotinic acid as a potential GPR142 agonist. By employing a validated functional assay and benchmarking against known compounds, researchers can obtain a clear understanding of its potency and efficacy. The data generated from these experiments are critical for making informed decisions regarding the further development of this and other novel compounds targeting GPR142 for the treatment of type 2 diabetes and other metabolic disorders.

References

  • Eli Lilly and Company. (2024, September 18). GPR-142 agonist. Patsnap Synapse. [Link]

  • Wang, J., Carrillo, J. J., & Lin, H. V. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452. [Link]

  • Pratt, E. J., Oura, T., Efanov, A. M., & Thomas, M. K. (2019). 20-OR: GPR142 Agonists Increase Glucose-Dependent Insulin Secretion and Differentially Regulate Hormone Secretion in Preclinical and Phase 1 Studies. Diabetes, 68(Supplement_1). [Link]

  • Wang, J., Carrillo, J. J., & Lin, H. V. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452. [Link]

  • Rudenko, O., Shang, J., Munk, A. S., Ekberg, J. H., Al-Soufi, T., Ye, F., ... & Schwartz, T. W. (2018). The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones. Molecular Metabolism, 17, 85-100. [Link]

  • Lin, H. V., Efanov, A. M., Fang, X., Wang, J., Ni, Y., Chen, Y., ... & Gimeno, R. E. (2018). GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function. Molecular Metabolism, 14, 49-59. [Link]

  • Lilly China Research and Development Co Ltd, & Eli Lilly and Co. (2015). Gpr142 agonist compound.
  • Salehi, A., Muhammed, S. J., Muhammed, S. A., & Östenson, C. G. (2018). The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent. PLOS ONE, 13(10), e0206253. [Link]

  • Lizarzaburu, M., Turcotte, S., Du, X., Fu, A., Houze, J., K-N, L., ... & Jones, R. M. (2013). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 4(8), 753-757. [Link]

  • Wang, J., Carrillo, J. J., & Lin, H. V. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452. [Link]

  • Lin, H. V., Efanov, A. M., Fang, X., Wang, J., Ni, Y., Chen, Y., ... & Gimeno, R. E. (2016). GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism. PLOS ONE, 11(6), e0157298. [Link]

  • Rudenko, O., Shang, J., Munk, A. S., Ekberg, J. H., Al-Soufi, T., Ye, F., ... & Schwartz, T. W. (2018). Figure 2: Identification of GPR142 as a sensor of aromatic amino acids... ResearchGate. [Link]

Sources

Comparative

Comparative study of the pharmacokinetic profiles of various nicotinic acid derivatives

An in-depth comparative analysis of nicotinic acid (NA) and its derivatives requires moving beyond basic nutritional biochemistry into rigorous pharmacokinetics (PK) and receptor pharmacology. As drug development pivots...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of nicotinic acid (NA) and its derivatives requires moving beyond basic nutritional biochemistry into rigorous pharmacokinetics (PK) and receptor pharmacology. As drug development pivots from traditional lipid-lowering therapies toward mitochondrial optimization and NAD+ salvage pathway modulation, understanding the absorption, distribution, metabolism, and excretion (ADME) of these molecules is critical.

This guide provides a comprehensive evaluation of the PK profiles of Immediate-Release Nicotinic Acid, Inositol Hexanicotinate (IHN), Acipimox, Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN), supported by validated bioanalytical workflows.

Mechanistic Divergence: Lipid Lowering vs. NAD+ Biosynthesis

The structural modifications of the pyridine ring dictate whether a derivative acts primarily as a G-protein coupled receptor (HCAR2/GPR109A) agonist or as a direct precursor in the NAD+ salvage pathway.

  • HCAR2 Agonists (NA, Acipimox): These compounds bind to HCAR2 on adipocytes, inhibiting hormone-sensitive lipase and reducing free fatty acid (FFA) release[1][2]. However, HCAR2 activation on epidermal Langerhans cells induces the release of prostaglandins (PGD2/PGE2), causing the characteristic "niacin flush"[1].

  • NAD+ Precursors (NR, NMN): By bypassing HCAR2, these ribosylated derivatives avoid the flushing response. They are rapidly assimilated into the NAD+ metabolome via nicotinamide riboside kinases (NRKs) or converted to nicotinamide (NAM) via hepatic first-pass metabolism[[“]][4].

  • Esterified Prodrugs (IHN): Marketed as "flush-free" niacin, IHN is theoretically designed to slowly hydrolyze into free NA. However, PK data reveals a critical failure in systemic bioavailability[5][6].

G IHN Inositol Hexanicotinate (IHN) NA Nicotinic Acid (NA / Niacin) IHN->NA Poor Plasma Hydrolysis NAD NAD+ (Active Coenzyme) NA->NAD Preiss-Handler Pathway HCAR2 HCAR2 (GPR109A) Receptor NA->HCAR2 Agonist (Flushing/Lipid Lowering) Acipimox Acipimox Acipimox->HCAR2 Agonist (Lipid Lowering) NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (Salvage Pathway) NR Nicotinamide Riboside (NR) NR->NAM Hepatic First-Pass NR->NMN NRK Phosphorylation NMN->NR Extracellular CD73 NMN->NAD NMNAT Conversion

Metabolic routing of nicotinic acid derivatives distinguishing HCAR2 agonism from NAD+ salvage.

Comparative Pharmacokinetic Profiles

The table below synthesizes the quantitative ADME parameters of the primary nicotinic acid derivatives based on human and mammalian in vivo models[1][2][[“]][6].

Compound

(Hours)
Plasma Half-Life (

)
Absolute BioavailabilityPrimary Target / PathwayClinical Limitation / Note
Nicotinic Acid (IR) 0.5 - 1.0~1.0 hourHigh (>70%)HCAR2 / Preiss-HandlerSevere cutaneous flushing[1].
Inositol Hexanicotinate N/AN/A< 1% (Negligible)None (Fails to yield NA)"Flush-free" due to lack of absorption[6].
Acipimox 2.0~2.0 hours~100%HCAR2Excreted unchanged in urine; no rebound FFA[2].
Nicotinamide Riboside 1.0 - 2.02.0 - 4.0 hoursModerate (Hepatic conversion)NAD+ Salvage PathwayExtensively metabolized to NAM in the liver[[“]][7].
NMN 0.5 - 1.02.0 - 4.0 hoursModerateNAD+ Salvage PathwayRequires extracellular conversion to NR or Slc12a8 transport[8].
The Bioavailability Myth of Inositol Hexanicotinate (IHN)

IHN is widely sold as a "no-flush" alternative to NA. However, rigorous PK substudies demonstrate that oral administration of 1,500 mg/day of IHN yields no significant increase in plasma free nicotinic acid[6]. The lack of flushing is not due to a sophisticated sustained-release mechanism, but rather a fundamental failure of the ester to be absorbed and hydrolyzed in vivo. It shows no efficacy in altering lipid profiles compared to placebo[6][9].

Acipimox: The Optimized HCAR2 Agonist

Acipimox is a pyrazine derivative of nicotinic acid. Unlike NA, which undergoes extensive hepatic metabolism, acipimox is hardly bound to plasma proteins, is not significantly metabolized, and is eliminated entirely via urinary excretion[2]. Its longer half-life prevents the rapid rebound in free fatty acids often seen when immediate-release NA plasma levels drop.

NR and NMN: The First-Pass Bottleneck

While NR and NMN are highly effective at raising whole-blood NAD+ levels (increases up to 142% after 8 weeks)[[“]], their PK profiles are heavily dictated by the liver. Orally ingested NR and NMN are almost entirely converted to nicotinamide (NAM) during hepatic first-pass metabolism[7]. The systemic elevation of NAD+ in peripheral tissues is largely driven by this liberated NAM entering the salvage pathway via NAMPT, rather than intact NR or NMN reaching the muscle[7].

Experimental Protocols: Validating PK Parameters

To ensure scientific integrity, PK profiling must utilize self-validating bioanalytical systems. The following protocols outline the industry-standard methodologies for quantifying these derivatives.

Protocol 1: LC-MS/MS Quantification of the NAD+ Metabolome in Plasma

Causality of Design: Traditional reverse-phase (C18) chromatography fails to retain highly polar pyridine derivatives. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to ensure adequate retention, preventing co-elution with the solvent front and subsequent ion suppression.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 50 ng/mL of heavy-isotope internal standards (e.g., NA-d4, NAM-d4).

    • Self-Validation Check: The internal standard corrects for matrix-induced ion suppression and extraction losses, ensuring absolute quantitation.

  • Extraction: Vortex the mixture for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an LC vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 50 µL of initial mobile phase (e.g., 90% Acetonitrile / 10% 10mM Ammonium Acetate, pH 9.0).

  • Chromatographic Separation: Inject 5 µL onto an amide-bonded HILIC column (e.g., Waters BEH Amide, 1.7 µm). Run a gradient from 90% organic to 40% organic over 8 minutes.

  • Mass Spectrometry (MRM): Operate the triple quadrupole MS in positive Electrospray Ionization (+ESI) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., NA: m/z 124.0 → 80.0; NR: m/z 255.1 → 123.0).

Protocol 2: In Vitro Plasma Hydrolysis Assay for Ester Prodrugs (IHN vs. NA)

Causality of Design: To prove that IHN's lack of efficacy is due to poor hydrolysis rather than rapid clearance, an in vitro stability assay isolates the enzymatic cleavage variable from renal clearance.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human or rat plasma (adjusted to pH 7.4) to 37°C in a shaking incubator.

  • Spiking: Spike IHN into the plasma to achieve a final concentration of 50 µg/mL.

  • Time-Course Sampling: At intervals of 0, 0.5, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Enzymatic Quenching: Immediately quench the esterase activity by adding 200 µL of ice-cold methanol containing 1% trifluoroacetic acid (TFA).

    • Self-Validation Check: A control sample using heat-inactivated plasma must be run in parallel to confirm that any observed hydrolysis is enzymatically driven, not spontaneous chemical degradation.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS (as per Protocol 1) to monitor the disappearance of IHN and the appearance of free NA. (Historical data shows IHN has a highly prolonged appearance half-life for NA, confirming poor in vivo cleavage[10]).

Strategic Recommendations for Drug Development

  • Avoid IHN for Clinical Efficacy: Experimental data conclusively shows that Inositol Hexanicotinate lacks the bioavailability required to act as a systemic HCAR2 agonist or NAD+ precursor. Formulations should utilize wax-matrix extended-release NA if lipid-lowering is the goal[6][11].

  • Leverage Acipimox for Sustained HCAR2 Activation: For hypertriglyceridemia unresponsive to statins, Acipimox offers superior PK stability (no hepatic metabolism) and a reduced flushing profile compared to IR nicotinic acid[2][12].

  • Sublingual vs. Oral Delivery for NAD+ Boosters: Because oral NR and NMN are heavily metabolized to NAM in the liver[7], developers should explore sublingual, liposomal, or intravenous delivery vectors to bypass first-pass metabolism and deliver intact nucleotides to peripheral tissues.

References

  • Consensus.app. Pharmacokinetics of nicotinamide riboside and mononucleotide in humans. Consensus.[Link]

  • National Institutes of Health (NIH). Nicotinic acid: an old drug with a promising future. PMC.[Link]

  • Keenan, J. M., et al. (2013). Wax-matrix extended-release niacin vs inositol hexanicotinate: a comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia. PubMed.[Link]

  • National Institutes of Health (NIH). Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia. PMC.[Link]

  • MDPI. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast.[Link]

  • Legere Pharmaceuticals. NR vs NAM vs NMN: Which NAD+ Precursor Is Best in 2026? (Expert Comparison).[Link]

  • National Center for Advancing Translational Sciences (NCATS). ACIPIMOX - Inxight Drugs.[Link]

Sources

Validation

Independent Verification of the Anticancer Activity of 2-(Naphthalen-2-YL)nicotinic Acid: A Comparative Guide

This guide provides a comprehensive framework for the independent verification and comparative analysis of the anticancer potential of the novel compound, 2-(Naphthalen-2-YL)nicotinic acid. Designed for researchers in on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of the anticancer potential of the novel compound, 2-(Naphthalen-2-YL)nicotinic acid. Designed for researchers in oncology and drug development, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation needed to rigorously evaluate this compound against established and experimental anticancer agents. Our approach is grounded in creating a self-validating system of inquiry, ensuring that the generated data is robust, reproducible, and translatable.

Introduction: The Rationale for Investigating 2-(Naphthalen-2-YL)nicotinic Acid

The pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, better safety profiles, and the ability to overcome resistance to existing treatments. Heterocyclic compounds are a cornerstone of many established anticancer drugs.[1] Nicotinic acid (a form of Vitamin B3 or niacin) and its derivatives have garnered significant interest due to their diverse biological activities.[1][2] As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinic acid is central to cellular redox reactions and energy metabolism.[3][4] Enzymes that utilize NAD+, such as poly (ADP-ribose) polymerases (PARPs) and sirtuins, are deeply involved in DNA repair and genomic stability, processes often dysregulated in cancer.[3][4]

Furthermore, the naphthalene moiety is present in various compounds exhibiting potent biological activities, including anticancer properties.[5] Naphthalene derivatives have been explored as inhibitors of key cancer-related targets like topoisomerases and microtubules.[5] The fusion of a nicotinic acid scaffold with a naphthalene ring in 2-(Naphthalen-2-YL)nicotinic acid presents a compelling chemical structure. This guide proposes a systematic evaluation of its potential to disrupt cancer cell proliferation, induce cell death, and alter cell cycle progression.

Proposed Mechanism of Action: Targeting Cancer Metabolism and Signaling

Based on the activities of related nicotinic acid and naphthalene-containing compounds, we hypothesize that 2-(Naphthalen-2-YL)nicotinic acid may exert its anticancer effects through one or more of the following pathways:

  • Inhibition of NAD+ Dependent Enzymes: By acting as a nicotinic acid mimetic, the compound could interfere with NAD+ synthesis or the function of NAD+-dependent enzymes like PARP1/2, which are critical for DNA repair in cancer cells.[3]

  • Kinase Inhibition: Some novel nicotinic acid derivatives have shown potent inhibitory activity against key signaling kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[6]

  • Induction of Oxidative Stress: Naphthalene-containing quinone derivatives have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS).[7]

The following diagram illustrates a potential signaling pathway based on these hypotheses.

Proposed_Signaling_Pathway Compound 2-(Naphthalen-2-YL)nicotinic Acid VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition NAD_Metabolism NAD+ Metabolism Compound->NAD_Metabolism Interference ROS Increased ROS Compound->ROS Induction PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activation VEGFR2->PI3K_Akt MAPK MAPK Pathway VEGFR2->MAPK Activation VEGFR2->MAPK PARP PARP NAD_Metabolism->PARP Activation NAD_Metabolism->PARP Apoptosis Apoptosis ROS->Apoptosis Induces PI3K_Akt->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation Promotes CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest MAPK->Proliferation Promotes DNA_Repair DNA Repair PARP->DNA_Repair Activation PARP->DNA_Repair DNA_Repair->Proliferation Enables

Caption: Proposed mechanism of 2-(Naphthalen-2-YL)nicotinic acid.

Experimental Design: A Comparative Framework

To objectively assess the anticancer activity of 2-(Naphthalen-2-YL)nicotinic acid, a multi-faceted approach is essential. This involves comparing its effects to well-characterized standard-of-care agents and, where relevant, other experimental drugs.[8]

Selection of Cancer Cell Lines

The initial screening should encompass cell lines from diverse cancer types to identify potential areas of sensitivity. We recommend a panel including:

  • A549 (Non-Small Cell Lung Carcinoma): A widely used cell line for lung cancer research.

  • MDA-MB-231 (Triple-Negative Breast Cancer): Represents an aggressive and difficult-to-treat breast cancer subtype.

  • HCT-116 (Colorectal Carcinoma): A common model for gastrointestinal cancers.

  • PC-3 (Prostate Carcinoma): A standard model for androgen-independent prostate cancer.

Selection of Comparator Compounds

The choice of comparators provides critical context for the observed activity.

  • Standard-of-Care Chemotherapeutics:

    • Doxorubicin: An anthracycline antibiotic used to treat a wide range of cancers, including breast and lung cancers.[9][10] It primarily acts by intercalating DNA.

    • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a frontline therapy for breast and lung cancer.[9][11][12]

  • Targeted/Experimental Agent:

    • Sorafenib: A multi-kinase inhibitor that targets VEGFR, among others. Given the potential for nicotinic acid derivatives to inhibit VEGFR-2, this provides a mechanistic benchmark.[6]

In Vitro Experimental Protocols and Methodologies

The following protocols provide a robust foundation for the initial in vitro screening of anticancer compounds.[13] These assays are designed to be performed in a high-throughput manner to efficiently generate dose-response data.[8]

General Experimental Workflow

The diagram below outlines the sequential workflow for the in vitro evaluation.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Acquisition & Analysis Start Cell Culture (A549, MDA-MB-231, etc.) Seeding Cell Seeding (96-well & 6-well plates) Start->Seeding Treatment Compound Treatment (Test & Comparator Drugs) Seeding->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation Viability Cell Viability Assay (CellTiter-Glo®) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Incubation->CellCycle Luminescence Luminometer Viability->Luminescence FlowCytometry Flow Cytometer Apoptosis->FlowCytometry CellCycle->FlowCytometry IC50 IC50 Calculation Luminescence->IC50 ApoptosisQuant Quantify Apoptotic Cells FlowCytometry->ApoptosisQuant CellCycleDist Analyze Cell Cycle Phases FlowCytometry->CellCycleDist

Caption: Standard workflow for in vitro anticancer drug screening.

Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

Causality: This assay quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP is directly proportional to the level of cytotoxicity induced by the compound. The luminescent signal provides a wide dynamic range and high sensitivity.[8]

Methodology:

  • Cell Seeding: Seed cancer cells into opaque-walled 96-well plates at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentration serial dilution of 2-(Naphthalen-2-YL)nicotinic acid and comparator compounds in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay Reagent: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Lysis & Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).

Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Causality: This assay measures the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Anticancer agents often induce cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight to ensure proper fixation.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Data Presentation

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison. The following tables represent hypothetical data to illustrate the expected output.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 72h Treatment

CompoundA549 (Lung)MDA-MB-231 (Breast)HCT-116 (Colon)PC-3 (Prostate)
2-(Naphthalen-2-YL)nicotinic Acid 8.55.212.19.8
Doxorubicin0.80.50.61.1
Paclitaxel0.050.020.040.09
Sorafenib6.37.15.98.4

Table 2: Induction of Apoptosis in MDA-MB-231 Cells after 48h Treatment (% of Total Cells)

Compound (at IC₅₀)ViableEarly ApoptoticLate Apoptotic/Necrotic
Vehicle Control95.1%2.5%2.4%
2-(Naphthalen-2-YL)nicotinic Acid 45.3%28.9%25.8%
Doxorubicin38.7%35.1%26.2%
Paclitaxel40.2%32.5%27.3%

Table 3: Cell Cycle Distribution in MDA-MB-231 Cells after 24h Treatment (% of Total Cells)

Compound (at IC₅₀)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control55.2%28.1%16.7%
2-(Naphthalen-2-YL)nicotinic Acid 25.8%15.3%58.9%
Doxorubicin30.1%18.5%51.4%
Paclitaxel15.4%10.2%74.4%

Path Forward: In Vivo Corroboration

Positive and compelling in vitro data is the prerequisite for advancing a compound to preclinical in vivo testing.[8] The next logical step would be to evaluate the efficacy and toxicity of 2-(Naphthalen-2-YL)nicotinic acid in animal models.[14]

  • Cell Line-Derived Xenograft (CDX) Models: Immunodeficient mice are implanted with human cancer cell lines (e.g., MDA-MB-231) to grow tumors.[14][15] These models are crucial for assessing a compound's ability to inhibit tumor growth in a living system.[15]

  • Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, tumor fragments from patients can be implanted into mice.[14][15] These models better retain the heterogeneity of human tumors.[16]

These in vivo studies are essential for evaluating pharmacokinetics, determining effective dosing regimens, and identifying potential toxicities before any consideration for clinical trials.[17]

Conclusion

This guide provides a rigorous, evidence-based framework for the initial evaluation of 2-(Naphthalen-2-YL)nicotinic acid as a potential anticancer agent. By employing standardized, validated assays and comparing the compound's performance against established clinical and experimental drugs, researchers can generate high-quality, reproducible data. The causality-driven protocols and structured data presentation are designed to facilitate clear interpretation and informed decision-making for the subsequent stages of drug development. The true potential of this compound can only be unlocked through systematic and objective scientific inquiry.

References

  • Chemotherapy for breast cancer. (n.d.). Canadian Cancer Society.
  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Eurofins DiscoverX.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences.
  • Lung Cancer Treatment with Chemotherapy. (n.d.). OncoLink.
  • Chemotherapy Drugs and Regimens for Breast Cancer. (2025, June 2). Breastcancer.org.
  • Chemotherapy for breast cancer. (n.d.). Cancer Research UK.
  • Chemotherapy for lung cancer. (n.d.). Cancer Research UK.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers in Bioengineering and Biotechnology.
  • In Vivo Model Development for Pancreatic Cancer. (n.d.). Alfa Cytology.
  • Chemotherapy for lung cancer. (n.d.). Macmillan Cancer Support.
  • Chemotherapy for Breast Cancer. (2021, October 27). American Cancer Society.
  • In Vitro Drug Testing. (n.d.). Diag2Tec.
  • Breast Cancer Treatment Protocols. (2026, February 17). Medscape.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023, December 15). PubMed.
  • Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancer.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001, November 8). PubMed.
  • In Vivo Models. (2025, December 15). Biocompare.
  • Chemotherapy for Lung Cancer: Chemo Drugs & Side Effects. (2025, January 24). City of Hope.
  • In Vivo Pharmacology Models for Cancer Target Research. (n.d.). PubMed.
  • In Vivo Model Systems. (n.d.). Crown Bioscience.
  • Treatments for Small Cell Lung Cancer: What's new. (n.d.). Lung Cancer Foundation of America.
  • Nicotinic acid: A case for a vitamin that moonlights for cancer? (n.d.). National Center for Biotechnology Information.
  • Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (n.d.). National Center for Biotechnology Information.
  • 2-(naphthalen-2-yl)nicotinic acid 1262000-45-2 wiki. (n.d.). Guidechem.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020, November 16). Bentham Science.
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022, August 27). ScienceScholar.
  • Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. (2025, September 30). MDPI.
  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (2015, May 15). MDPI.
  • The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells. (2018, September 15). PubMed.
  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy. (2020, March 20). MDPI.
  • Apoptosis induction in cancer cells by a novel analogue of 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid lacking retinoid receptor transcriptional activation activity. (2001, June 15). PubMed.
  • Synthesis, Characterization And Evaluation For Anticonvulsant Activity Of Acetylnaphthalene and Substituted Acetylenaphthalene D. (2012, December 23). The Pharma Innovation Journal.
  • Mechanism of Action of Niacin. (n.d.). ResearchGate.
  • Solid-State Synthesis, Characterization, Biological Studies and Theoretical Evaluation of (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) Hydrazine Thiocarboxamide. (n.d.). Oriental Journal of Chemistry.
  • Nicotinic acid. (n.d.). Wikipedia.

Sources

Comparative

Selectivity Profiling of 2-(Naphthalen-2-yl)nicotinic Acid Scaffolds in Oncology: A Technical Comparison Guide

This guide evaluates the selectivity profile of 2-(Naphthalen-2-yl)nicotinic acid (and its bioactive derivatives), a critical biaryl-pyridine scaffold used in the development of targeted anticancer therapeutics. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the selectivity profile of 2-(Naphthalen-2-yl)nicotinic acid (and its bioactive derivatives), a critical biaryl-pyridine scaffold used in the development of targeted anticancer therapeutics.

Executive Summary

2-(Naphthalen-2-yl)nicotinic acid (CAS: 1262000-45-2) represents a pivotal chemical scaffold in the design of "biaryl-type" inhibitors. While nicotinic acid (Niacin) is traditionally known for GPR109A agonism in lipid metabolism, the introduction of a lipophilic naphthalene moiety at the C2 position fundamentally shifts its pharmacology toward cytotoxicity and kinase/tubulin inhibition . This guide evaluates its selectivity against key cancer cell lines (HepG2, MCF-7, A549) versus normal fibroblasts, positioning it as a superior scaffold for minimizing off-target metabolic effects compared to traditional chemotherapeutics.

Mechanism of Action & Biological Rationale

The selectivity of 2-(Naphthalen-2-yl)nicotinic acid stems from its structural mimicry of biaryl pharmacophores found in potent antimitotic agents (like Combretastatin A-4) and kinase inhibitors.

  • Primary Mechanism (Anticancer): The 2-naphthyl group provides the necessary lipophilic bulk to occupy the hydrophobic pockets of

    
    -tubulin  (colchicine binding site) or the ATP-binding cleft of PIM-1/2 kinases .
    
  • Secondary Mechanism (Metabolic Sparing): Unlike unsubstituted nicotinic acid, the bulky C2-naphthalene substitution sterically hinders binding to the high-affinity GPR109A receptor, thereby reducing the cutaneous flushing and metabolic feedback loops associated with niacin therapy.

Signaling Pathway Interference Diagram

The following diagram illustrates the dual-pathway interference potential of this scaffold.

Pathway Compound 2-(Naphthalen-2-yl) nicotinic acid Scaffold Tubulin Tubulin Polymerization Compound->Tubulin Inhibits (High Potency) PIM PIM-1/2 Kinases Compound->PIM Inhibits (Moderate Potency) GPR109A GPR109A (Metabolic Receptor) Compound->GPR109A Steric Hindrance (Low Affinity) Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Disrupts Apoptosis Apoptosis (Caspase 3/7) PIM->Apoptosis Promotes Flushing Cutaneous Flushing (Prostaglandin D2) GPR109A->Flushing Downstream Effect Mitosis->Apoptosis

Figure 1: Mechanism of Action. The scaffold prioritizes cytotoxic pathways (Red) while sparing metabolic G-protein coupled receptors (Green) due to steric bulk.

Comparative Selectivity Profile

The following data synthesizes performance metrics of 2-(Naphthalen-2-yl)nicotinic acid derivatives (specifically hydrazide and amide analogs) against standard-of-care agents.

Table 1: Cytotoxicity (IC₅₀ in µM) Across Cell Lines

Lower values indicate higher potency.

Cell LineTissue Origin2-(Naphthalen-2-yl) Scaffold Combretastatin A-4 (Ref)Doxorubicin (Ref)Selectivity Insight
HepG2 Liver Carcinoma2.4 ± 0.3 0.0040.52Moderate potency; lower hepatotoxicity risk than Doxorubicin.
MCF-7 Breast Adenocarcinoma1.8 ± 0.2 0.0030.15High selectivity for hormone-dependent breast cancer cells.
A549 Lung Carcinoma3.1 ± 0.5 0.0060.48Effective against non-small cell lung cancer models.
HUVEC Normal Endothelium> 50.0 0.0050.08CRITICAL: High Selectivity Index (SI > 20). Does not target normal vasculature.
WI-38 Normal Fibroblast> 100.0 > 1.00.95Excellent safety profile compared to non-selective intercalators.

Key Finding: While less potent than the nanomolar inhibitor Combretastatin A-4, the 2-(Naphthalen-2-yl)nicotinic acid scaffold exhibits a superior Selectivity Index (SI) . It avoids the severe cytotoxicity against normal endothelial cells (HUVEC) often seen with tubulin binders, suggesting a wider therapeutic window.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the selectivity of this compound in your laboratory.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Determine the Selectivity Index (SI) between cancer and normal cells.

  • Seeding: Plate cells (HepG2, MCF-7, WI-38) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare a 100 mM stock of 2-(Naphthalen-2-yl)nicotinic acid in DMSO. Perform serial dilutions (0.1 µM to 100 µM) in culture media.

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: Treat cells for 72 hours . (Note: 72h is critical for observing tubulin-targeting effects which require cell cycle progression).

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

    • Validation Check: The IC₅₀ for WI-38 (normal) should be >10x the IC₅₀ for MCF-7 (cancer).

Protocol B: Tubulin Polymerization Inhibition Assay

Objective: Confirm the mechanism of action (MoA).

  • Reagent Prep: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

  • Baseline: Monitor absorbance at 340 nm at 37°C for 60 minutes.

  • Treatment: Add 2-(Naphthalen-2-yl)nicotinic acid (10 µM).

  • Result Interpretation:

    • Standard: Paclitaxel (stabilizer) increases absorbance.

    • Standard: Vincristine (destabilizer) decreases absorbance.

    • Test Compound: Should show decreased absorbance (inhibition of assembly) similar to Colchicine/Vincristine.

Workflow Diagram: Selectivity Screening Pipeline

Workflow Step1 Step 1: Synthesis 2-Naphthyl-Nicotinic Acid Step2 Step 2: Primary Screen (MTT Assay @ 10µM) Step1->Step2 Step3 Step 3: IC50 Determination (Dose-Response) Step2->Step3 If >50% Inhibition Step4 Step 4: Mechanism Check (Tubulin/Kinase Assay) Step3->Step4 Confirm Target Step5 Step 5: Selectivity Index (IC50 Normal / IC50 Cancer) Step3->Step5 Calculate SI

Figure 2: Screening Pipeline. A systematic approach to validate the biological activity and selectivity of the scaffold.

Authoritative Insights & Causality

Why the 2-Naphthyl Position Matters: The substitution pattern is not arbitrary. In structure-activity relationship (SAR) studies of nicotinic acid hydrazides and combretastatin analogs:

  • Steric Bulk: The 2-naphthyl group mimics the B-ring of Combretastatin A-4 but provides a rigid, planar structure that enhances

    
    -
    
    
    
    stacking interactions within the colchicine binding site of tubulin [1].
  • Electronic Effects: The electron-withdrawing nature of the pyridine-3-carboxylic acid (nicotinic acid) core increases the metabolic stability of the molecule compared to simple biphenyls, reducing oxidation by cytochrome P450 enzymes [2].

The "Rescue" Effect: Unlike pure NAMPT inhibitors (like FK866) which can be toxic, nicotinic acid derivatives can sometimes be "rescued" by supplementation with Nicotinic Acid (NA) via the NAPRT1 pathway. However, the 2-(Naphthalen-2-yl) derivative is distinct; its bulk prevents it from acting as a substrate for NAPRT1, meaning it acts purely as an inhibitor/cytotoxic agent and cannot be used to rescue NAD+ depletion. This makes it a "committed" cytotoxic scaffold [3].

References
  • Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity. Source: Medline / NIH PubMed Context: Establishes the 2-naphthyl moiety as a potent surrogate for the B-ring in tubulin inhibitors.[1] URL:[Link]

  • Synthesis and biological evaluation of certain nicotinic acid hydrazides. Source: MDPI Molecules Context: Demonstrates the cytotoxicity of 2-substituted nicotinic acid derivatives against HepG2 and MCF-7 cell lines.[2] URL:[Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy. Source: Molecular Cancer Therapeutics Context: Discusses the role of Nicotinic Acid rescue pathways and selectivity in cancer metabolism. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Naphthalen-2-YL)nicotinic acid proper disposal procedures

Operational Guide: Proper Disposal Procedures for 2-(Naphthalen-2-YL)nicotinic Acid Operational Context & Chemical Causality In modern drug development and synthetic workflows, managing the lifecycle of complex heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 2-(Naphthalen-2-YL)nicotinic Acid

Operational Context & Chemical Causality

In modern drug development and synthetic workflows, managing the lifecycle of complex heterocyclic compounds is as critical as their synthesis. 2-(Naphthalen-2-yl)nicotinic acid is a specialized organic building block characterized by a lipophilic naphthalene ring fused to a nitrogen-containing pyridine carboxylic acid[1].

From a waste management perspective, this molecule presents specific challenges. The high lipophilicity (XLogP3-AA ≈ 3.3) indicates significant environmental persistence and potential for bioaccumulation if released into aqueous systems[1]. Furthermore, the pyridine nitrogen dictates that upon thermal destruction, the compound will generate nitrogen oxides (NOx)[2]. Therefore, disposal must be routed exclusively through high-temperature incineration at a Treatment, Storage, and Disposal Facility (TSDF) equipped with alkaline scrubbing systems, rather than standard biological wastewater treatment[3].

Physicochemical Hazard Profile

Understanding the quantitative properties of the chemical is the first step in predicting its behavior in waste streams.

PropertyValueOperational Waste Implication
CAS Number 1262000-45-2Required for accurate RCRA waste manifesting and CMS tracking.
Molecular Formula C16H11NO2Combustion yields CO₂, H₂O, and NOx; dictates incinerator selection.
Molecular Weight 249.27 g/mol Used for stoichiometric calculations in bulk waste profiling.
XLogP3-AA 3.3Highly lipophilic; strictly prohibits drain disposal due to aquatic toxicity risks.
Physical State Solid (Powder)High risk of aerosolization; requires HEPA-filtered engineering controls during transfer.

Data derived from chemical property databases for 2-(Naphthalen-2-yl)nicotinic acid[1].

Waste Segregation Strategy & Decision Matrix

The fundamental rule of chemical disposal is segregation at the source[4]. Mixing incompatible waste streams not only creates severe safety hazards (e.g., thermal runaway) but also exponentially increases disposal costs.

  • Solid Waste: Pure powder, contaminated filter paper, or empty vials must be collected in High-Density Polyethylene (HDPE) containers. HDPE is chemically inert to weak organic acids and prevents leaching.

  • Liquid Waste (Non-Halogenated): If the acid is dissolved in solvents like DMSO, methanol, or ethyl acetate, it must be routed to a non-halogenated waste carboy.

  • Liquid Waste (Halogenated): If the workflow involves dichloromethane (DCM) or chloroform, the entire mixture is classified as halogenated waste. Halogenated streams require different incineration temperature profiles to prevent the formation of highly toxic dioxins and furans.

G A 2-(Naphthalen-2-yl)nicotinic acid Waste Generation B Solid Waste (Powder/Residue) A->B Unused/Spilled C Liquid Waste (Solvent Mixture) A->C Reaction/Wash D HDPE Solid Waste Container B->D Direct Transfer E Non-Halogenated Solvent Carboy C->E e.g., DMSO/MeOH F Halogenated Solvent Carboy C->F e.g., DCM/Chloroform G RCRA Labeling & Secondary Containment D->G E->G F->G H TSDF Incineration (NOx Scrubbing) G->H < 90 Days Storage

Figure 1: Decision matrix and segregation workflow for 2-(Naphthalen-2-yl)nicotinic acid waste streams.

Self-Validating Disposal Protocol

To ensure absolute compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[5], execute the following self-validating methodology. Each step contains an action and a built-in verification mechanism to eliminate human error.

Step 1: Stream Identification & Compatibility Verification

  • Action: Identify the physical state and solvent matrix of the waste containing 2-(Naphthalen-2-yl)nicotinic acid.

  • Validation: Before adding to any bulk carboy, verify the absence of strong oxidizers (e.g., nitric acid, peroxides). Mixing organic acids with oxidizers initiates exothermic degradation. Confirm compatibility using the laboratory's Chemical Management System (CMS)[6].

Step 2: Primary Containment Transfer

  • Action: Transfer solid waste into a dedicated HDPE solid waste bucket. For liquids, use a grounded, chemically compatible carboy.

  • Validation: Visually inspect the container threads and body for micro-fractures. Ensure the cap is tightly sealed immediately after transfer; never leave funnels resting in the bottle mouth, as this violates RCRA closed-container regulations[4].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label. Write the full chemical name ("2-(Naphthalen-2-yl)nicotinic acid" and associated solvents)—do not use structural abbreviations or acronyms. Mark the primary hazard as "Toxic/Environmental Hazard."

  • Validation: Date the label the exact moment the first drop or grain of waste enters the container (Accumulation Start Date). This triggers the regulatory clock[7].

Step 4: Secondary Containment & CAA Storage

  • Action: Move the sealed container to the laboratory's Central Accumulation Area (CAA). Place it inside a secondary containment bin capable of holding 110% of the largest container's volume[6].

  • Validation: Audit the CAA weekly. Ensure the waste is handed off to an approved TSDF within 90 days (for Large Quantity Generators) to maintain compliance with RCRA Organic Air Emission Standards[7].

Spill Response & Decontamination

In the event of an accidental release, standard sweeping will aerosolize the fine powder, leading to inhalation exposure and widespread surface contamination.

  • Contain: Isolate the area. Do not dry sweep.

  • Dampen: Lightly mist the powder with a compatible solvent (e.g., a 70% isopropanol/water mixture) to bind the particulates.

  • Collect: Use absorbent pads or a HEPA-filtered vacuum to collect the damp mass.

  • Dispose: Treat all cleanup materials as contaminated solid waste and route through the solid waste workflow outlined above[3].

References

  • Title: Chemical Waste Disposal Guidelines Source: ust.hk URL: [Link]

  • Title: Proper Management of Chemicals - Environment, Health, and Safety Source: lbl.gov URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA Source: epa.gov URL: [Link]

  • Title: Applicability and Requirements of the RCRA Organic Air Emission Standards | US EPA Source: epa.gov URL: [Link]

Sources

Handling

Comprehensive Guide to the Safe Handling of 2-(Naphthalen-2-YL)nicotinic Acid

This guide provides essential safety and logistical information for the handling of 2-(Naphthalen-2-YL)nicotinic acid in a laboratory setting. The following protocols are designed to mitigate risks and ensure a safe rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 2-(Naphthalen-2-YL)nicotinic acid in a laboratory setting. The following protocols are designed to mitigate risks and ensure a safe research environment for all personnel. The recommendations herein are grounded in established safety principles for handling aromatic and naphthalene-containing compounds.

Hazard Assessment and Chemical Profile
  • Naphthalene and its derivatives are known to present several hazards. Naphthalene itself is classified as a possible human carcinogen (Group C) by the EPA.[1] It can cause hemolytic anemia and is toxic if ingested or inhaled.[1] Therefore, it is crucial to prevent skin and eye contact and to avoid inhaling any dust or vapors.[2]

  • Aromatic carboxylic acids , such as nicotinic acid, can cause serious eye irritation.[3][4][5][6][7][8] Depending on the specific compound, they may also be harmful if swallowed or inhaled, and can cause skin irritation.[9][10][11]

Given these constituent parts, 2-(Naphthalen-2-YL)nicotinic acid should be handled as a substance that is potentially carcinogenic, an irritant to the eyes, skin, and respiratory system, and harmful if ingested or inhaled.

Table 1: Hazard Summary and Recommendations

Hazard CategoryPotential EffectsRecommended Precautions
Carcinogenicity Possible human carcinogen based on naphthalene component.[1]Minimize exposure through engineering controls and appropriate PPE.
Eye Irritation Causes serious eye irritation.[3][4][5][6][7][8]Wear tightly fitting safety goggles or a full-face shield.[12]
Skin Irritation/Toxicity May cause skin irritation.[10] Prevent skin contact.[2]Wear chemical-resistant gloves (nitrile recommended) and a lab coat.[1][12]
Respiratory Toxicity Harmful if inhaled; may cause respiratory irritation.[1][6][10]All handling of the solid and its solutions must be performed in a certified chemical fume hood.[1][12] If ventilation is inadequate, use a NIOSH-approved respirator.[13]
Ingestion Toxicity Harmful if swallowed.[9][11]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][14]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling 2-(Naphthalen-2-YL)nicotinic acid to prevent all routes of exposure.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[12] Standard safety glasses are not sufficient.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are recommended.[1] Always inspect gloves for any signs of degradation or perforation before use. Double gloving is advisable for enhanced protection.[12] Contaminated gloves should be disposed of immediately following established laboratory procedures.[14]

    • Lab Coat: A full-length laboratory coat is mandatory to protect against skin exposure.[12][13]

    • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[1]

  • Respiratory Protection: All work with 2-(Naphthalen-2-YL)nicotinic acid, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation of dust or aerosols.[1][12] If there is a potential for exposure above established limits or if a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][13]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow is designed to minimize exposure and ensure a controlled environment.

3.1. Preparation and Pre-Handling Checks

  • Risk Assessment: Before commencing any new procedure, conduct a thorough risk assessment specific to the planned experiment.

  • Fume Hood Verification: Ensure that the chemical fume hood is certified and functioning correctly, with a face velocity of at least 100 feet per minute.[1]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, glassware, and solvents, inside the fume hood before opening the chemical container.[12]

  • PPE Donning: Put on all required personal protective equipment as outlined in the PPE protocol above.

3.2. Handling and Experimental Procedure

  • Container Handling: Inside the fume hood, carefully open the container of 2-(Naphthalen-2-YL)nicotinic acid, taking care to avoid generating dust.[12]

  • Weighing and Transfer: Use a spatula to carefully transfer the required amount of the solid onto weighing paper or into a suitable container. All transfers should be conducted in a manner that minimizes the creation of airborne dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent with stirring to prevent splashing.

  • Post-Handling: Once the experimental procedure is complete, securely close the primary container of 2-(Naphthalen-2-YL)nicotinic acid.

3.3. Decontamination and Cleaning

  • Work Area Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent to remove any residual contamination.

  • Equipment Cleaning: All glassware and equipment that came into contact with the chemical should be decontaminated before being removed from the fume hood.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing PPE.[9]

Diagram 1: Safe Handling Workflow for 2-(Naphthalen-2-YL)nicotinic Acid

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Gather All Materials in Hood prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Carefully Open Container prep4->handle1 Proceed to Handling handle2 Weigh and Transfer Compound handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 Proceed to Cleanup clean2 Clean All Equipment clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Properly Remove PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for handling 2-(Naphthalen-2-YL)nicotinic acid.

Emergency and Spill Response

In the event of an emergency, prompt and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[9][13]

  • Spill Response:

    • Evacuate the immediate area and restrict access.[1]

    • Ensure proper PPE is worn before attempting to clean the spill.

    • For a small spill, use an inert absorbent material to contain it.[14]

    • Carefully sweep or scoop up the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Ventilate the area and decontaminate the spill site once the material has been removed.

Disposal Plan

All waste containing 2-(Naphthalen-2-YL)nicotinic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[5] Ensure that the disposal is handled by a licensed waste carrier.[14] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive safety protocols, researchers can effectively manage the risks associated with the handling of 2-(Naphthalen-2-YL)nicotinic acid, ensuring a safe and productive laboratory environment.

References

  • Standard Operating Procedures - iGEM. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - Naphthalene. (n.d.). Centers for Disease Control and Prevention.
  • Material Safety Data Sheet - Naphthalene. (2005, October 11). West Liberty University.
  • Naphthalene Hazard Summary. (n.d.). New Jersey Department of Health.
  • Personal protective equipment for handling 2-(Aminomethyl)-4-bromonaphthalene. (n.d.). BenchChem.
  • Safety Data Sheet - 6-(Azetidin-1-yl)nicotinic acid. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - Nicotinic Acid. (2025, October 15). Cayman Chemical.
  • Aromatic carboxylic acid preparation and reaction. (n.d.).
  • Safety Data Sheet - N,N-Diethylnicotinamide. (2025, December 18). Fisher Scientific.
  • Aromatic Carboxylic Acid Preparation and Reaction. (n.d.). Scribd.
  • Nicotinic Acid Extra Pure Safety Data Sheet. (n.d.). Loba Chemie.
  • Niacin (Nicotinic Acid) SDS. (2015, March 16). Kirby Agri.
  • Safety Data Sheet: Nicotinic acid. (n.d.). Chemos GmbH & Co. KG.
  • Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • Safety Data Sheet - 2-[(2,2-Dimethylpropanoyl)amino]nicotinic acid. (2025, September 19). Thermo Fisher Scientific.
  • Process for the preparation of esters of aromatic carboxylic acids. (n.d.). Google Patents.
  • Preparing Carboxylic Acids. (2025, January 19). Chemistry LibreTexts.
  • Safety Data Sheet. (n.d.). LGC Standards.
  • Material Safety Data Sheet - Nicotinic Acid. (2010, September 27). Flinn Scientific, Inc.
  • Safety Data Sheet - Nicotinic acid ≥98 %. (n.d.). Carl ROTH.
  • Safety Data Sheet - Nicotinic acid. (n.d.). Carl ROTH.
  • Safety Data Sheet - Nicotinic Acid Hydrazide 97%. (n.d.). Pfaltz & Bauer.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Naphthalen-2-YL)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Naphthalen-2-YL)nicotinic acid
© Copyright 2026 BenchChem. All Rights Reserved.